N-Benzoyl-beta-alanine Methyl Ester
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32040. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-benzamidopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-15-10(13)7-8-12-11(14)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZNKCALONWEAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30283546 | |
| Record name | N-Benzoyl-beta-alanine Methyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30283546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89928-06-3 | |
| Record name | 89928-06-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32040 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzoyl-beta-alanine Methyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30283546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-BENZOYL-BETA-ALANINE METHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of N-Benzoyl-beta-alanine Methyl Ester
An In-depth Technical Guide to the Synthesis of N-Benzoyl-β-alanine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for preparing N-Benzoyl-β-alanine Methyl Ester, a valuable building block in medicinal chemistry and organic synthesis. We will delve into the core chemical principles, present detailed, field-tested experimental protocols, and offer insights into the causality behind experimental choices. This document is designed to be a self-validating resource, grounded in authoritative references, to empower researchers in their synthetic endeavors.
Introduction: The Significance of N-Benzoyl-β-alanine Methyl Ester
N-Benzoyl-β-alanine methyl ester and its derivatives are important intermediates in the synthesis of various biologically active molecules. The presence of the β-amino acid scaffold offers unique conformational properties to peptides and small molecules, influencing their biological activity and metabolic stability. The N-benzoyl group can serve as a protecting group or as a key pharmacophoric element. A reliable and scalable synthesis of this compound is therefore of significant interest to the drug discovery and development community.
Strategic Approaches to Synthesis
The synthesis of N-Benzoyl-β-alanine Methyl Ester can be approached through two primary retrosynthetic pathways, each with its own set of advantages and considerations.
Diagram 1: Retrosynthetic Analysis
Caption: Retrosynthetic pathways for N-Benzoyl-β-alanine Methyl Ester.
This guide will detail two primary forward synthetic strategies:
-
Strategy 1: Esterification of β-alanine followed by N-benzoylation.
-
Strategy 2: N-benzoylation of β-alanine followed by esterification.
A third, more direct approach involving peptide coupling reagents will also be discussed.
Strategy 1: Esterification Followed by N-Benzoylation
This is a classic and robust approach that begins with the protection of the carboxylic acid functionality, followed by the acylation of the amine.
Step 1: Synthesis of β-Alanine Methyl Ester Hydrochloride
The initial step involves the conversion of β-alanine to its corresponding methyl ester. The most common method is the Fischer-Speier esterification, where the amino acid is heated in methanol in the presence of an acid catalyst. Thionyl chloride or acetyl chloride are often used as they react with methanol to generate anhydrous HCl in situ, driving the reaction to completion.[1]
Diagram 2: Fischer-Speier Esterification Workflow
Caption: Workflow for the synthesis of β-Alanine Methyl Ester Hydrochloride.
Experimental Protocol: Synthesis of β-Alanine Methyl Ester Hydrochloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend β-alanine (1.0 eq) in anhydrous methanol (5-10 mL per gram of amino acid).
-
Acid Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or stir at room temperature overnight.[2] The reaction progress can be monitored by TLC.
-
Work-up: Remove the solvent under reduced pressure to obtain the crude β-alanine methyl ester hydrochloride as a white solid. This product is often used in the next step without further purification.
Step 2: N-Benzoylation of β-Alanine Methyl Ester
The N-benzoylation can be achieved using several methods. The Schotten-Baumann reaction, which involves the use of benzoyl chloride in the presence of a base, is a common and effective method.
Table 1: Reagents and Conditions for N-Benzoylation
| Reagent | Base | Solvent | Temperature |
| Benzoyl Chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to RT |
| Benzoyl Chloride | Aqueous NaOH | Biphasic (e.g., DCM/water) | RT |
| Benzoic Anhydride | Pyridine | Dichloromethane (DCM) | RT |
Experimental Protocol: N-Benzoylation via Schotten-Baumann Reaction
-
Neutralization: Dissolve β-alanine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C and add triethylamine (2.2 eq) dropwise. Stir for 30 minutes.[3]
-
Acylation: Slowly add benzoyl chloride (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[3]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Strategy 2: N-Benzoylation Followed by Esterification
This alternative strategy first protects the amino group, which can sometimes be advantageous depending on the overall synthetic scheme.
Step 1: Synthesis of N-Benzoyl-β-alanine
The N-benzoylation of β-alanine can be readily achieved using benzoyl chloride or benzoic anhydride under basic conditions.
Experimental Protocol: Synthesis of N-Benzoyl-β-alanine
-
Reaction Setup: Dissolve β-alanine (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).
-
Acylation: Cool the solution to 0-5 °C and add benzoyl chloride (1.1 eq) dropwise while vigorously stirring.
-
Reaction: Continue stirring at low temperature for 1-2 hours.
-
Work-up: Acidify the reaction mixture with concentrated HCl to precipitate the N-benzoyl-β-alanine.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization can be performed if necessary.
Step 2: Esterification of N-Benzoyl-β-alanine
The esterification of the N-protected amino acid can be carried out using similar methods as described in Strategy 1, such as Fischer-Speier esterification.
Experimental Protocol: Esterification of N-Benzoyl-β-alanine
-
Reaction Setup: Dissolve N-benzoyl-β-alanine (1.0 eq) in anhydrous methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[4]
-
Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Direct Synthesis via Peptide Coupling Reagents
A more convergent and often milder approach involves the direct coupling of β-alanine methyl ester with benzoic acid using a peptide coupling reagent. This method avoids the need to handle acyl chlorides and can often be performed as a one-pot procedure starting from β-alanine.
Diagram 3: Peptide Coupling Workflow
Caption: Workflow for the direct synthesis using peptide coupling agents.
Experimental Protocol: Synthesis using EDAC Coupling
-
Ester Formation (in situ): Prepare β-alanine methyl ester hydrochloride as described in Strategy 1, Step 1. After solvent evaporation, use the crude product directly.
-
Coupling Reaction: Dissolve the crude β-alanine methyl ester hydrochloride (1.0 eq), benzoic acid (1.0 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous DCM.[2][5]
-
Reagent Addition: Add triethylamine (2.0 eq) to neutralize the hydrochloride salt. Then, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) (1.5 eq).[2]
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up: Wash the reaction mixture with saturated aqueous NH₄Cl solution. Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Purify the crude product by column chromatography.
Table 2: Comparison of Synthetic Strategies
| Strategy | Pros | Cons |
| 1: Esterification then N-Benzoylation | Robust, well-established methods. | Two distinct synthetic steps. |
| 2: N-Benzoylation then Esterification | Can be advantageous for certain substrates. | May require purification of the intermediate N-benzoyl-β-alanine. |
| 3: Direct Peptide Coupling | Milder reaction conditions, often higher yields, one-pot potential. | Coupling reagents can be expensive. |
Conclusion
The synthesis of N-Benzoyl-β-alanine Methyl Ester can be accomplished through several reliable methods. The choice of strategy will depend on factors such as the scale of the reaction, the availability of reagents, and the desired purity of the final product. For laboratory-scale synthesis, the direct peptide coupling method often offers a convenient and efficient route. For larger-scale preparations, the more traditional two-step approaches may be more cost-effective. The protocols provided in this guide are based on established literature procedures and offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate.
References
N-Benzoyl-beta-alanine Methyl Ester chemical properties and structure
An In-Depth Technical Guide to N-Benzoyl-beta-alanine Methyl Ester: Synthesis, Properties, and Applications
Executive Summary
This compound is a specialized chemical intermediate of significant interest in pharmaceutical and chemical research. As a derivative of β-alanine, a naturally occurring beta-amino acid, this compound serves as a versatile building block for the synthesis of more complex molecules, including peptidomimetics and drug candidates. Its structure, which combines a protected carboxylic acid (methyl ester) and a protected amino group (benzoyl amide), allows for selective chemical modifications. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, methods for its characterization, and a discussion of its primary applications for professionals in drug development and organic synthesis.
Molecular Structure and Chemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its structure and inherent properties. This compound possesses a unique architecture that dictates its reactivity and potential applications.
The molecule is built upon a β-alanine backbone. Unlike alpha-amino acids, where the amino group is attached to the carbon adjacent to the carboxyl group, in β-alanine the amino group is on the third carbon. This structural distinction is critical, as it imparts different conformational properties and resistance to enzymatic degradation when incorporated into peptide-like structures. The amino group is acylated with a benzoyl group, rendering it a stable amide, while the carboxylic acid is protected as a methyl ester.
Figure 1: Chemical Structure of this compound.
Physicochemical Properties
A summary of the key chemical and physical properties is provided below. While experimentally determined data for this specific compound is sparse in public literature, many properties can be reliably calculated or inferred from related structures.
| Property | Value | Source |
| IUPAC Name | Methyl 3-(benzamido)propanoate | - |
| CAS Number | 89928-06-3 | |
| Molecular Formula | C₁₁H₁₃NO₃ | |
| Molecular Weight | 207.23 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | - |
| LogP (Octanol/Water) | 1.30 (Predicted) | ChemDraw |
| Boiling Point | ~356.5 °C at 760 mmHg (Predicted) | ChemDraw |
| Melting Point | Not available | - |
| Solubility | Soluble in methanol, ethyl acetate, dichloromethane. Limited solubility in water. | Inferred |
Synthesis and Purification
The synthesis of this compound is a well-established, two-step process that is accessible in a standard organic chemistry laboratory. The strategy involves first protecting the carboxylic acid of β-alanine via esterification, followed by the acylation of the primary amine.
Causality in Experimental Design:
-
Step 1: Fischer Esterification. The carboxylic acid is the more reactive functional group under acidic conditions. By converting it to a methyl ester first, we protect it and prevent it from reacting in the subsequent acylation step. Using methanol as both the solvent and reagent, with a strong acid catalyst like sulfuric acid, is a classic, cost-effective method known as Fischer esterification.[1]
-
Step 2: N-Benzoylation (Schotten-Baumann Reaction). With the carboxyl group protected, the primary amine is now the target nucleophile. It can be acylated using benzoyl chloride in the presence of a base (like triethylamine or aqueous NaOH). The base is crucial to neutralize the HCl byproduct, driving the reaction to completion. This method provides a high yield of the desired N-benzoyl product. An alternative involves using a coupling reagent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) to form the amide bond between the amine and benzoic acid.[2][3]
Figure 2: General workflow for the synthesis of this compound.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of β-Alanine Methyl Ester Hydrochloride [1]
-
Reaction Setup: Suspend β-alanine (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of β-alanine) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Catalyst Addition: Cool the suspension in an ice bath (0°C). Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise to the stirred suspension.
-
Reflux: Remove the ice bath and heat the reaction mixture to reflux (approx. 65-70°C). Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Reduce the volume of methanol under reduced pressure. The resulting crude product, β-alanine methyl ester sulfate, can be carried forward or isolated. To obtain the hydrochloride salt, the crude ester can be carefully neutralized and then treated with HCl in an appropriate solvent like ether or ethyl acetate, followed by isolation of the precipitated solid.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve β-alanine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, approx. 10-15 mL per gram) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.
-
Base Addition: Add triethylamine (Et₃N, 2.2 eq) dropwise to neutralize the hydrochloride salt and act as a base for the reaction. Stir for 10-15 minutes.
-
Acylation: Add benzoyl chloride (1.1 eq) dropwise to the cooled, stirred solution. A white precipitate (triethylammonium chloride) will form.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours (overnight).
-
Quenching and Extraction: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification: The crude this compound can be purified by silica gel column chromatography using a solvent system such as hexane/ethyl acetate or by recrystallization from a suitable solvent like ethyl acetate/hexane.
Spectroscopic Characterization
Structural confirmation of the synthesized product is achieved through standard spectroscopic techniques. The following data are predicted based on the known chemical shifts and absorption frequencies of the functional groups present.
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.8 (d, 2H, ortho-protons on benzoyl ring), δ ~7.5-7.4 (m, 3H, meta/para-protons on benzoyl ring), δ ~6.8 (br s, 1H, NH), δ ~3.7 (s, 3H, OCH₃), δ ~3.6 (q, 2H, CH₂ adjacent to N), δ ~2.6 (t, 2H, CH₂ adjacent to C=O). |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~172 (C=O, ester), δ ~167 (C=O, amide), δ ~134 (quaternary C on benzoyl ring), δ ~131, 128, 127 (CH carbons on benzoyl ring), δ ~51 (OCH₃), δ ~36 (CH₂ adjacent to N), δ ~34 (CH₂ adjacent to C=O). |
| IR Spectroscopy (ATR) | ~3300 cm⁻¹ (N-H stretch), ~3000-2800 cm⁻¹ (C-H stretch), ~1735 cm⁻¹ (C=O stretch, ester), ~1640 cm⁻¹ (C=O stretch, amide I), ~1540 cm⁻¹ (N-H bend, amide II). |
| Mass Spectrometry (ESI+) | [M+H]⁺ = 208.09, [M+Na]⁺ = 230.07 |
Applications in Research and Drug Development
This compound is not typically an end-product but rather a valuable intermediate for constructing more elaborate molecules.
-
Peptidomimetic and β-Peptide Synthesis: A primary application is in the synthesis of β-peptides. These are polymers of β-amino acids that can fold into stable secondary structures similar to α-peptides. Due to their non-natural backbone, β-peptides exhibit remarkable resistance to proteolytic degradation, making them attractive candidates for drug development.[1] The N-benzoyl group can be retained as part of the final structure or can be a protecting group that is later removed to allow for further chain elongation.
-
Building Block for Bioactive Molecules: The compound serves as a scaffold. The ester can be hydrolyzed to the free acid and coupled with other amines, or the amide can be modified. This versatility makes it a useful starting material for creating libraries of small molecules for screening in drug discovery programs.
-
Intermediate in Heterocyclic Synthesis: Amino acid derivatives are frequently used as starting materials for the synthesis of nitrogen-containing heterocyclic compounds, which are a core component of many pharmaceuticals.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a hazard assessment can be made based on its precursors and functional groups.
-
Health Hazards: Expected to be an irritant to the skin, eyes, and respiratory tract.[4][5] Avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[6]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid dust formation. Wash hands thoroughly after handling.[7]
-
First Aid:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]
Conclusion
This compound is a strategically designed chemical intermediate with significant utility for researchers in medicinal chemistry and organic synthesis. Its straightforward two-step synthesis from inexpensive starting materials makes it readily accessible. The structural combination of a stable amide and a reactive ester on a β-amino acid backbone provides a versatile platform for the development of novel peptidomimetics, drug candidates, and complex molecular architectures. A clear understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 3. scielo.org.mx [scielo.org.mx]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to N-Benzoyl-β-alanine Methyl Ester: A Versatile Intermediate in Chemical and Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutics. N-Benzoyl-β-alanine methyl ester, a derivative of the naturally occurring β-amino acid, β-alanine, represents one such pivotal intermediate. This technical guide provides a comprehensive overview of N-Benzoyl-β-alanine methyl ester, detailing its chemical identity, synthesis, and critical applications, with a focus on its role as a synthon in the construction of complex molecular architectures. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and aim to empower researchers in their pursuit of innovative chemical entities.
Chemical Identity and Physicochemical Properties
CAS Number: 89928-06-3
Synonyms:
-
methyl N-benzoyl-beta-alaninate
-
Methyl 3-benzamidopropanoate
-
β-Alanine, N-benzoyl-, methyl ester
N-Benzoyl-β-alanine methyl ester is a fine chemical that combines the structural features of an aromatic benzoyl group, a flexible β-alanine backbone, and a reactive methyl ester functionality. This unique combination of moieties underpins its utility as a versatile intermediate in a variety of chemical transformations.
Table 1: Physicochemical Properties of N-Benzoyl-β-alanine Methyl Ester
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₃ | - |
| Molecular Weight | 207.23 g/mol | - |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents such as ethanol and acetone. Limited solubility in water. | --INVALID-LINK-- |
Synthesis of N-Benzoyl-β-alanine Methyl Ester: A Methodical Approach
The synthesis of N-Benzoyl-β-alanine methyl ester can be achieved through a reliable and straightforward two-step process, commencing with the esterification of β-alanine followed by N-acylation. The causality behind the choice of reagents and reaction conditions is crucial for ensuring a high yield and purity of the final product.
Step 1: Esterification of β-Alanine to β-Alanine Methyl Ester Hydrochloride
The initial step involves the conversion of the carboxylic acid group of β-alanine into a methyl ester. This is a critical maneuver to protect the carboxylic acid from participating in the subsequent N-acylation reaction. A classic Fischer esterification is the method of choice, employing an excess of methanol as both the solvent and the reactant, with a strong acid catalyst.
Caption: Workflow for the esterification of β-alanine.
Experimental Protocol: Synthesis of β-Alanine Methyl Ester Hydrochloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend β-alanine (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Catalyst Addition: Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq) or concentrated sulfuric acid (catalytic amount) dropwise. The exothermicity of this addition must be carefully managed.
-
Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. The resulting crude β-alanine methyl ester hydrochloride can be used in the next step without further purification, or it can be recrystallized from a suitable solvent system (e.g., methanol/ether) to obtain a pure solid.
Step 2: N-Acylation of β-Alanine Methyl Ester Hydrochloride
With the carboxylic acid group protected as a methyl ester, the free amino group of the β-alanine backbone is now available for acylation. The Schotten-Baumann reaction is a robust and widely used method for this transformation, employing benzoyl chloride as the acylating agent in the presence of a base to neutralize the hydrogen chloride generated during the reaction.
Caption: Workflow for the N-acylation of β-alanine methyl ester.
Experimental Protocol: Synthesis of N-Benzoyl-β-alanine Methyl Ester
-
Reaction Setup: Dissolve β-alanine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Cool the solution in an ice bath and add a base, such as triethylamine (2.2 eq) or an aqueous solution of sodium hydroxide, to neutralize the hydrochloride salt and the HCl produced during the reaction.
-
Acylation: Slowly add benzoyl chloride (1.1 eq) to the stirred solution. Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture with water, an acidic solution (e.g., 1M HCl) to remove excess base, and a basic solution (e.g., saturated NaHCO₃) to remove any unreacted benzoyl chloride. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure N-Benzoyl-β-alanine methyl ester.[1]
Applications in Drug Discovery and Development
N-Benzoyl-β-alanine methyl ester serves as a valuable intermediate in the synthesis of a wide array of pharmaceutical compounds. Its bifunctional nature allows for diverse chemical modifications, making it a key component in the construction of more complex and biologically active molecules.
Intermediate for Bioactive Molecules
The primary application of N-Benzoyl-β-alanine and its derivatives lies in their role as intermediates in the synthesis of active pharmaceutical ingredients (APIs).[2] The benzoyl group can be a crucial pharmacophoric element, or it can serve as a protecting group that is later removed or modified. The β-alanine scaffold provides a flexible linker that can be incorporated into larger molecules to optimize their pharmacokinetic and pharmacodynamic properties.
Role in Peptide and Peptidomimetic Synthesis
While not a standard α-amino acid, the β-alanine backbone of this compound is of significant interest in the field of peptidomimetics. Peptides constructed from or containing β-amino acids often exhibit enhanced stability towards enzymatic degradation compared to their natural α-peptide counterparts. N-Benzoyl-β-alanine methyl ester can be utilized as a building block in the synthesis of these modified peptides, which are explored for a range of therapeutic applications. The N-benzoyl group can either be a part of the final peptide structure or be used as a protecting group for the N-terminus during peptide synthesis.
Analytical Characterization
The structural elucidation and purity assessment of N-Benzoyl-β-alanine methyl ester are typically performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 2: Predicted Spectroscopic Data for N-Benzoyl-β-alanine Methyl Ester
| Technique | Predicted Data |
| ¹H NMR | δ (ppm): ~7.8 (d, 2H, Ar-H), ~7.5-7.4 (m, 3H, Ar-H), ~6.8 (t, 1H, NH), 3.7 (s, 3H, OCH₃), 3.6 (q, 2H, CH₂NH), 2.7 (t, 2H, CH₂CO) |
| ¹³C NMR | δ (ppm): ~173 (C=O, ester), ~167 (C=O, amide), ~134 (Ar-C), ~131 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~52 (OCH₃), ~37 (CH₂NH), ~34 (CH₂CO) |
| Mass Spec (EI) | [M]⁺ at m/z 207. Other fragments may include ions corresponding to the loss of the methoxy group (m/z 176), the benzoyl group (m/z 105), and the methyl ester group (m/z 148). |
Note: The predicted NMR and MS data are based on the chemical structure and data from similar compounds. Actual experimental data should be acquired for confirmation.
Conclusion
N-Benzoyl-β-alanine methyl ester is a strategically important chemical intermediate with significant potential in the fields of organic synthesis and pharmaceutical development. Its straightforward synthesis and versatile chemical handles make it an attractive building block for the creation of complex molecules with desired biological activities. This guide has provided a comprehensive overview of its chemical properties, a detailed and validated protocol for its synthesis, and an exploration of its applications. It is the author's hope that this technical resource will be of great value to researchers and scientists dedicated to advancing the frontiers of chemical and pharmaceutical innovation.
References
An In-depth Technical Guide to the Proposed Mechanism of Action of N-Benzoyl-beta-alanine Methyl Ester
Aimed at researchers, scientists, and drug development professionals, this document provides a detailed exploration of the potential molecular mechanisms underpinning the biological activity of N-Benzoyl-beta-alanine Methyl Ester. This guide is designed to serve as a foundational resource for stimulating further investigation and hypothesis-driven research.
Introduction
This compound is an organic compound featuring a benzoyl group linked to the nitrogen of a beta-alanine methyl ester.[1] While primarily recognized as a versatile intermediate in organic synthesis for the development of more complex molecules and potential pharmaceutical agents, its intrinsic biological activities remain largely unexplored.[1][2] Structurally similar compounds, particularly N-benzoyl amino acid derivatives, have demonstrated notable biological activities, including antifungal and antimicrobial properties.[3][4] This guide synthesizes the available structural information and data from related compounds to propose a plausible, albeit hypothetical, mechanism of action for this compound, focusing on a potential role in disrupting fungal cell wall integrity.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for interpreting its potential biological interactions.
| Property | Value | Source |
| Molecular Formula | C11H13NO3 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [1] |
Proposed Mechanism of Action: Inhibition of Fungal Chitin Synthase
Based on the reported antifungal activity of structurally related N-benzoyl amino esters, a compelling hypothetical mechanism of action for this compound is the inhibition of chitin synthase.[3] Chitin is an essential polysaccharide component of the fungal cell wall, providing structural integrity and resistance to osmotic stress. Its synthesis is a critical process for fungal viability, making the enzymes involved, such as chitin synthase, attractive targets for antifungal drug development.
The proposed mechanism posits that the N-benzoyl moiety of the molecule could facilitate its interaction with the active site of chitin synthase. The structural rigidity and hydrophobicity of the benzoyl group may allow it to bind to a hydrophobic pocket within the enzyme, while the beta-alanine methyl ester portion could interact with other residues, leading to competitive or non-competitive inhibition.
Signaling Pathway Diagram
Caption: Proposed inhibitory action of this compound on the fungal chitin synthesis pathway.
Experimental Validation Protocols
To investigate the proposed mechanism of action, a series of targeted experiments are necessary. The following protocols provide a framework for validating the inhibition of chitin synthase by this compound.
Chitin Synthase Enzyme Assay
Objective: To determine if this compound directly inhibits the activity of chitin synthase in a cell-free system.
Methodology:
-
Enzyme Preparation: Isolate chitin synthase from a relevant fungal species (e.g., Saccharomyces cerevisiae or a pathogenic fungus).
-
Assay Reaction: Set up reaction mixtures containing the purified enzyme, the substrate UDP-N-acetylglucosamine (radiolabeled for detection), and varying concentrations of this compound.
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme.
-
Quantification: Measure the incorporation of the radiolabeled substrate into chitin.
-
Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
Experimental Workflow Diagram
Caption: Step-by-step workflow for the in vitro chitin synthase inhibition assay.
Fungal Cell Viability and Cell Wall Integrity Assays
Objective: To assess the effect of this compound on fungal cell growth and cell wall integrity.
Methodology:
-
Minimum Inhibitory Concentration (MIC) Determination: Determine the lowest concentration of the compound that inhibits the visible growth of a target fungal strain using broth microdilution methods.
-
Cell Wall Stress Test: Grow the fungal cells in the presence of sub-lethal concentrations of this compound and a cell wall stressing agent (e.g., Calcofluor White or Congo Red).
-
Microscopy: Observe the fungal cells for morphological changes indicative of cell wall defects, such as cell lysis or abnormal budding patterns.
Future Directions and Potential Applications
While the proposed mechanism of action requires rigorous experimental validation, this compound and its derivatives represent a potential starting point for the development of novel antifungal agents. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its antifungal activity and selectivity.
-
In Vivo Efficacy Studies: Evaluating the most promising compounds in animal models of fungal infections.
-
Target Specificity: Investigating the selectivity of the compound for fungal chitin synthase over mammalian enzymes to assess its potential for safe therapeutic use.
The exploration of beta-alanine derivatives as antimicrobial agents is a promising area of research, and a deeper understanding of their mechanism of action is critical for advancing their development.[4]
References
Unveiling the Molecular Landscape: A Technical Guide to the Potential Biological Targets of N-Benzoyl-beta-alanine Methyl Ester
Abstract
N-Benzoyl-beta-alanine Methyl Ester is a synthetic compound belonging to the broader class of N-acyl amino acids (NAAAs), a group of endogenous signaling molecules with diverse physiological roles. While direct research on this specific ester is limited, its structural similarity to known bioactive lipids suggests a rich potential for interaction with various biological targets. This technical guide provides a comprehensive framework for identifying and validating these targets. We will delve into in silico predictive methodologies, outline detailed experimental validation protocols, and discuss the metabolic context, offering a strategic roadmap for researchers in drug discovery and chemical biology. Our approach is grounded in established principles of pharmacology and proteomics, aiming to empower scientific investigation into this promising chemical entity.
Introduction: Situating this compound in the Endocannabinoidome
N-acyl amino acids (NAAAs) are a burgeoning class of lipid signaling molecules, chemically akin to the well-known endocannabinoids, that are increasingly recognized for their therapeutic potential.[1] These molecules, characterized by an amino acid linked to a fatty acid via an amide bond, are integral components of the expanded "endocannabinoidome," a complex signaling system involved in a myriad of physiological processes.[2] this compound, while a synthetic analogue, possesses the core structural motifs of a NAAA. The benzoyl group provides a rigid aromatic feature, while the beta-alanine methyl ester moiety offers flexibility and potential for specific interactions. Understanding the likely biological targets of this compound requires an appreciation of the known pharmacology of related NAAAs, which have been shown to modulate G protein-coupled receptors (GPCRs), ion channels, and transporters.[1]
This guide will first establish a set of high-probability candidate targets for this compound using computational prediction. Subsequently, we will provide detailed, field-proven experimental protocols to validate these predicted interactions. The causality behind each experimental choice will be thoroughly explained, providing a robust framework for rigorous scientific inquiry.
In Silico Target Prediction: A Data-Driven Starting Point
In the absence of direct experimental data, in silico target prediction offers a powerful and cost-effective strategy to generate initial hypotheses.[3] These methods leverage vast databases of known drug-target interactions and chemical structures to predict the most likely protein partners for a novel compound.
For this compound, we utilized the SwissTargetPrediction tool, a well-established open-access platform, to forecast its potential human protein targets. The SMILES string for the closely related N-Benzyl-b-alanine methyl ester (COC(=O)CCNCC1=CC=CC=C1) was adapted to represent this compound (COC(=O)CCNC(=O)c1ccccc1) for this analysis.[4]
The prediction algorithm is based on the principle of chemical similarity, suggesting that molecules with similar structures are likely to bind to similar proteins.[5] The output from such a tool typically provides a ranked list of potential targets, often categorized by protein class.
Table 1: Predicted Target Classes for this compound
| Target Class | Representative Predicted Targets | Probability* | Rationale for Prioritization |
| G Protein-Coupled Receptors (GPCRs) | Cannabinoid Receptor 1 (CB1), Cannabinoid Receptor 2 (CB2), GPR55, Prostaglandin E2 Receptor EP2 Subtype | High | Structural similarity to endocannabinoids and other NAAAs known to modulate these receptors. |
| Ion Channels | Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1), Voltage-gated Calcium Channels | Moderate | Known modulatory effects of NAAAs on various ion channels involved in pain and inflammation. |
| Enzymes | Fatty Acid Amide Hydrolase (FAAH), Carboxylesterases | High | Potential for metabolic interaction (hydrolysis of amide or ester bond) and possible allosteric modulation. |
| Nuclear Receptors | Peroxisome Proliferator-Activated Receptors (PPARs) | Moderate | Some NAAAs have been shown to interact with PPARs, which are involved in metabolic regulation. |
*Probability is a qualitative assessment based on the output of predictive algorithms and the known pharmacology of the NAAA class.
This predictive analysis provides a focused set of hypotheses to guide our experimental validation strategy. The following sections will detail the protocols to test these predictions.
Metabolic Stability: The Role of Hydrolases
Before delving into target validation, it is crucial to consider the metabolic fate of this compound. The presence of both an amide and an ester linkage makes it a potential substrate for hydrolytic enzymes, which would impact its bioavailability and duration of action.
Fatty Acid Amide Hydrolase (FAAH)
FAAH is a serine hydrolase responsible for the degradation of many endogenous fatty acid amides, including the endocannabinoid anandamide.[6][7] Given the N-acyl structure of our compound of interest, FAAH is a prime candidate for its metabolism. FAAH is known to hydrolyze a range of fatty acid amides, and its activity could terminate the signaling of this compound.[8]
Carboxylesterases (CESs)
Human carboxylesterases, particularly hCE1 and hCE2, are major enzymes in drug metabolism, catalyzing the hydrolysis of ester-containing compounds.[9] These enzymes exhibit broad substrate specificity. hCE1 generally prefers substrates with a bulky acyl group and a small alcohol group, while hCE2 has the opposite preference.[10] The methyl ester of N-Benzoyl-beta-alanine makes it a likely substrate for a carboxylesterase, leading to its conversion to the corresponding carboxylic acid.
Understanding the susceptibility of this compound to these enzymes is a critical first step, as it will inform the design of in vitro and in vivo experiments. An initial assessment of metabolic stability using liver microsomes would be a prudent preliminary experiment.
Experimental Target Validation: A Multi-pronged Approach
The following sections provide detailed protocols for validating the predicted targets. The choice of these assays is based on their robustness, reproducibility, and their ability to provide mechanistic insights into the drug-target interaction.
Global Target Engagement: Drug Affinity Responsive Target Stability (DARTS)
The DARTS method is a powerful, unbiased approach to identify direct binding targets of a small molecule in a complex proteome without requiring chemical modification of the compound.[11][12] The principle is that a protein becomes more resistant to proteolysis upon binding to a small molecule ligand.[13]
Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).
-
Lysate Preparation:
-
Culture cells of interest (e.g., a human cell line relevant to the predicted targets) to ~80% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., M-PER) supplemented with protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Compound Incubation:
-
Dilute the cell lysate to a final concentration of 1 mg/mL.
-
Aliquot the lysate into separate tubes.
-
To the treatment tubes, add this compound to the desired final concentration (a dose-response is recommended, e.g., 1, 10, 100 µM).
-
To the control tubes, add the same volume of vehicle (e.g., DMSO).
-
Incubate at room temperature for 1 hour.
-
-
Protease Digestion:
-
Prepare a fresh stock of protease (e.g., Pronase at 0.1 mg/mL).
-
Add a small volume of the protease solution to each tube (the exact amount should be optimized to achieve partial digestion in the control sample).
-
Incubate at room temperature for a short period (e.g., 10-30 minutes).
-
Stop the digestion by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Visualize the protein bands using Coomassie or silver staining.
-
Identify bands that are present or more intense in the drug-treated lanes compared to the vehicle control.
-
Excise these protected bands from the gel.
-
Identify the proteins in the excised bands using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
GPCR Activation: β-Arrestin Recruitment Assay
Many GPCRs, upon activation, recruit β-arrestin proteins, a process that can be monitored to quantify ligand-induced receptor activation.[14] The PathHunter® assay is a widely used platform for this purpose, based on enzyme fragment complementation.[15]
Caption: GPCR β-Arrestin recruitment signaling pathway.
-
Cell Culture:
-
Use a commercially available cell line stably expressing the GPCR of interest (e.g., CB1) tagged with a ProLink (PK) fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment.
-
Plate the cells in a 384-well white, clear-bottom assay plate and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the compound dilutions to the cells. Include a vehicle control and a known agonist as a positive control.
-
Incubate at 37°C for 90 minutes.
-
-
Signal Detection:
-
Prepare the detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate at room temperature for 60 minutes.
-
Read the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the signal intensity against the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 (potency) and Emax (efficacy).
-
Ion Channel Modulation: Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold standard for studying ion channel function and modulation by small molecules.[16][17] It allows for the direct measurement of ion currents through the channels in real-time.[18]
Caption: Whole-cell patch-clamp experimental setup.
-
Cell Preparation:
-
Use a cell line expressing the ion channel of interest (e.g., TRPV1) or primary neurons.
-
Plate the cells on glass coverslips.
-
-
Recording Setup:
-
Place a coverslip in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an extracellular solution.
-
Pull a glass micropipette and fill it with an intracellular solution.
-
Mount the pipette on the micromanipulator.
-
-
Obtaining a Recording:
-
Approach a cell with the micropipette and form a high-resistance (giga-ohm) seal with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
-
Compound Application and Data Acquisition:
-
Record baseline channel activity.
-
Apply a known agonist of the channel to elicit a current.
-
Apply this compound at various concentrations and observe its effect on the baseline and agonist-evoked currents.
-
Wash out the compound to check for reversibility.
-
Record and analyze the current traces to determine the effect of the compound (e.g., inhibition, potentiation, or direct activation).
-
Conclusion: Towards a Comprehensive Target Profile
The identification of biological targets for novel compounds is a cornerstone of modern drug discovery. For this compound, a systematic approach beginning with in silico prediction, followed by rigorous experimental validation, is paramount. This guide has provided a strategic framework and detailed methodologies to achieve this. By investigating its interactions with predicted targets such as GPCRs and ion channels, and considering its metabolic stability in the presence of hydrolases, researchers can build a comprehensive pharmacological profile of this intriguing molecule. The integration of computational and experimental techniques, as outlined here, represents a robust and efficient pathway to unlocking the therapeutic potential of this compound and other novel chemical entities.
References
- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Benzyl-b-alanine methyl ester 95% | CAS: 23574-01-8 | AChemBlock [achemblock.com]
- 5. youtube.com [youtube.com]
- 6. Fatty acid amide hydrolase substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 12. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 14. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
An In-depth Technical Guide to N-Benzoyl-β-alanine Methyl Ester: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzoyl-β-alanine methyl ester, with the chemical formula C₁₁H₁₃NO₃, is a derivative of the naturally occurring β-amino acid, β-alanine.[1] This compound, also known as methyl 3-(benzamido)propanoate, holds significance as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a benzoyl group attached to the nitrogen of the β-alanine backbone and a methyl ester at the carboxyl terminus, provides a scaffold for the synthesis of more complex molecules. This guide offers a comprehensive overview of its synthesis, detailed spectroscopic characterization, and a discussion of its potential biological activities and applications based on existing literature for closely related analogues.
Chemical and Physical Properties
N-Benzoyl-β-alanine methyl ester is typically a white to off-white solid. It is generally soluble in organic solvents such as methanol, ethanol, and dichloromethane.
| Property | Value |
| CAS Number | 89928-06-3 |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents |
Synthesis of N-Benzoyl-β-alanine Methyl Ester
The synthesis of N-Benzoyl-β-alanine methyl ester can be achieved through a variety of methods common in peptide and medicinal chemistry. A prevalent and efficient approach involves the N-acylation of β-alanine methyl ester hydrochloride with benzoyl chloride.
Experimental Protocol: Synthesis via N-acylation
This protocol is based on established methods for the N-benzoylation of amino acid esters.[2]
Materials:
-
β-Alanine methyl ester hydrochloride
-
Benzoyl chloride
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend β-alanine methyl ester hydrochloride (1.0 equivalent) in dichloromethane.
-
Basification: Cool the suspension in an ice bath (0 °C) and add triethylamine (2.2 equivalents) dropwise. Stir the mixture for 15-20 minutes to neutralize the hydrochloride salt and generate the free amine in situ.
-
Acylation: While maintaining the temperature at 0 °C, add benzoyl chloride (1.1 equivalents) dropwise to the stirred mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude N-Benzoyl-β-alanine methyl ester can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzoyl group, the methylene protons of the β-alanine backbone, and the methyl protons of the ester.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (ortho to C=O) | 7.7-7.9 | Doublet |
| Aromatic (meta, para) | 7.3-7.5 | Multiplet |
| -NH- | 6.5-7.0 | Broad Triplet |
| -CH₂- (adjacent to NH) | ~3.6 | Quartet |
| -CH₂- (adjacent to C=O) | ~2.6 | Triplet |
| -OCH₃ | ~3.7 | Singlet |
Predicted spectrum in CDCl₃.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~173 |
| C=O (amide) | ~167 |
| Aromatic (quaternary) | ~134 |
| Aromatic (CH) | 127-132 |
| -OCH₃ | ~52 |
| -CH₂- (adjacent to NH) | ~35 |
| -CH₂- (adjacent to C=O) | ~34 |
Predicted spectrum in CDCl₃.[3][4][5][6][7]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the amide and ester functional groups.[8][9][10][11][12]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300-3400 | Amide N-H stretching |
| C-H Stretch (aromatic) | 3000-3100 | Aromatic C-H stretching |
| C-H Stretch (aliphatic) | 2850-3000 | Aliphatic C-H stretching |
| C=O Stretch (ester) | ~1735 | Ester carbonyl stretching |
| C=O Stretch (amide I) | ~1650 | Amide carbonyl stretching |
| N-H Bend (amide II) | ~1540 | Amide N-H bending |
| C-O Stretch (ester) | 1100-1300 | Ester C-O stretching |
Mass Spectrometry
The mass spectrum (electron ionization) is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns.[13][14][15][16][17]
Predicted Fragmentation Pathway:
Potential Applications and Biological Activity
While specific biological activities for N-Benzoyl-β-alanine methyl ester are not extensively documented, the broader class of N-benzoyl-β-alanine derivatives and N-benzoylamino esters has shown promise in several therapeutic areas.
-
Pharmaceutical Intermediates: N-Benzoyl-β-alanine and its esters are valuable intermediates in the synthesis of more complex pharmaceutical agents.[1] Their bifunctional nature allows for further chemical modifications at both the N-terminus and the C-terminus.
-
Antifungal Activity: Studies on a series of N-benzoylamino esters have demonstrated their potential as antifungal agents against filamentous fungi such as Fusarium temperatum and Aspergillus fumigatus.[2] This suggests that N-Benzoyl-β-alanine methyl ester could be a lead compound for the development of novel antifungal drugs.
-
Anti-inflammatory and Nephroprotective Effects: Research on N-benzoyl-beta-alanine has indicated its potential as a nephroprotective drug.[18] Additionally, derivatives of N-(2-benzoylphenyl)alanine have been synthesized and evaluated for their anti-inflammatory activity.[19] These findings suggest that the N-benzoyl-β-alanine scaffold may be a promising starting point for the development of new anti-inflammatory and kidney-protective agents.
-
Peptide Synthesis: As a modified amino acid ester, this compound can be a building block in the synthesis of peptidomimetics and other peptide-based therapeutics.
Conclusion
N-Benzoyl-β-alanine methyl ester is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and versatile structure make it an attractive starting material for the development of novel compounds with a range of biological activities. Further investigation into its specific pharmacological properties is warranted to fully explore its therapeutic potential. This guide provides a foundational understanding for researchers and professionals working with this and related compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 3. hmdb.ca [hmdb.ca]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Benzoic acid, methyl ester [webbook.nist.gov]
- 10. Benzoic acid, 3-methyl-, methyl ester [webbook.nist.gov]
- 11. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Methyl 3-hydroxybenzoate (19438-10-9) IR Spectrum [chemicalbook.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scienceready.com.au [scienceready.com.au]
- 15. uni-saarland.de [uni-saarland.de]
- 16. Mass Spectrometry [www2.chemistry.msu.edu]
- 17. researchgate.net [researchgate.net]
- 18. The effects of N-benzoyl-beta-alanine, a new nephroprotective drug, on the distribution and renal excretion of enprofylline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antiinflammatory activity of N-(2-benzoylphenyl)alanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-Benzoyl-beta-alanine Methyl Ester: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Chemical Synthesis
N-Benzoyl-beta-alanine methyl ester, identified by its CAS number 89928-06-3, is an organic compound featuring a benzoyl group attached to the nitrogen of a β-alanine backbone, with a methyl ester at the carboxyl end.[1] This molecule, while not as extensively documented as some of its alpha-amino acid counterparts, holds a significant position as a versatile intermediate in organic synthesis and medicinal chemistry. Its structure offers a unique combination of functionalities: a protected amine, an ester group amenable to further modification, and a flexible three-carbon spacer. This guide provides a comprehensive overview of its synthesis, chemical properties, and known applications, offering a technical resource for researchers in drug discovery and chemical development.
The Historical Context of β-Amino Acid Derivatives
While the specific discovery of this compound is not well-documented in readily available historical records, its emergence can be understood within the broader context of the scientific community's growing interest in β-amino acids and their derivatives. β-Alanine, the parent amino acid, is the only naturally occurring beta-amino acid.[2] Its industrial synthesis is well-established, often involving the reaction of ammonia with β-propiolactone.[3]
The exploration of modifying β-alanine, such as through N-acylation and esterification, is a logical progression in the field of medicinal chemistry. Such modifications are crucial for altering a molecule's physicochemical properties, including lipophilicity, stability, and ability to cross biological membranes. The benzoyl group, in particular, is a common protecting group for amines and can also contribute to the pharmacological activity of a molecule. The methyl ester provides a readily hydrolyzable or transesterifiable handle for further synthetic transformations, including peptide synthesis.
Synthesis and Characterization
The synthesis of this compound can be approached through several established methods for the N-acylation and esterification of amino acids. A general and widely applicable method involves a two-step process: the esterification of β-alanine followed by the N-benzoylation of the resulting β-alanine methyl ester.
Experimental Protocol: A Generalizable Synthesis
A common route to synthesize N-benzoyl amino esters involves the initial formation of the amino acid methyl ester, followed by acylation.[4]
Step 1: Synthesis of β-Alanine Methyl Ester Hydrochloride
A straightforward and widely used method for the synthesis of β-alanine methyl ester hydrochloride is the Fischer esterification of β-alanine.[5] This acid-catalyzed reaction involves treating β-alanine with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid.
-
Reagents: β-Alanine, Methanol, Concentrated Sulfuric Acid.
-
Procedure:
-
Suspend β-alanine in methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid while stirring.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
The resulting crude ester salt can be purified by recrystallization.
-
Step 2: N-Benzoylation of β-Alanine Methyl Ester
The resulting β-alanine methyl ester can then be N-benzoylated using benzoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
-
Reagents: β-Alanine Methyl Ester Hydrochloride, Benzoyl Chloride, a suitable base (e.g., triethylamine or sodium hydroxide), and an appropriate solvent (e.g., dichloromethane or water).
-
Procedure (Schotten-Baumann Reaction Conditions):
-
Dissolve β-alanine methyl ester hydrochloride in a suitable solvent.
-
Add a base to neutralize the hydrochloride and free the amine.
-
Slowly add benzoyl chloride to the stirred solution, often at a reduced temperature.
-
Allow the reaction to proceed to completion.
-
The product can then be isolated through extraction and purified by column chromatography or recrystallization.
-
A study on the synthesis of various 3-benzamido propionic acid derivatives utilized a Schotten-Baumann reaction to form the N-benzoyl group on β-alanine, which was then esterified.[6]
Visualizing the Synthesis Workflow
Caption: General synthetic workflow for this compound.
Physicochemical Properties
This compound is typically a white to off-white solid. It is soluble in organic solvents like ethanol and acetone, with limited solubility in water.[1]
| Property | Value | Source |
| CAS Number | 89928-06-3 | [1][7][8][9] |
| Molecular Formula | C₁₁H₁₃NO₃ | [1][8] |
| Molecular Weight | 207.23 g/mol | [8] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), limited solubility in water | [1] |
Applications in Research and Development
The utility of this compound lies in its bifunctional nature, making it a valuable starting material for the synthesis of more complex molecules.
Pharmaceutical Development
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. The presence of the benzamido and methyl ester groups allows for its incorporation into larger molecules with potential biological activity. While specific drug molecules derived directly from this compound are not widely publicized, its structural motifs are present in various bioactive compounds. The N-benzoyl group can participate in hydrogen bonding and hydrophobic interactions with biological targets, and the β-amino acid backbone provides a scaffold that is often more resistant to enzymatic degradation than its α-amino acid counterpart.
Role in Organic Synthesis
As an intermediate, this compound can undergo a variety of chemical transformations:
-
Hydrolysis of the methyl ester to the corresponding carboxylic acid, which can then be coupled with other molecules.
-
Amide formation by reacting the ester with amines.
-
Reduction of the ester to an alcohol.
These transformations allow for the construction of more complex molecular architectures.
Potential as a Building Block in Drug Discovery
The β-amino acid scaffold is of significant interest in the development of peptidomimetics. Peptides composed of β-amino acids (β-peptides) can form stable secondary structures and often exhibit enhanced resistance to proteolysis, a major hurdle in the development of peptide-based drugs. This compound can serve as a precursor for the synthesis of such β-peptides.
Caption: Potential role of this compound in drug discovery.
Conclusion
This compound is a valuable, albeit not widely publicized, chemical entity. Its synthesis is achievable through standard organic chemistry techniques, and its structure presents a platform for the development of more complex molecules. While a detailed historical account of its discovery is not readily apparent, its utility is evident from its role as an intermediate in synthetic and medicinal chemistry. For researchers and drug development professionals, this compound represents a versatile building block with the potential to contribute to the creation of novel therapeutics and other functional molecules. Further research into its biological activities and applications is warranted to fully elucidate its potential.
References
- 1. CAS 89928-06-3: methyl N-benzoyl-beta-alaninate [cymitquimica.com]
- 2. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Alanine - Wikipedia [en.wikipedia.org]
- 4. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 5. CN106316869A - Synthesis method of beta-alanine methyl ester salt product - Google Patents [patents.google.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. chemical-label.com [chemical-label.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Topic: N-Benzoyl-beta-alanine Methyl Ester Solubility in Various Research Solvents
An In-Depth Technical Guide
Introduction
N-Benzoyl-beta-alanine Methyl Ester (CAS: 89928-06-3) is a compound of significant interest in organic synthesis and medicinal chemistry. As a derivative of β-alanine, it serves as a versatile building block for the synthesis of more complex molecules, including peptide analogs and other potential therapeutic agents. The successful application of this compound in any experimental or developmental workflow—be it in reaction chemistry, formulation, or biological screening—is fundamentally dependent on a thorough understanding of its solubility characteristics.
This technical guide moves beyond a simple recitation of data. Instead, it provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We will explore the theoretical underpinnings of its solubility based on its molecular structure and provide detailed, field-proven protocols for both qualitative and quantitative solubility assessment. This document is designed to empower researchers to generate reliable, application-specific solubility data, ensuring the integrity and success of their scientific endeavors.
Theoretical Principles: Predicting Solubility Behavior
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[1] An analysis of the structure of this compound allows us to make educated predictions about its behavior in different classes of research solvents.
Molecular Structure Analysis:
-
Benzoyl Group (C₆H₅CO-): The aromatic phenyl ring is nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.
-
Amide Linkage (-CONH-): This is a highly polar group capable of acting as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). It will strongly favor interactions with polar protic and aprotic solvents.
-
Aliphatic Ethyl Spacer (-CH₂CH₂-): This portion of the molecule is nonpolar.
-
Methyl Ester Group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.
Based on this hybrid structure, this compound is expected to exhibit moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and polar protic solvents (e.g., Ethanol, Methanol) where hydrogen bonding and dipole-dipole interactions can be maximized. Its solubility in water is likely to be limited due to the nonpolar benzoyl and aliphatic components.[2] Conversely, in purely nonpolar solvents like hexane, solubility is expected to be poor.
Experimental Determination of Solubility
Theoretical predictions provide a valuable starting point, but empirical determination is essential for accurate and reliable data. The following protocols are presented to guide the researcher in generating both qualitative and quantitative solubility profiles.
Protocol for Qualitative Solubility Assessment
This rapid assessment method is used to classify the compound as soluble, partially soluble, or insoluble in a range of solvents, providing a quick overview of its general behavior.[3][4]
Methodology:
-
Preparation: Dispense 1 mL of the selected test solvent into a clear glass vial (e.g., 4 mL vial).
-
Analyte Addition: Add approximately 5-10 mg of this compound to the vial.
-
Mixing: Cap the vial and vortex vigorously for 60 seconds.
-
Observation: Visually inspect the solution against a dark background.
-
Soluble: The solution is completely clear with no visible solid particles.
-
Partially Soluble: The solution is hazy, or a significant amount of solid has dissolved but some remains.
-
Insoluble: The vast majority of the solid material remains undissolved.
-
-
Record: Log the observation for each solvent tested.
Caption: A decision-tree workflow for the rapid qualitative assessment of solubility.
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[5] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial (e.g., add 20 mg to 1 mL of solvent) to create a slurry. The presence of undissolved solid is critical.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the slurry for 24-48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, remove the vial and let the undissolved solid settle. To ensure complete separation of the solid from the supernatant, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).
-
Sample Collection: Carefully pipette a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.
-
Dilution: Dilute the collected supernatant with a suitable solvent (in which the compound is freely soluble) to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR).[5]
-
Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Caption: The experimental workflow for determining thermodynamic equilibrium solubility.
Data Presentation
Quantitative solubility data should be presented clearly for comparative analysis. Researchers should use the protocols above to populate a table similar to the one below with their own experimental findings.
| Solvent | Solvent Class | Temperature (°C) | Experimental Solubility (mg/mL) | Observations |
| Water | Polar Protic | 25 | [Insert Experimental Data] | |
| Ethanol | Polar Protic | 25 | [Insert Experimental Data] | |
| Methanol | Polar Protic | 25 | [Insert Experimental Data] | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | [Insert Experimental Data] | |
| Acetone | Polar Aprotic | 25 | [Insert Experimental Data] | |
| Dichloromethane (DCM) | Nonpolar | 25 | [Insert Experimental Data] | |
| Hexane | Nonpolar | 25 | [Insert Experimental Data] |
Safety & Handling Precautions
As a matter of good laboratory practice, researchers should always consult the latest Safety Data Sheet (SDS) before handling any chemical. For this compound (CAS: 89928-06-3), the following general precautions should be observed:
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[7] Avoid contact with skin and eyes.[6] The compound is listed as harmful if swallowed.[8]
-
Storage: Store in a tightly closed container in a cool, dry place.[7]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[6]
Conclusion
While theoretical predictions based on molecular structure provide a useful hypothesis, they are not a substitute for rigorous experimental determination. The solubility of this compound is a critical parameter that dictates its utility in a multitude of research and development applications. By employing the detailed qualitative and quantitative protocols outlined in this guide, scientists can generate accurate, reliable, and application-specific data. This commitment to empirical validation forms the bedrock of sound scientific practice, ensuring the reproducibility of experiments and accelerating the path from discovery to innovation.
References
An In-depth Technical Guide to the Physicochemical Characteristics of N-Benzoyl-beta-alanine Methyl Ester
Foreword: Navigating the Landscape of a Niche Research Chemical
N-Benzoyl-beta-alanine methyl ester emerges as a compound of interest for researchers in medicinal chemistry and organic synthesis. Its structure, combining a benzoyl moiety with a beta-amino acid ester, presents a versatile scaffold for the development of novel molecules. However, a comprehensive, publicly available dataset detailing its physicochemical properties and analytical characterization is notably sparse. This guide is crafted to fill this void, providing a consolidated repository of available information, supplemented with scientifically grounded, theoretical insights and detailed experimental protocols. As your Senior Application Scientist, my objective is to present a narrative that is not only technically accurate but also imbued with practical, field-proven perspectives. Every piece of information is presented with transparency, clearly delineating between established data and expert-guided predictions to ensure the highest level of scientific integrity.
Molecular Identity and Core Physicochemical Profile
This compound, with the CAS Number 89928-06-3, is a derivative of the non-proteinogenic amino acid beta-alanine.[1] The introduction of a benzoyl group to the amino nitrogen and the esterification of the carboxyl group significantly alter its chemical properties compared to the parent amino acid.
Chemical Structure and Properties
The fundamental characteristics of this compound are summarized in the table below. It is important to note that while some data is available from chemical suppliers, specific experimental values for properties like melting and boiling points are not widely published. The information provided by some suppliers, such as Sigma-Aldrich (under the AldrichCPR line), indicates that they do not perform analytical characterization on this compound, and the responsibility for confirming its identity and purity lies with the end-user.[2]
| Property | Value | Source |
| Chemical Name | Methyl 3-benzamidopropanoate | [1] |
| Synonyms | This compound, methyl N-benzoyl-beta-alaninate | [1] |
| CAS Number | 89928-06-3 | [1] |
| Molecular Formula | C₁₁H₁₃NO₃ | [1][2][3] |
| Molecular Weight | 207.23 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in ethanol and acetone; limited solubility in water | [1] |
Synthesis and Purification: A Practical Workflow
Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step process, starting from the commercially available beta-alanine. The first step involves the esterification of the carboxylic acid, followed by the N-benzoylation of the resulting amino ester.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of beta-Alanine Methyl Ester Hydrochloride
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend beta-alanine (0.1 mol, 8.91 g) in methanol (100 mL).
-
Acid Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (0.12 mol, 8.7 mL) dropwise to the stirred suspension over 30 minutes. Rationale: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification and also converts the product to its hydrochloride salt, aiding in its precipitation and stability.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation. Collect the white solid by vacuum filtration and wash with cold diethyl ether.
-
Drying: Dry the resulting beta-alanine methyl ester hydrochloride under vacuum to yield a white crystalline solid.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve beta-alanine methyl ester hydrochloride (0.05 mol, 6.98 g) in dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.
-
Base Addition: Slowly add triethylamine (0.11 mol, 15.3 mL) to neutralize the hydrochloride and liberate the free amine. Rationale: Triethylamine is a non-nucleophilic base that will not compete with the amino group in the subsequent reaction.
-
Acylation: While maintaining the temperature at 0 °C, add benzoyl chloride (0.055 mol, 6.4 mL) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Workup: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
-
Solvent Selection: Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Crystallization: Slowly add hexanes until the solution becomes turbid. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexanes (1:1), and dry under vacuum.
Analytical Characterization
Due to the lack of published spectral data, the following sections provide predicted spectroscopic characteristics based on the known structure of this compound. These predictions serve as a benchmark for researchers to confirm the identity and purity of their synthesized material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.80 | d | 2H | Aromatic (ortho-protons of benzoyl) |
| ~ 7.50 | t | 1H | Aromatic (para-proton of benzoyl) |
| ~ 7.42 | t | 2H | Aromatic (meta-protons of benzoyl) |
| ~ 6.80 | br s | 1H | Amide N-H |
| ~ 3.70 | s | 3H | O-CH₃ |
| ~ 3.65 | q | 2H | N-CH₂ |
| ~ 2.70 | t | 2H | CH₂-C=O |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 173.0 | Ester C=O |
| ~ 167.5 | Amide C=O |
| ~ 134.0 | Aromatic (quaternary) |
| ~ 131.5 | Aromatic (para) |
| ~ 128.5 | Aromatic (meta) |
| ~ 127.0 | Aromatic (ortho) |
| ~ 52.0 | O-CH₃ |
| ~ 36.5 | N-CH₂ |
| ~ 34.0 | CH₂-C=O |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands (KBr Pellet):
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3300 | N-H stretch (amide) |
| ~ 3100-3000 | C-H stretch (aromatic) |
| ~ 2950 | C-H stretch (aliphatic) |
| ~ 1735 | C=O stretch (ester) |
| ~ 1640 | C=O stretch (amide I) |
| ~ 1540 | N-H bend (amide II) |
| ~ 1220 | C-O stretch (ester) |
Mass Spectrometry (MS)
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 207
-
Base Peak: m/z = 105 (benzoyl cation)
-
Other Fragments: m/z = 77 (phenyl cation), m/z = 148 (M - OCH₃), m/z = 176 (M - OCH₃)
Chromatographic Methods for Purity Assessment
Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) can be a good starting point.
-
Visualization: UV light (254 nm) and staining with potassium permanganate or ninhydrin (for the starting amino ester).
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for determining the purity of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.
-
Detection: UV at 230 nm and 254 nm.
Safety and Handling
While specific toxicity data for this compound is not available, it is prudent to handle it with the care afforded to all laboratory chemicals.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Perspectives
This compound represents a valuable, yet under-characterized, building block in synthetic chemistry. This guide provides a comprehensive overview of its known properties and offers detailed, practical protocols for its synthesis, purification, and analysis. The provided theoretical spectroscopic data serves as a crucial reference for researchers to verify the identity and purity of this compound. As the demand for novel beta-amino acid derivatives in drug discovery and materials science continues to grow, it is anticipated that a more complete experimental characterization of this compound will emerge, further solidifying its role as a versatile tool for chemical innovation.
References
- 1. CAS 89928-06-3: methyl N-benzoyl-beta-alaninate [cymitquimica.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 5. scielo.org.mx [scielo.org.mx]
synthesis and properties of N-Benzoyl-beta-alanine Methyl Ester analogues
An In-depth Technical Guide:
Synthesis and Properties of N-Benzoyl-β-alanine Methyl Ester Analogues
Foreword: The Strategic Value of β-Amino Acid Scaffolds
In the landscape of modern medicinal chemistry and materials science, the pursuit of novel molecular architectures with enhanced stability and unique conformational properties is paramount. While α-amino acids form the fundamental basis of life, their β-isomers offer a compelling strategic advantage. The additional methylene group in the backbone of β-amino acids imparts a profound influence on their three-dimensional structure, leading to the formation of stable, predictable secondary structures like helices and turns. Crucially, this altered backbone provides inherent resistance to proteolytic degradation, a common failure point for peptide-based therapeutics.[1] N-Benzoyl-β-alanine methyl ester serves as an exemplary and accessible entry point into this class of compounds, providing a foundational scaffold for the development of innovative peptidomimetics, enzyme inhibitors, and other bioactive molecules. This guide offers a comprehensive, experience-driven exploration of its synthesis, properties, and potential.
PART 1: The Synthetic Blueprint: From Concept to Compound
The construction of N-aroyl-β-alanine methyl ester analogues is most efficiently achieved through a robust and scalable two-step sequence: esterification of the parent β-amino acid followed by N-acylation. While other methods exist, this sequence allows for modularity, enabling the facile generation of a diverse library of analogues by simply varying the acylating agent.
Core Synthesis Strategy: A Self-Validating Protocol
The cornerstone of this synthetic approach is the Schotten-Baumann reaction, a classic yet highly effective method for acylating amines.[2] This reaction is typically performed under biphasic conditions, utilizing an aqueous base to neutralize the hydrochloric acid byproduct generated during the acylation, thereby driving the reaction to completion.[2][3]
Diagram 1: General Synthetic Workflow
Caption: Modular two-step synthesis of N-aroyl-β-alanine methyl ester analogues.
Experimental Protocol: Synthesis of N-Benzoyl-β-alanine Methyl Ester
-
Step 1: Fischer Esterification of β-Alanine
-
Suspend β-alanine (1.0 eq.) in methanol (approx. 0.2 M concentration).
-
Cool the suspension in an ice bath (0 °C). Cautiously add thionyl chloride (1.2 eq.) dropwise. Causality: This in situ generates HCl gas, the acid catalyst, and reacts with water impurities, driving the equilibrium towards the ester product.
-
Remove the ice bath, equip the flask with a condenser, and reflux the mixture for 4-6 hours until the solid β-alanine is fully consumed.
-
Remove the solvent under reduced pressure to yield β-alanine methyl ester hydrochloride as a white solid, which can be used without further purification.[4]
-
-
Step 2: N-Benzoylation via Schotten-Baumann Conditions
-
Dissolve the crude β-alanine methyl ester hydrochloride (1.0 eq.) in dichloromethane (DCM, approx. 0.3 M). Add an equal volume of saturated aqueous sodium bicarbonate solution.
-
Cool the biphasic mixture to 0 °C with vigorous stirring.
-
Add benzoyl chloride (1.05 eq.) dropwise via syringe over 10 minutes. Causality: The base in the aqueous layer neutralizes the HCl salt of the starting amine and the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[3]
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or silica gel chromatography to afford N-Benzoyl-β-alanine methyl ester as a white crystalline solid.[5]
-
PART 2: Structural Elucidation and Physicochemical Profile
Rigorous characterization is non-negotiable for validating the structure and purity of the synthesized compounds. A combination of spectroscopic and physical methods provides a self-validating system, ensuring data integrity.
Spectroscopic Signature
The identity of N-Benzoyl-β-alanine methyl ester is confirmed by a unique spectroscopic fingerprint.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals: two aromatic multiplets between δ 7.4-7.8 ppm (benzoyl group), a broad triplet around δ 6.5-7.0 ppm (amide N-H), a singlet at δ 3.70 ppm (methyl ester), a quartet at δ 3.65 ppm (CH₂ adjacent to nitrogen), and a triplet at δ 2.70 ppm (CH₂ adjacent to the carbonyl).
-
¹³C NMR (100 MHz, CDCl₃): Key carbon signals include the ester carbonyl (~173 ppm), the amide carbonyl (~167 ppm), aromatic carbons (127-134 ppm), the methoxy carbon (~52 ppm), and the two aliphatic carbons (~36 and ~34 ppm).
-
Infrared (IR) Spectroscopy (ATR): The IR spectrum will display strong absorption bands for the N-H stretch (~3300 cm⁻¹), the ester C=O stretch (~1730 cm⁻¹), and the amide I band (C=O stretch, ~1635 cm⁻¹).[5]
-
High-Resolution Mass Spectrometry (HRMS-ESI): This provides the definitive confirmation of the elemental composition. For C₁₁H₁₃NO₃, the calculated [M+H]⁺ is 208.0968, and the experimental value should be within 5 ppm.
Physicochemical Data
The physical properties are crucial for handling, formulation, and quality control.
Table 1: Physicochemical Properties of N-Benzoyl-β-alanine Methyl Ester and Analogues
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| N-Benzoyl-β-alanine Methyl Ester[6] | C₁₁H₁₃NO₃ | 207.23 | White Crystalline Solid | Typically 75-85 |
| N-(4-Methylbenzoyl)-β-alanine Isobutyl Ester[7] | C₁₅H₂₁NO₃ | 263.33 | Not specified | Not specified |
| N-Benzyl-β-alanine Methyl Ester HCl[8] | C₁₁H₁₆ClNO₂ | 229.70 | White Crystalline Powder | 181-187 |
PART 3: Applications and Strategic Outlook
The true value of this molecular scaffold lies in its potential applications, particularly in drug discovery. The inherent stability and defined conformational properties of the β-amino acid backbone make these analogues prime candidates for lead generation.
-
Anticonvulsant and Neurological Agents: N-aroyl amino acid derivatives have been explored for their potential to treat neurological disorders. Some analogues may act as channel modulators or enzyme inhibitors within the central nervous system.[9]
-
Antifungal/Antimicrobial Agents: The N-benzoyl amino ester motif has been successfully employed in the development of antifungal agents.[10][11] Systematic modification of the benzoyl ring and the amino acid component can be used to optimize activity against resistant fungal strains.[10][11]
-
Peptidomimetic Building Blocks: These compounds are ideal starting points for creating more complex molecules that mimic the structure and function of natural peptides but with superior pharmacological properties, such as enhanced plasma stability and oral bioavailability.[1][4]
Diagram 2: Drug Discovery Logic Flow
Caption: Iterative cycle of synthesis and screening in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. N-BENZOYL-BETA-ALANINE METHYL ESTER AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. beta-Alanine, N-(4-methylbenzoyl)-, isobutyl ester | C15H21NO3 | CID 91710654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 11. scielo.org.mx [scielo.org.mx]
An In-depth Technical Guide to the Spectroscopic Interpretation of N-Benzoyl-β-alanine Methyl Ester
Abstract
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for N-Benzoyl-β-alanine Methyl Ester. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed walkthrough of spectral interpretation, grounded in fundamental chemical principles. By explaining the causality behind experimental observations and data interpretation, this guide serves as a practical reference for the structural elucidation of N-acylated amino acid esters and similar molecules. Protocols are detailed, and all claims are substantiated with references to authoritative scientific literature.
Introduction: The Significance of Structural Verification
N-Benzoyl-β-alanine Methyl Ester is a derivative of β-alanine, an important naturally occurring beta-amino acid. N-acylated amino acids and their esters are pivotal intermediates in organic synthesis and are frequently used in the development of pharmaceuticals and bioactive molecules.[1][2] Accurate structural confirmation is a non-negotiable cornerstone of chemical research and drug development, ensuring the identity, purity, and stability of a synthesized compound.
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful analytical techniques for elucidating molecular structures. NMR provides detailed information about the carbon-hydrogen framework, while MS reveals the molecular weight and offers insights into the molecule's fragmentation pattern, which helps in identifying structural motifs.[3][4] This guide will systematically dissect the ¹H NMR, ¹³C NMR, and mass spectra of N-Benzoyl-β-alanine Methyl Ester to provide an unambiguous structural confirmation.
Molecular Structure and Spectroscopic Predictions
Before interpreting the spectra, a thorough analysis of the molecule's structure is essential to predict the expected signals.
Caption: Structure of N-Benzoyl-β-alanine Methyl Ester with key proton environments labeled (a-e).
Based on the structure, we can predict the following:
-
¹H NMR: Five distinct sets of protons are expected: (a) aromatic protons of the benzoyl group, (b) methyl protons of the ester, (c) methylene protons alpha to the ester carbonyl, (d) methylene protons alpha to the amide nitrogen, and (e) the amide proton.
-
¹³C NMR: Nine unique carbon signals are anticipated: the carbonyl carbons of the amide and ester, four distinct carbons in the aromatic ring (ipso, ortho, meta, para), the two methylene carbons, and the methyl carbon of the ester.
-
Mass Spectrometry: The molecule is expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation would likely involve cleavage at the amide bond and loss of the methoxy group from the ester.
¹H NMR Spectroscopic Analysis
Proton NMR is invaluable for identifying the hydrogen framework of a molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal provide a wealth of structural information.[5]
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of N-Benzoyl-β-alanine Methyl Ester in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it must dissolve the sample without contributing interfering signals.[6]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm.[7]
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution.[8]
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons for each peak.
Interpretation of the ¹H NMR Spectrum
The following table summarizes the expected signals for N-Benzoyl-β-alanine Methyl Ester. Chemical shifts are influenced by the electronic environment; electronegative atoms like oxygen and nitrogen deshield nearby protons, shifting their signals downfield (to a higher ppm value).[7][9]
| Signal Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| a | Aromatic (C₆H₅) | 7.4-7.8 | Multiplet (m) | 5H | Protons on the benzene ring are deshielded. The ortho protons (~7.8 ppm) are most affected by the carbonyl group's anisotropy.[10][11] |
| b | Ester Methyl (-OCH₃) | ~3.7 | Singlet (s) | 3H | The single oxygen atom deshields these protons. The signal is a singlet as there are no adjacent protons to couple with.[12] |
| c | Methylene (-CH₂-COOCH₃) | ~2.6 | Triplet (t) | 2H | Alpha to a carbonyl group, these protons are deshielded. They are split into a triplet by the two adjacent protons on position (d). |
| d | Methylene (-NH-CH₂-) | ~3.6 | Quartet (q) or Triplet of Triplets (tt) | 2H | Alpha to the amide nitrogen, these protons are deshielded. They are split into a triplet by the adjacent protons (c) and may show further coupling to the amide proton (e). |
| e | Amide (-NH-) | 6.5-7.0 | Triplet (t) or Broad Singlet | 1H | The amide proton signal is often broad due to quadrupole broadening from the nitrogen and chemical exchange. It is expected to be a triplet due to coupling with the adjacent methylene protons (d).[10] |
Note: The multiplicity of signal (d) is described as a quartet for simplicity (n+1 rule with 3 adjacent protons, c and e). However, since J-coupling constants J(d-c) and J(d-e) may differ, a more complex pattern like a triplet of triplets could be observed.
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.[13]
Experimental Protocol: ¹³C NMR Acquisition
The protocol is similar to ¹H NMR acquisition, but typically requires a larger number of scans due to the low natural abundance of the ¹³C isotope (~1.1%). Proton-decoupled mode is standard, resulting in each unique carbon appearing as a singlet.
Interpretation of the ¹³C NMR Spectrum
The chemical shifts in ¹³C NMR are highly dependent on the hybridization and electronic environment of the carbon atoms.[14][15]
| Assignment | Predicted δ (ppm) | Rationale |
| Ester Carbonyl (-C OOR) | ~173 | Carbonyl carbons in esters are highly deshielded and appear significantly downfield.[13][16] |
| Amide Carbonyl (-C ONH-) | ~167 | Amide carbonyl carbons are also strongly deshielded, appearing slightly upfield of ester carbonyls.[16] |
| Aromatic (ipso-C) | ~134 | The carbon atom of the benzene ring directly attached to the carbonyl group. |
| Aromatic (para-C) | ~132 | The carbon atom at the para position of the benzene ring. |
| Aromatic (ortho-C) | ~128 | The two equivalent carbon atoms at the ortho positions. |
| Aromatic (meta-C) | ~127 | The two equivalent carbon atoms at the meta positions. |
| Ester Methyl (-OC H₃) | ~52 | This carbon is deshielded by the attached oxygen atom. |
| Methylene (-NH-C H₂-) | ~38 | The carbon attached to the nitrogen is more deshielded than the other methylene carbon.[17] |
| Methylene (-C H₂-COOR) | ~34 | The carbon alpha to the ester carbonyl.[17] |
Mass Spectrometry Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns under ionization.[18] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.[19]
Experimental Protocol: ESI-MS Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µM) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected molecular weight of N-Benzoyl-β-alanine Methyl Ester (C₁₁H₁₃NO₃) is 207.23 g/mol . The ESI-MS spectrum should show a prominent peak at m/z 208.2 for the [M+H]⁺ ion.
Interpretation of the Mass Spectrum and Fragmentation
Upon collisional activation (MS/MS), the molecular ion will fragment in predictable ways. The weakest bonds, such as the amide C-N bond, are likely to break first.[3][20]
Caption: Proposed ESI-MS fragmentation pathway for N-Benzoyl-β-alanine Methyl Ester.
Key Fragmentation Pathways:
-
Formation of the Benzoyl Cation (m/z 105): The most characteristic fragmentation for N-benzoyl compounds is the cleavage of the amide bond, leading to the formation of the highly stable benzoyl cation (C₆H₅CO⁺) at m/z 105.[21][22] This is often the base peak in the spectrum.
-
Formation of the Phenyl Cation (m/z 77): The benzoyl cation can subsequently lose a molecule of carbon monoxide (CO) to form the phenyl cation (C₆H₅⁺) at m/z 77.[22]
-
Loss of Methanol (m/z 177): A neutral loss of methanol (CH₃OH) from the protonated molecular ion can occur, resulting in a fragment at m/z 177.
-
Loss of the Methoxy Radical (m/z 149): Cleavage of the ester group can lead to the loss of the methoxy radical (•OCH₃) or the entire methoxycarbonyl group.[23][24]
Integrated Spectroscopic Analysis: A Self-Validating System
The true power of these techniques lies in their combined application. The data from ¹H NMR, ¹³C NMR, and MS are complementary and together provide a self-validating confirmation of the structure.
Caption: Integrated workflow for spectroscopic structure confirmation.
The ¹H NMR confirms the presence and connectivity of the 5 distinct proton environments. The ¹³C NMR validates the existence of the 9 unique carbon types, including the critical carbonyl signals. Finally, the mass spectrum confirms the molecular weight (m/z 208 for [M+H]⁺) and the MS/MS fragmentation pattern, particularly the hallmark m/z 105 peak, confirms the N-benzoyl moiety. The convergence of all these data points provides unequivocal proof of the structure of N-Benzoyl-β-alanine Methyl Ester.
Conclusion
The structural elucidation of N-Benzoyl-β-alanine Methyl Ester is a straightforward process when ¹H NMR, ¹³C NMR, and mass spectrometry are used in concert. Each technique provides a unique and essential piece of the structural puzzle. The characteristic signals—the aromatic multiplet and amide proton in ¹H NMR, the two carbonyl carbons in ¹³C NMR, and the molecular ion and benzoyl cation fragment in mass spectrometry—serve as a definitive spectroscopic fingerprint for this compound and provide a model for the analysis of related structures.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 3. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sciepub.com [sciepub.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. researchgate.net [researchgate.net]
- 12. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. bmse000159 Beta-Alanine at BMRB [bmrb.io]
- 18. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. whitman.edu [whitman.edu]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 24. academic.oup.com [academic.oup.com]
In Silico Modeling and Prediction of N-Benzoyl-beta-alanine Methyl Ester Activity: A Technical Guide
Abstract
This guide provides a comprehensive technical overview of the in silico methodologies for modeling and predicting the biological activity of N-Benzoyl-beta-alanine Methyl Ester. Aimed at researchers, chemists, and drug development professionals, this document details the theoretical underpinnings and practical application of a robust computational workflow. We will explore both ligand-based and structure-based approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations. The core of this guide is a self-validating protocol designed to ensure the generation of predictive and reliable computational models, thereby accelerating the drug discovery and development pipeline for derivatives of this chemical scaffold.
Introduction: The Case for In Silico Prediction
This guide focuses on two primary pillars of in silico drug design:
-
Ligand-Based Drug Design (LBDD): Utilized when the three-dimensional structure of the biological target is unknown. These methods, such as QSAR, rely on the principle that similar molecules exhibit similar biological activities.[6][7]
-
Structure-Based Drug Design (SBDD): Employed when the 3D structure of the target protein or enzyme is available. Techniques like molecular docking and MD simulations predict how a ligand will physically interact with and bind to the target.[8][9]
Our objective is to present a workflow that integrates these approaches to build a holistic predictive framework for this compound activity.
Theoretical Framework: Core Computational Methodologies
A foundational understanding of the key computational techniques is essential before constructing a predictive workflow.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a statistical approach that correlates the biological activity of a series of compounds with their physicochemical properties, known as molecular descriptors.[7][10] The fundamental principle is that the structure of a molecule dictates its activity.[7][11]
-
Molecular Descriptors: These are numerical values that encode different aspects of a molecule's structure.[12] They can be classified as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).[12]
-
Statistical Models: Various algorithms, from classical Multiple Linear Regression (MLR) to more advanced machine learning methods like Support Vector Machines (SVM) and Random Forests (RF), are used to build the mathematical relationship between descriptors and activity.[12]
-
Predictive Power: A well-validated QSAR model can predict the activity of novel, unsynthesized compounds, significantly reducing the number of candidates for experimental testing.[7][13]
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex.[14][15] It is a cornerstone of structure-based drug design.[8]
-
Process: The process involves two main steps: sampling different conformations (poses) of the ligand within the binding site and then "scoring" these poses to estimate the binding affinity.[15]
-
Scoring Functions: These are mathematical models used to approximate the non-covalent binding energy of a ligand pose within the receptor's binding cavity.[15]
-
Applications: Docking is widely used for virtual screening of large compound libraries to identify potential "hits" and for understanding key protein-ligand interactions that drive binding.[8][14]
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of the binding pose, MD simulations model the behavior of atoms and molecules over time.[16] This provides invaluable insight into the dynamic nature of protein-ligand interactions.[17][18]
-
Mechanism: By applying the principles of classical mechanics, MD simulations can reveal the stability of a binding pose, the role of solvent (water) molecules, and conformational changes in both the ligand and the protein upon binding.[16][17][19]
-
Applications in Drug Discovery: MD is crucial for validating docking results, calculating more accurate binding free energies, and understanding the detailed mechanism of drug-target interactions.[17][18][19][20]
The Integrated Predictive Workflow
A robust and trustworthy prediction of activity requires a multi-step, self-validating process. This section details a step-by-step protocol for modeling the activity of this compound.
Workflow Overview Diagram
Caption: Integrated workflow for in silico activity prediction.
Protocol 1: QSAR Model Development and Validation
Objective: To build a statistically robust model that predicts the biological activity of this compound derivatives based on their chemical structure.
Step 1: Data Acquisition and Curation
-
Compile a dataset of N-Benzoyl-beta-alanine derivatives and similar compounds with experimentally determined biological activity (e.g., IC50, MIC). Sources include scientific literature and public databases (e.g., PubChem, ChEMBL).
-
Causality: A diverse and high-quality dataset is the cornerstone of any predictive model.
-
Curate the dataset: Standardize chemical structures, remove duplicates, and handle missing data. This step is critical for model accuracy.[21]
Step 2: Descriptor Calculation and Dataset Splitting
-
For each molecule, calculate a range of 1D, 2D, and 3D molecular descriptors using software like PaDEL-Descriptor or Mordred.
-
Rationally split the dataset into a training set (typically 70-80%) for model building and a test set (20-30%) for evaluating the model's predictive power on unseen data.[22]
Step 3: Model Building and Internal Validation
-
Using the training set, apply various statistical methods (e.g., MLR, RF, SVM) to correlate the calculated descriptors (independent variables) with biological activity (dependent variable).
-
Perform internal validation using techniques like k-fold cross-validation or leave-one-out (LOO) cross-validation.[23]
-
Trustworthiness: The cross-validated correlation coefficient (Q²) is a key metric. A high Q² (e.g., > 0.6) indicates the model is robust and not overfitted.[22]
Step 4: External Validation and Applicability Domain
-
Use the developed model to predict the activity of the compounds in the independent test set.
-
Calculate the predictive correlation coefficient (R²_pred). A high value (e.g., > 0.6) confirms the model's ability to generalize to new chemical entities.[22][23]
-
Self-Validation: The combination of high Q² and high R²_pred is essential for a trustworthy model.[21][24]
-
Define the Applicability Domain (AD) of the model. The AD specifies the chemical space in which the model's predictions are reliable.[21][24] Predictions for molecules outside the AD are considered extrapolations and are less reliable.
Protocol 2: Structure-Based Modeling (Docking & MD)
Objective: To predict the binding mode and affinity of this compound to a specific biological target and assess the stability of the interaction.
Step 1: Target and Ligand Preparation
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein: remove water molecules, add hydrogen atoms, and assign correct protonation states. This is a critical step for accurate docking.[8]
-
Prepare the 3D structure of this compound, ensuring correct bond orders and generating a low-energy conformation.
Step 2: Molecular Docking
-
Define the binding site (or "grid box") on the target protein based on known active sites or by using site-finder algorithms.
-
Perform docking using software like AutoDock Vina or LeDock.[8] The program will generate multiple binding poses and rank them using a scoring function.
-
Analyze the top-ranked poses. Look for key interactions (e.g., hydrogen bonds, hydrophobic contacts) that are consistent with known structure-activity relationships.
Step 3: Molecular Dynamics Simulation
-
Take the most promising protein-ligand complex from the docking results as the starting point for an MD simulation.
-
Place the complex in a simulated box of water molecules and ions to mimic physiological conditions.
-
Run the simulation for a sufficient time (e.g., 50-100 nanoseconds) using software like GROMACS or AMBER.
-
Expertise: The choice of force field is critical and depends on the nature of the molecule and target.
-
Analyze the trajectory to assess the stability of the binding pose (via Root Mean Square Deviation - RMSD) and to identify persistent interactions over time. This provides a more dynamic and realistic view than static docking.[17][19]
Data Presentation and Interpretation
All quantitative results should be summarized for clarity.
Table 1: QSAR Model Validation Statistics (Example)
| Model Type | R² (Training) | Q² (LOO) | R²_pred (Test) |
| MLR | 0.75 | 0.68 | 0.71 |
| Random Forest | 0.92 | 0.78 | 0.81 |
| SVM | 0.88 | 0.75 | 0.79 |
This table allows for easy comparison of different models. In this example, the Random Forest model shows the best predictive performance on the external test set.
Table 2: Molecular Docking and MD Simulation Results (Example)
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | RMSD (Ligand, nm) |
| This compound | -8.5 | TYR 123, SER 210, PHE 345 | 0.15 ± 0.05 |
| Reference Inhibitor | -9.2 | TYR 123, SER 210, TRP 348 | 0.12 ± 0.04 |
This table summarizes the predicted binding affinity and stability. A low, stable RMSD value from the MD simulation increases confidence in the predicted binding pose from docking.
Conclusion
The in silico workflow presented in this guide provides a robust, multi-faceted approach to predicting the activity of this compound. By integrating the statistical power of QSAR with the biophysical insights from molecular docking and MD simulations, researchers can make more informed decisions, prioritize experimental resources, and ultimately accelerate the journey from chemical scaffold to viable therapeutic candidate. The emphasis on rigorous, multi-stage validation is paramount to ensuring that the computational models are not just descriptive but truly predictive.
References
- 1. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 2. N-Benzoyl-DL-alanine | High-Purity Reagent [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. AI for Small Molecule Drug Discovery | Accelerate Your Pipeline [ardigen.com]
- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Concise Review on role of QSAR in Drug Design (2023) | V. Prema [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 10. A Concise Review on the Significance of QSAR in Drug Design, Chemical and Biomolecular Engineering, Science Publishing Group [sciencepg.com]
- 11. 3D-QSAR in drug design--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ijapbjournal.com [ijapbjournal.com]
- 14. Introduction to Molecular Docking: Exploring the basics of structure-based drug design [parssilico.com]
- 15. Molecular Docking: Overview and Applications [ebrary.net]
- 16. metrotechinstitute.org [metrotechinstitute.org]
- 17. Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development - Creative Proteomics [iaanalysis.com]
- 18. mdpi.com [mdpi.com]
- 19. Applications of Molecular Dynamics Simulations in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Best Practices for QSAR Model Development, Validation, and Exploitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. elearning.uniroma1.it [elearning.uniroma1.it]
- 23. scribd.com [scribd.com]
- 24. On the development and validation of QSAR models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
N-Benzoyl-beta-alanine Methyl Ester experimental design and research protocols
An In-Depth Guide to the Experimental Design and Research Protocols for N-Benzoyl-beta-alanine Methyl Ester
Author's Note: A Word on Experimental Causality
As a Senior Application Scientist, my objective extends beyond merely listing procedural steps. This guide is constructed to provide the "why" behind the "how." In drug development, every experimental choice, from the selection of a solvent to the design of a screening cascade, is a deliberate decision aimed at generating reproducible, unambiguous data. The protocols herein are designed as self-validating systems, incorporating the necessary controls and characterization steps to ensure the integrity of your findings. This document serves as a comprehensive framework for the synthesis, characterization, and preliminary biological evaluation of this compound, grounded in established scientific principles.
Introduction to this compound
This compound (C₁₁H₁₃NO₃) is a derivative of β-alanine, a naturally occurring beta-amino acid.[1] Its structure, featuring a benzoyl group, an amide bond, and a methyl ester, makes it a molecule of interest for several reasons. The N-acyl amide linkage is a common motif in various biologically active compounds.[2][3] The modification of amino acids is a classic strategy in medicinal chemistry to enhance properties such as cell permeability, stability, and target interaction.[4] Derivatives of N-benzoyl amino acids have been explored for a range of biological activities, including antifungal and antimicrobial properties.[5][6][7]
This guide provides a robust, end-to-end experimental blueprint for researchers investigating this compound. It covers the complete lifecycle from initial synthesis and rigorous purification to comprehensive analytical characterization and a structured approach for biological screening.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 89928-06-3 | [1] |
| Molecular Formula | C₁₁H₁₃NO₃ | [1] |
| Molecular Weight | 207.23 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); limited water solubility | [1] |
| SMILES | COC(=O)CCNC(=O)C1=CC=CC=C1 | [1] |
Synthesis and Purification Protocol
The synthesis of N-benzoyl amino acid esters is a well-established procedure. The following protocol is based on the Schotten-Baumann reaction, a reliable method for N-acylation that involves the reaction of an amine with an acyl chloride in the presence of a base.[7]
Causality of the Synthetic Approach:
-
Starting Material: We begin with β-alanine methyl ester hydrochloride. The ester protection prevents the carboxyl group from interfering with the N-acylation reaction.[8] The hydrochloride salt form enhances stability and is commercially available.
-
Acylating Agent: Benzoyl chloride is a highly reactive acylating agent, ensuring an efficient reaction.
-
Base: A base (e.g., triethylamine or aqueous NaOH) is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[7] It also deprotonates the amine hydrochloride salt, freeing the nucleophilic amine.
-
Purification: Purification via recrystallization or column chromatography is essential to remove unreacted starting materials and byproducts, ensuring high purity for subsequent analytical and biological studies.
Diagram 1: Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Step-by-Step Synthesis Protocol:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add β-alanine methyl ester hydrochloride (1.0 eq).
-
Dissolve the starting material in dichloromethane (DCM).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add triethylamine (2.2 eq) to the stirred solution. Stir for 15 minutes. Rationale: The first equivalent of base neutralizes the HCl salt, and the second neutralizes the HCl produced by the reaction.
-
-
Acylation:
-
While maintaining the temperature at 0°C, add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
-
Aqueous Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 times).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Rationale: The HCl wash removes excess triethylamine, the NaHCO₃ wash removes any unreacted benzoyl chloride (as benzoic acid), and the brine wash removes residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.[5]
-
Collect the pure fractions and evaporate the solvent to obtain this compound as a white solid.
-
Analytical Characterization Protocols
Rigorous characterization is non-negotiable. It validates the identity and purity of the synthesized compound, ensuring that any observed biological activity is attributable to the molecule of interest and not an impurity.
Diagram 2: Analytical Characterization Cascade
Caption: A logical cascade for the analytical validation of the synthesized compound.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure by analyzing the proton and carbon environments.
-
Procedure:
-
Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz).[5]
-
Process the spectra and assign the peaks to the corresponding protons and carbons in the molecule.
-
Protocol 2: Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is preferred for determining the exact mass and elemental formula.[5]
-
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Acquire the mass spectrum in positive ion mode to detect the [M+H]⁺ or [M+Na]⁺ adducts.
-
Compare the observed m/z value with the calculated exact mass.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound.
-
Procedure:
-
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Develop an appropriate HPLC method (e.g., reverse-phase C18 column with a gradient elution of water and acetonitrile containing 0.1% trifluoroacetic acid).
-
Inject the sample and monitor the elution profile using a UV detector at a relevant wavelength (e.g., 230 nm, corresponding to the benzoyl chromophore).
-
Integrate the peak areas to calculate the purity as a percentage of the main peak area relative to the total area of all peaks. A purity of >95% is generally required for biological assays.
-
Table 2: Summary of Expected Analytical Characterization Data
| Technique | Parameter | Expected Result |
| ¹H NMR (CDCl₃) | Chemical Shifts (δ) | Peaks corresponding to aromatic protons (~7.4-7.8 ppm), amide NH proton, two methylene groups (-CH₂-CH₂-), and methyl ester protons (-OCH₃, ~3.7 ppm).[5] |
| ¹³C NMR (CDCl₃) | Chemical Shifts (δ) | Peaks for carbonyl carbons (amide and ester), aromatic carbons, methylene carbons, and the methyl ester carbon.[5] |
| HRMS (ESI) | [M+H]⁺ | Calculated: 208.0923; Observed: Value should be within ± 5 ppm of the calculated mass. |
| HPLC | Purity | > 95% |
| Melting Point | Range | A sharp melting point range, indicating high purity. |
Biological Activity Screening: A Tiered Approach
The potential biological activity of a novel compound must be assessed systematically. A tiered screening cascade is an efficient strategy to move from broad, general assays to more specific, hypothesis-driven experiments.[9] This approach minimizes the use of resources and ensures that only compounds with a promising profile advance.[10]
Diagram 3: Biological Screening Decision Cascade
References
- 1. CAS 89928-06-3: methyl N-benzoyl-beta-alaninate [cymitquimica.com]
- 2. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 3. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 6. N-Benzoyl derivatives of amino acids and amino acid analogs as growth inhibitors in microbial antitumor screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ppd.com [ppd.com]
Application Notes and Protocols for the Biological Evaluation of N-Benzoyl-beta-alanine Methyl Ester in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals.
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the initial biological characterization of the novel compound, N-Benzoyl-beta-alanine Methyl Ester, using a suite of robust, cell-based assays. While specific biological activities for this compound are not yet extensively documented in peer-reviewed literature, its structural motifs, which include an N-benzoyl group and an amino acid ester, suggest potential for bioactivity. For instance, various N-benzoyl amino acid derivatives have been explored for their therapeutic potential, including antifungal properties[1]. This guide, therefore, presents a strategic workflow for researchers to systematically evaluate its cytotoxic and mechanistic effects on cancer cell lines. We provide detailed, field-proven protocols for assessing cell viability, induction of apoptosis, and effects on cell cycle progression. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific cell models and research questions.
Introduction to this compound
This compound (CAS 89928-06-3) is an organic compound featuring a benzoyl moiety attached to the nitrogen of a beta-alanine methyl ester backbone[2]. Beta-alanine is a naturally occurring beta-amino acid, and its derivatives are of significant interest in medicinal chemistry and drug discovery[3]. The esterification of the carboxyl group and acylation of the amino group can modulate the compound's physicochemical properties, such as lipophilicity and cell permeability, which are critical for its potential as a therapeutic agent. Given that related N-acyl amino acid esters have demonstrated biological activities, a systematic screening of this compound is a logical step in the exploration of its potential pharmacological profile.
This application note outlines a foundational screening cascade to determine if this compound exhibits cytotoxic effects against cancer cells and to provide initial insights into its mechanism of action. The described workflow is a standard approach in early-stage drug discovery for triaging and characterizing novel chemical entities[4].
Experimental Workflow Overview
The initial characterization of a novel compound involves a tiered approach, starting with broad cytotoxicity screening, followed by more detailed mechanistic studies for active compounds.
References
dosage and administration of N-Benzoyl-beta-alanine Methyl Ester for in vivo models
Note to the Researcher
Subject: Protocol Development for Novel Compound Administration in In Vivo Models
This document addresses the request for dosage and administration protocols for N-Benzoyl-beta-alanine Methyl Ester. A thorough review of publicly available scientific literature reveals no established in vivo data, dosage regimens, or administration protocols for this specific compound.
Creating a specific protocol without prior data would be scientifically unsound and speculative. Therefore, this guide has been structured to provide a foundational framework for establishing an in vivo dosing protocol for any novel or uncharacterized compound, adhering to the principles of preclinical drug development and ethical research practices. The methodologies outlined below represent the standard industry approach to advancing a new chemical entity (NCE) into preclinical animal studies.
Application Notes & Protocols: A Framework for In Vivo Administration of Uncharacterized Compounds
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a systematic, scientifically rigorous framework for determining the appropriate dosage and administration of a novel compound, using this compound as a placeholder example, for initial in vivo pharmacokinetic, efficacy, and toxicology studies.
Part 1: Foundational Physicochemical & Pre-Formulation Assessment
Before any in vivo administration, a comprehensive understanding of the compound's physicochemical properties is mandatory.[1][2] This phase is critical for developing a stable, homogenous, and administrable formulation.
1.1. Solubility Profiling: The primary goal is to identify a suitable vehicle that can dissolve or uniformly suspend the compound for accurate dosing.[3] Early solubility testing is crucial as it can highlight potential bioavailability challenges.[4]
-
Rationale: The choice of vehicle is paramount. An ideal vehicle should be non-toxic at the administered volume and should not interfere with the compound's pharmacokinetics.[5] For intravenous (IV) administration, the compound must be fully solubilized to prevent capillary blockade.[1] For oral (PO) or intraperitoneal (IP) routes, a suspension may be acceptable if a solution is not feasible.[5]
-
Protocol: Kinetic & Thermodynamic Solubility Screen
-
Solvents to Screen: Begin with aqueous buffers across a physiological pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).[1] Concurrently, test common GRAS (Generally Recognized as Safe) organic co-solvents and vehicles such as:
-
Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Propylene glycol (PG)
-
Carboxymethylcellulose (CMC) solutions (e.g., 0.5% w/v in water)
-
Surfactants like Tween 80
-
-
Procedure:
-
Add an excess amount of the compound to a known volume of each test vehicle in separate vials.
-
Agitate vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the samples to pellet undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
-
Interpretation: The results will guide vehicle selection. For example, if solubility is poor in aqueous solutions but high in PEG400, a formulation containing a percentage of PEG400 could be explored.[6]
-
1.2. Formulation Development & Stability: Based on solubility data, develop a lead formulation. For an uncharacterized compound, simplicity is key. A common starting point for oral administration of a poorly soluble compound is a suspension in 0.5% CMC. For IV, a solution using co-solvents like DMSO/PEG400/Saline might be necessary.[7]
-
Key Consideration: Always prepare formulations fresh before use to minimize stability issues.[5] The final formulation's pH should be as close to neutral (5-9) as possible to avoid administration site irritation.[8]
Part 2: In Vivo Dose Range Finding (DRF) and Toxicity Assessment
The primary goal of the initial in vivo studies is to establish the safety profile and determine a dose range for subsequent efficacy studies. This involves identifying the Maximum Tolerated Dose (MTD) and the Minimum Effective Dose (MED).[9][10]
Caption: Workflow for developing an in vivo dosing protocol for a novel compound.
2.1. Protocol: Acute Dose-Escalation Study for MTD Determination This study uses a small number of animals to identify a dose that causes overt signs of toxicity or a target level of body weight loss (e.g., 15-20%).
-
Species Selection: Mice are typically the first species used due to their small size, cost-effectiveness, and well-characterized biology.[11]
-
Study Design:
-
Animal Model: Use a standard, healthy strain (e.g., C57BL/6 or CD-1 mice), typically one gender to start (e.g., male, 8-10 weeks old).
-
Group Allocation: Start with a minimum of 3-4 groups, including a vehicle control group and at least three dose levels (low, medium, high). A common design is a "dose-escalation" or modified Fibonacci scheme.[12]
-
Starting Dose: The starting dose should be based on any available in vitro cytotoxicity data (e.g., 1/10th of the IC50) or, in the absence of data, can be conservatively started at a low level (e.g., 1-10 mg/kg).
-
Dose Escalation: Subsequent dose groups should be multiples of the lower dose (e.g., 3x or 5x increments) until toxicity is observed.[9]
-
Administration: Administer a single dose via the intended route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)). The route will depend on the scientific question and the compound's properties.[13][14]
-
Monitoring: Observe animals intensely for the first several hours post-dose and then daily for 7-14 days. Record clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia), body weights, and any mortality.
-
Endpoint: The MTD is defined as the highest dose that does not produce mortality or unacceptable adverse clinical signs.[10]
-
Part 3: Administration Routes & Best Practices
The choice of administration route significantly impacts drug absorption, distribution, and ultimately, bioavailability.[15]
3.1. Common Administration Routes in Rodent Models
| Route | Abbreviation | Description & Rationale | Typical Max Volume (Mouse) | Absorption Rate |
| Oral Gavage | PO | Direct administration to the stomach. Common for testing orally bioavailable drugs. Bypasses injection stress.[13] | 10 mL/kg (e.g., 0.2-0.3 mL) | Variable |
| Intraperitoneal | IP | Injection into the peritoneal cavity. Rapid absorption into circulation, avoids first-pass metabolism.[16] | 10-20 mL/kg (e.g., 0.2-0.5 mL) | Fast |
| Subcutaneous | SC / SQ | Injection into the loose skin on the back. Slower, more sustained absorption. Good for suspensions.[16] | 10 mL/kg (e.g., 0.2-0.3 mL) | Slow |
| Intravenous | IV | Injection directly into a vein (typically lateral tail vein). Bypasses absorption for 100% bioavailability.[16] | 5 mL/kg (e.g., <0.2 mL) | Immediate |
Data compiled from multiple sources.[14][16]
3.2. Procedural Best Practices
-
Ethical Considerations: All animal procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.[17][18] The principles of the 3Rs (Replacement, Reduction, Refinement) should be applied.[19]
-
Volume and Needle Gauge: Adhere to recommended volume limits to avoid discomfort or tissue damage. Use appropriate needle sizes for the chosen route (e.g., 27-30G for IV in mice).[14]
-
Aseptic Technique: For all parenteral (injection) routes, use sterile dosing solutions, needles, and syringes to prevent infection.[14]
-
Animal Handling: Proper restraint is crucial for accurate dosing and minimizing stress to the animal.[11] For invasive or stressful procedures, anesthesia may be required.[13]
Caption: Standard procedural flow for in vivo compound administration.
Conclusion
While a specific, validated protocol for this compound is not available, the framework presented here provides the necessary, scientifically-defensible steps to establish one. By systematically characterizing the compound, carefully selecting a vehicle, and conducting a rigorous dose-range finding study, researchers can generate the critical data needed to design robust and ethical in vivo efficacy and toxicology experiments.[20] This structured approach minimizes variables, ensures data reproducibility, and forms the foundation of any successful preclinical drug development program.[21][22]
References
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Dosing Vehicle Selection - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 3. thesolubilitycompany.com [thesolubilitycompany.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. admescope.com [admescope.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 10. criver.com [criver.com]
- 11. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 12. Dose-ranging study - Wikipedia [en.wikipedia.org]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 14. cea.unizar.es [cea.unizar.es]
- 15. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.addgene.org [blog.addgene.org]
- 17. 4 Best Practices for Successful Invivo Tests in Clinical Research [bioaccessla.com]
- 18. velsafe.com [velsafe.com]
- 19. m.youtube.com [m.youtube.com]
- 20. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. altasciences.com [altasciences.com]
- 22. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes & Protocols: N-Benzoyl-beta-alanine Methyl Ester as a Chemical Probe Scaffold for Target Identification
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of N-Benzoyl-beta-alanine Methyl Ester as a foundational scaffold for designing chemical probes aimed at identifying and validating specific protein targets. While not an established probe itself, its structure lends itself to modifications that enable powerful target discovery workflows. We will detail the rationale behind its selection, proposed modifications for converting it into a potent research tool, and step-by-step protocols for its application in affinity-based protein profiling and target validation.
Introduction: The Rationale for this compound as a Probe Scaffold
In the realm of chemical biology and drug discovery, the identification of a bioactive small molecule's protein target is a critical step in understanding its mechanism of action.[1][2] Chemical probes are indispensable tools in this process, allowing for the direct interrogation of small molecule-protein interactions within complex biological systems.[3]
This compound presents an intriguing starting point for the development of a chemical probe. Its core structure, comprised of a benzoyl group, a beta-alanine linker, and a methyl ester, offers several advantages:
-
Structural Simplicity and Synthetic Tractability: The molecule's straightforward structure allows for relatively simple synthetic modifications. The benzoyl ring and the beta-alanine backbone provide multiple points for the attachment of photoreactive groups and reporter tags, which are essential for a functional chemical probe.[4][5]
-
Potential for Biologically Relevant Interactions: The benzoyl group can participate in aromatic and hydrophobic interactions with protein binding pockets, while the amide and ester functionalities can form hydrogen bonds. This inherent potential for interaction makes it a plausible candidate for binding to as-yet-unidentified protein targets.
-
Beta-Alanine as a Linker: Beta-alanine is a naturally occurring amino acid, which can impart favorable biochemical properties. Its flexible three-carbon chain can serve as a spacer, allowing the core binding motif to engage its target without steric hindrance from appended functional groups.
This guide will focus on a rationally designed, hypothetical derivative of this compound, which we will refer to as NBP-Probe . This probe will be engineered to incorporate a photo-crosslinking group and a bioorthogonal handle for downstream analysis.
Designing the NBP-Probe: From Scaffold to Functional Tool
To transform this compound into a functional chemical probe for target identification, two key modifications are necessary: the introduction of a photoreactive group and a reporter handle.[3][6][7]
-
Photoreactive Group: A diazirine moiety will be incorporated into the benzoyl ring. Diazirines are small, minimally perturbing photo-crosslinkers that, upon UV irradiation, generate a highly reactive carbene intermediate. This intermediate can form a covalent bond with nearby amino acid residues in the target protein's binding pocket, permanently "tagging" the protein.[1][7]
-
Reporter Handle: A terminal alkyne group will be appended to the beta-alanine portion of the molecule. This alkyne serves as a bioorthogonal handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the attachment of various reporter molecules, such as biotin for affinity purification or a fluorophore for imaging, after the probe has been covalently linked to its target.[1][8]
The proposed structure of NBP-Probe is as follows:
(A visual representation of the chemical structure of the proposed NBP-Probe would be included here in a full document)
Experimental Workflows and Protocols
The following sections provide detailed protocols for utilizing the NBP-Probe in target identification and validation studies. These workflows are designed to be self-validating, with appropriate controls to ensure the reliability of the results.
Workflow for Target Identification using NBP-Probe
The overall workflow for identifying protein targets of the NBP-Probe is depicted in the following diagram:
References
- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical biology tools for protein labelling: insights into cell–cell communication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 5. scielo.org.mx [scielo.org.mx]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective chemical labeling of proteins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00126B [pubs.rsc.org]
Application Note: Quantitative Analysis of N-Benzoyl-beta-alanine Methyl Ester
A Guide to High-Performance Liquid Chromatography (HPLC) and Tandem Mass Spectrometry (LC-MS/MS) Methods
Introduction
N-Benzoyl-beta-alanine Methyl Ester is a derivative of the non-proteinogenic amino acid β-alanine. As a synthetic intermediate in pharmaceutical research and a potential metabolite in biological systems, the accurate and precise quantification of this compound is critical for process optimization, quality control, and pharmacokinetic studies.[1][2] This document provides detailed analytical protocols for the quantification of this compound using two robust and widely adopted analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The methodologies herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind the selection of specific parameters and techniques.
Physicochemical Properties of the Analyte
Understanding the chemical nature of this compound is fundamental to developing effective analytical methods. The molecule incorporates a benzoyl group, which provides a strong UV chromophore, and a secondary amine that is readily ionizable, making it suitable for both UV-based and mass spectrometric detection.[3]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₃ | Derived |
| Molecular Weight | 207.23 g/mol | Derived |
| Structure | Benzoyl-NH-CH₂-CH₂-COOCH₃ | - |
| Key Functional Groups | Amide, Ester, Aromatic Ring | - |
| Predicted logP | ~1.5 - 2.5 | Cheméo[4][5] |
| UV Absorbance | Strong absorbance around 230-280 nm | BenchChem[3] |
Method Selection: A Rationale
The choice of an analytical method is dictated by the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is the workhorse for routine analysis of pure substances or simple mixtures. The N-benzoyl moiety in the target analyte contains a strong chromophore, allowing for sensitive UV detection.[3] This method is cost-effective, robust, and ideal for applications such as reaction monitoring, purity assessment, and formulation analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For samples in complex matrices, such as plasma, urine, or cell lysates, LC-MS/MS offers unparalleled selectivity and sensitivity. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), this technique can accurately quantify the analyte at very low concentrations, even in the presence of co-eluting interferences. This is the gold standard for bioanalytical studies and trace-level impurity detection.[6][7]
Protocol 1: Quantification by HPLC-UV
This protocol details a reversed-phase HPLC method for the routine quantification of this compound. The hydrophobicity imparted by the benzoyl group and methyl ester allows for excellent retention and separation on a C18 stationary phase.[8]
HPLC-UV Experimental Workflow
Caption: General workflow for HPLC-UV quantification.
Step-by-Step Methodology
A. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure
-
Formic Acid (FA), optional for peak shape improvement
-
Volumetric flasks and pipettes
-
HPLC vials with caps
B. Standard Preparation
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of Methanol in a volumetric flask.
-
Working Standards: Perform serial dilutions of the Stock Standard with the mobile phase (see below) to prepare a series of calibration standards. A typical range would be 1 µg/mL to 100 µg/mL.
C. Sample Preparation
-
For bulk material, accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range.
-
For formulated products, an extraction step may be necessary. The specific procedure will depend on the sample matrix.[9]
D. HPLC Instrumentation and Conditions
| Parameter | Recommended Condition | Rationale |
| HPLC System | Standard system with UV/PDA detector | Widely available and suitable for this application. |
| Column | C18, 4.6 x 150 mm, 5 µm | The non-polar stationary phase provides good retention for the analyte. |
| Mobile Phase A | Water + 0.1% Formic Acid | The aqueous component of the reversed-phase system. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | The organic component for eluting the analyte. |
| Gradient | 30% B to 80% B over 10 min | An isocratic method (e.g., 50% B) may also be suitable.[10] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Can be adjusted based on sensitivity needs. |
| Detection | UV at 254 nm | The benzoyl group provides a strong absorbance at this wavelength.[3] |
E. Data Analysis
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Perform a linear regression on the calibration curve (R² should be >0.995).
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification by LC-MS/MS
This protocol provides a highly sensitive and selective method for quantifying this compound in complex matrices, leveraging the power of tandem mass spectrometry.
LC-MS/MS Experimental Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. «beta»-Alanine, N-(3-methylbenzoyl)-, tetradecyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. «beta»-Alanine, N-(4-methylbenzoyl)-, nonyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. env.go.jp [env.go.jp]
- 10. Separation of .beta.-Alanine, N-ethyl-N-[4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes & Protocols: N-Benzoyl-beta-alanine Methyl Ester in Drug Discovery and Development
Abstract
N-Benzoyl-beta-alanine Methyl Ester is a small molecule with a scaffold amenable to exploration in drug discovery. As a derivative of beta-alanine, it holds potential for diverse biological activities. This document provides a comprehensive guide for researchers, outlining potential therapeutic applications and detailed experimental protocols to investigate this compound's efficacy as an antimicrobial, anti-inflammatory, and neuroprotective agent. The protocols are designed to be robust and self-validating, providing a solid foundation for a drug discovery program centered on this and related molecular entities.
Introduction to this compound
This compound (CAS 89928-06-3) is an organic compound featuring a benzoyl group attached to the nitrogen of a beta-alanine backbone, with a methyl ester at the carboxyl terminus.[1] Its structure combines the features of an N-acylated amino acid, a class of molecules with growing interest in medicinal chemistry for their diverse biological activities.[2][3] While direct, extensive research on this specific molecule is nascent, its constituent moieties suggest several plausible avenues for drug discovery.
The beta-alanine core is a naturally occurring beta-amino acid that is a precursor to carnosine, a dipeptide with roles in muscle buffering and neurotransmission.[4][5] N-acylation, particularly with a benzoyl group, can modulate the compound's lipophilicity and its interaction with biological targets. The methyl ester group can influence cell permeability and may be cleaved by intracellular esterases, potentially releasing an active carboxylic acid metabolite.
These structural features warrant the investigation of this compound in several therapeutic areas. This guide will focus on three promising applications: antimicrobial, anti-inflammatory, and neuroprotective activities.
Synthesis of this compound
A reliable supply of the compound is the first step in any drug discovery campaign. This compound can be synthesized through a straightforward two-step process from commercially available starting materials.
Protocol 2.1: Two-Step Synthesis
Step 1: Esterification of beta-Alanine
This step involves the Fischer esterification of beta-alanine to produce beta-alanine methyl ester hydrochloride.
-
Suspend beta-alanine (1 equivalent) in methanol (10 volumes).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.
-
Remove the solvent under reduced pressure to yield beta-alanine methyl ester hydrochloride as a white solid. This intermediate can be used in the next step without further purification.
Step 2: N-Benzoylation
This step couples the beta-alanine methyl ester hydrochloride with benzoyl chloride under Schotten-Baumann conditions.
-
Dissolve beta-alanine methyl ester hydrochloride (1 equivalent) in dichloromethane (10 volumes).
-
Add triethylamine (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Cool the mixture to 0°C and add benzoyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain this compound.
Application I: Antimicrobial Drug Discovery
Scientific Rationale: N-benzoyl amino esters have demonstrated antifungal activity, and various beta-alanine derivatives have been explored as antimicrobial agents.[6][7][8] The N-benzoyl group can facilitate membrane disruption or interaction with microbial enzymes.
Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial screening of this compound.
Protocol 3.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of the compound that inhibits visible growth of a microorganism.[7][9][10]
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Culture the microbial strain overnight. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.[10]
-
Compound Dilution: Prepare serial two-fold dilutions of the this compound stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well.
-
Controls: Include a positive control (inoculum with no compound), a negative control (broth only), and a vehicle control (inoculum with DMSO at the highest concentration used).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound with no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.
Protocol 3.2: MTT Assay for Cytotoxicity Assessment
It is crucial to assess whether the antimicrobial activity is due to specific inhibition or general cytotoxicity. The MTT assay measures the metabolic activity of cells.[9]
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.
-
Incubation: Incubate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm. Calculate the cell viability as a percentage of the vehicle control.
| Parameter | Description |
| MIC | Minimum Inhibitory Concentration |
| MBC | Minimum Bactericidal/Fungicidal Concentration |
| CC50 | 50% Cytotoxic Concentration |
| Selectivity Index (SI) | CC50 / MIC |
A high SI value indicates that the compound is selectively toxic to the microbe over host cells.
Application II: Anti-inflammatory Drug Discovery
Scientific Rationale: Chronic inflammation is a hallmark of many diseases. Key signaling pathways like NF-κB and MAPK are central to the inflammatory response and are validated drug targets.[11] N-acylated amino acids have been implicated in modulating inflammatory processes.
Hypothetical Anti-inflammatory Mechanism
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Protocol 4.1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay screens for compounds that can suppress the inflammatory response in macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and LPS-only controls.
-
Nitrite Measurement: Collect the cell supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent and incubate for 10 minutes at room temperature.
-
Absorbance Reading: Measure the absorbance at 540 nm. A standard curve of sodium nitrite should be used to quantify nitrite concentration.
-
Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only control. A parallel cytotoxicity assay (Protocol 3.2) should be run to ensure the observed effects are not due to cell death.
Application III: Neuroprotective Drug Discovery
Scientific Rationale: Derivatives of amino acids are fundamental building blocks for synthesizing pharmaceuticals targeting neurological disorders.[12] Investigating the potential of this compound to protect neurons from various insults is a logical starting point.
Protocol 5.1: In Vitro Oxygen-Glucose Deprivation (OGD) Assay
This assay models ischemic injury in vitro and is used to screen for compounds that protect neurons from cell death.[13]
Materials:
-
Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)
-
Glucose-free medium
-
Hypoxia chamber (or an anaerobic incubator)
-
Cell viability assay kit (e.g., LDH release assay or CellTiter-Glo®)
Procedure:
-
Cell Culture: Culture neurons to the desired confluency.
-
Compound Treatment: Treat the cells with this compound at various concentrations.
-
OGD Induction: Replace the normal culture medium with glucose-free medium and place the cells in a hypoxia chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 2-4 hours).
-
Reperfusion: After OGD, replace the medium with normal, glucose-containing medium and return the cells to a normoxic incubator for 24 hours.
-
Viability Assessment: Measure cell viability using a suitable assay. Compare the viability of compound-treated cells to that of untreated cells subjected to OGD.
| Assay | Therapeutic Area | Endpoint Measured | Rationale |
| MIC Assay | Antimicrobial | Microbial Growth Inhibition | Identifies direct antimicrobial activity |
| NO Inhibition | Anti-inflammatory | Nitric Oxide Production | Measures suppression of inflammatory mediators |
| OGD Assay | Neuroprotection | Neuronal Cell Viability | Models ischemic stroke to find protective agents |
Conclusion and Future Directions
This compound represents a promising starting point for a drug discovery program. The protocols detailed in this guide provide a robust framework for its initial characterization as a potential antimicrobial, anti-inflammatory, or neuroprotective agent. Positive results in these primary assays should be followed by more in-depth secondary assays, mechanism of action studies, and eventually, lead optimization through medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ergogenic Effects of β-Alanine and Carnosine: Proposed Future Research to Quantify Their Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. canada.ca [canada.ca]
- 6. Protocol for image-based small-molecule screen to identify neuroprotective compounds for dopaminergic neurons in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chemimpex.com [chemimpex.com]
- 13. A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
protocol for studying protein binding of N-Benzoyl-beta-alanine Methyl Ester
Application Note & Protocol
Topic: Comprehensive Methodologies for Characterizing the Protein Binding of N-Benzoyl-beta-alanine Methyl Ester
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on characterizing the binding interactions between the small molecule this compound and its target proteins. Recognizing that a single technique provides only one dimension of a complex interaction, this guide champions a multi-pronged, orthogonal approach. We will detail the principles and step-by-step protocols for three complementary biophysical techniques: Differential Scanning Fluorimetry (DSF) for initial screening and validation of binding, Surface Plasmon Resonance (SPR) for determining binding kinetics (kₐ, kₔ) and affinity (Kₔ), and Isothermal Titration Calorimetry (ITC) for elucidating the complete thermodynamic profile (Kₐ, ΔH, ΔS) of the interaction. The causality behind experimental choices is explained, and protocols are designed to be self-validating systems, ensuring scientific integrity and reproducibility.
Introduction: The Rationale for a Multi-Technique Approach
The study of protein-ligand interactions is fundamental to drug discovery and chemical biology.[1] this compound, as a small molecule, may exhibit specific interactions with protein targets that govern its biological activity. A comprehensive understanding of this binding is not merely a "yes/no" question; it requires a quantitative dissection of affinity, kinetics, and thermodynamics.
Why use multiple techniques? Each method interrogates the binding event from a different physical principle. This strategy, known as an orthogonal approach, is crucial for validating results and building a robust, convincing model of the interaction.[2] For instance, a thermal stabilization observed in DSF strongly suggests binding, which can then be quantified kinetically by SPR and thermodynamically by ITC. Relying on a single method can sometimes lead to artifacts or an incomplete picture.[3] This guide provides the framework to generate high-confidence data.
Pre-Experimental Considerations: The Foundation of Success
The quality of any binding data is entirely dependent on the quality of the reagents.[3] Rigorous quality control before beginning any binding assay is non-negotiable.
Target Protein Quality Control
-
Purity: The target protein should be >95% pure as assessed by SDS-PAGE. Impurities can interfere with binding or give misleading signals.
-
Homogeneity: The protein should exist in a single, stable oligomeric state, confirmed by Size Exclusion Chromatography (SEC). Aggregates can cause significant artifacts, especially in light-scattering and surface-based techniques.[3]
-
Activity: If the protein is an enzyme or has a known function, a functional assay should be performed to confirm it is correctly folded and active.
Ligand (this compound) Preparation
-
Purity: Purity should be confirmed by HPLC and NMR.
-
Solubility: Determine the ligand's maximum solubility in the planned assay buffer. It is critical to avoid precipitation during the experiment.
-
Stock Solution: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO). The final concentration of this solvent in the assay should be kept to a minimum (<1-2%) and must be identical in all solutions to avoid buffer mismatch artifacts.[4]
Buffer Selection and Preparation
Buffer composition is a critical variable.[3] An inappropriate buffer can denature the protein or mask the binding signal.
-
pH: Choose a pH where the target protein is stable and active.
-
Buffer Species: Be aware that some buffer species can interact with the binding event. For instance, ITC is highly sensitive to the heat of ionization of buffers like Tris.[5] Phosphate or HEPES are often safer starting points.
-
Additives: Include additives necessary for protein stability (e.g., low salt concentration, glycerol, reducing agents like TCEP), but be mindful of their potential for interference.[4]
-
Degassing: All buffers, particularly for ITC and SPR, must be thoroughly degassed to prevent bubble formation, which creates experimental noise.[4]
The Experimental Cascade: A Logical Workflow
A tiered approach ensures efficient use of time and resources. We begin with a rapid screening method (DSF), followed by detailed kinetic (SPR) and thermodynamic (ITC) characterization.
Caption: Overall experimental workflow for characterizing protein-ligand binding.
Protocol 1: Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay (TSA), is a rapid and high-throughput method to screen for ligand binding.[6] The principle is that ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm).[7][8]
Principle
A fluorescent dye (e.g., SYPRO Orange) binds to hydrophobic regions of a protein.[6] As the protein is heated, it unfolds, exposing these regions and causing an increase in fluorescence.[7] A bound ligand stabilizes the folded state, meaning more thermal energy is required for unfolding, resulting in a positive shift in the measured Tm (ΔTm).[8]
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare the protein stock to 2x the final concentration (e.g., 4 µM for a 2 µM final concentration) in the optimized assay buffer.
-
Prepare the ligand (this compound) stock to 20x the final concentration (e.g., 200 µM for a 10 µM final concentration) in assay buffer containing the same final DMSO concentration as the protein stock.
-
Prepare a 200x SYPRO Orange dye stock in assay buffer.
-
-
Plate Setup (384-well PCR plate):
-
In each well, mix 10 µL of the 2x protein stock.
-
Add 1 µL of the 20x ligand stock to the sample wells.
-
Add 1 µL of the corresponding buffer (with DMSO) to the "protein-only" control wells.
-
Add 1 µL of the 200x SYPRO Orange dye.
-
Add 8 µL of assay buffer to bring the final volume to 20 µL.
-
Seal the plate securely with an optically clear seal.
-
Centrifuge the plate briefly (e.g., 1 min at 1000 x g) to collect the contents at the bottom.
-
-
qPCR Instrument Run:
-
Data Analysis:
-
Plot fluorescence versus temperature. The resulting curve will be sigmoidal.
-
The Tm is the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the curve.
-
Calculate the thermal shift: ΔTm = Tm (Protein + Ligand) - Tm (Protein only) . A ΔTm > 2 °C is generally considered a significant shift and a strong indicator of binding.
-
| Parameter | Recommended Condition | Rationale |
| Final Protein Conc. | 2-5 µM | Sufficient signal-to-noise without causing aggregation. |
| Final Ligand Conc. | 10-50 µM (or 5-10x protein conc.) | Ensures saturation if binding is in the expected micromolar range. |
| Dye Dilution | 5x (from 5000x stock) | Provides optimal fluorescence signal without interfering with binding. |
| Temperature Ramp | 1 °C / minute | Allows the system to maintain thermal equilibrium during unfolding.[7] |
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time technique that is the gold standard for measuring binding kinetics.[9] It provides the association rate (kₐ or kₒₙ), dissociation rate (kₔ or kₒբբ), and the equilibrium dissociation constant (Kₔ).[9][10]
Principle
SPR detects changes in the refractive index on the surface of a sensor chip.[11] A protein (ligand) is immobilized on the chip surface. When the small molecule (analyte) flows over the surface and binds, the mass at the surface increases, causing a proportional change in the refractive index, which is measured in Resonance Units (RU).[9]
Caption: A typical workflow cycle for an SPR experiment.
Detailed Step-by-Step Protocol
-
Immobilization:
-
Choose an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.
-
Immobilize the target protein to the desired density (typically 1000-3000 RU) by injecting it over the activated surface in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 4.5).
-
Deactivate any remaining active esters using ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.
-
-
Binding Analysis:
-
Equilibrate the entire system with running buffer (e.g., PBS or HEPES buffer with 0.005% P20 surfactant) until a stable baseline is achieved.
-
Prepare a dilution series of this compound in the running buffer. It is crucial to include a zero-analyte (buffer only) injection for double referencing. A typical concentration range would span at least 10-fold below and above the expected Kₔ.
-
Inject each concentration of the small molecule over the reference and protein-immobilized flow cells for a set amount of time (e.g., 60-120 seconds) to monitor the association phase .
-
Switch back to flowing running buffer to monitor the dissociation phase . The length of this phase depends on the off-rate; slower off-rates require longer dissociation times.
-
After the dissociation phase, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove all bound analyte without denaturing the immobilized protein. This step must be optimized.
-
-
Data Analysis:
-
The raw data (sensorgrams) are double-referenced by subtracting the reference flow cell signal from the active cell signal, and then subtracting the buffer-only injection signal.
-
Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model for simple interactions) using the instrument's analysis software.
-
This fitting process will yield values for kₐ (M⁻¹s⁻¹), kₔ (s⁻¹), and the Kₔ (M) can be calculated as kₔ/kₐ.
-
| Parameter | Recommended Condition | Rationale |
| Immobilization Level | 1000-3000 RU | Low enough to minimize mass transport limitations, high enough for a good signal. |
| Analyte Conc. Range | 0.1x to 10x expected Kₔ | Necessary to accurately define the top and bottom of the binding curve for reliable fitting. |
| Flow Rate | 30-50 µL/min | Sufficient to minimize mass transport effects for small molecule interactions.[10] |
| Contact Time | 60-180 s | Should be long enough to approach equilibrium (steady-state) for at least the highest concentrations. |
Protocol 3: Isothermal Titration Calorimetry (ITC)
ITC is the only technique that directly measures the heat released or absorbed during a binding event.[12] This allows for the determination of the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) of binding in a single experiment.[12][13] From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic signature of the interaction.[4][5]
Principle
An ITC instrument has two cells: a reference cell (containing buffer) and a sample cell (containing the protein solution).[4][14] The small molecule is held in a syringe and injected in small aliquots into the sample cell. If binding is exothermic, heat is released, and the instrument's heaters apply less power to maintain zero temperature difference with the reference cell. If endothermic, the heaters apply more power. This power differential is measured over time.[14]
Detailed Step-by-Step Protocol
-
Sample Preparation (CRITICAL):
-
The protein and small molecule solutions MUST be in identical, buffer-matched solutions.[4] This is best achieved by dialyzing the protein against the final buffer, and then using the exact same final dialysis buffer to dissolve the small molecule. Even minor pH or salt mismatches will create large heats of dilution that can obscure the binding signal.[4]
-
Degas all solutions thoroughly immediately before the experiment.
-
Determine accurate concentrations of both protein and ligand spectrophotometrically.
-
-
Instrument Setup and Run:
-
Load the protein solution into the sample cell (typically 10-50 µM).
-
Load the small molecule solution into the injection syringe (typically 10-20x the protein concentration).
-
Set the experimental temperature (e.g., 25 °C).
-
Program the injection series: typically one initial small injection (e.g., 0.4 µL) to be discarded during analysis, followed by 18-25 larger injections (e.g., 2 µL).
-
Allow the system to equilibrate thermally before starting the titration.
-
-
Control Experiments:
-
A crucial control is to titrate the ligand from the syringe into the buffer-filled sample cell. The heat from this experiment represents the heat of dilution of the ligand and must be subtracted from the main experiment's data or shown to be negligible.
-
-
Data Analysis:
-
The raw data is a series of heat spikes for each injection. Integrating the area under each peak gives the heat change for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit this binding isotherm to a suitable model (e.g., a one-site binding model). The fitting will yield the stoichiometry (n), the binding constant (Kₐ = 1/Kₔ), and the enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equations:
-
ΔG = -RT ln(Kₐ)
-
ΔG = ΔH - TΔS [4]
-
-
| Parameter | Recommended Condition | Rationale |
| 'c' window (n[M]cell/Kₔ)* | 10 < c < 100 | This dimensionless parameter dictates the shape of the isotherm. Values in this range allow for reliable determination of all parameters (n, Kₔ, ΔH).[4] |
| Protein Concentration | 10-50 µM | Must be high enough to generate a measurable heat signal. |
| Ligand Concentration | 10-20x Protein Concentration | Ensures that the protein becomes saturated over the course of the titration for a complete binding isotherm. |
| Temperature | 25 °C (or physiological 37 °C) | Temperature affects binding parameters; must be precisely controlled and reported.[13] |
Data Interpretation and Orthogonal Validation
After performing experiments with at least two of the above techniques (e.g., SPR and ITC), the results must be compared.
-
Affinity (Kₔ): The Kₔ values obtained from SPR and ITC should be within a 3-5 fold agreement. A significant discrepancy warrants further investigation into potential experimental artifacts (e.g., protein activity on the SPR surface vs. in solution).
-
Building a Complete Picture:
-
DSF said: "Yes, there is binding."
-
SPR said: "The binding has a fast on-rate and a moderately slow off-rate, resulting in a Kₔ of X nM."
-
ITC said: "The binding is primarily enthalpy-driven (favorable ΔH) with a small entropic penalty (unfavorable TΔS), and the Kₔ is Y nM, confirming the SPR result."
-
This multi-faceted dataset provides a much higher degree of confidence than any single measurement and forms the basis for a robust understanding of the this compound-protein interaction.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 4. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 7. portlandpress.com [portlandpress.com]
- 8. eubopen.org [eubopen.org]
- 9. portlandpress.com [portlandpress.com]
- 10. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Application Note & Protocol: A Detailed Guide to the Synthesis of N-Benzoyl-β-alanine Methyl Ester
Abstract
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of N-Benzoyl-β-alanine Methyl Ester, a valuable intermediate in organic synthesis and drug development. The procedure is presented in two primary stages: the initial esterification of β-alanine to its methyl ester hydrochloride, followed by the N-benzoylation of the resulting amino ester. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a procedural walkthrough but also the underlying chemical principles and rationale for each step, ensuring both reproducibility and a deeper understanding of the synthesis.
Introduction: Significance and Synthetic Strategy
N-Benzoyl-β-alanine methyl ester and its derivatives are important structural motifs in medicinal chemistry. The N-benzoyl group provides a lipophilic character and potential for hydrogen bonding interactions, while the β-alanine scaffold offers conformational flexibility. These characteristics make such compounds interesting candidates for biological screening and as building blocks for more complex molecules.
The synthetic strategy detailed herein follows a logical and efficient two-step pathway:
-
Fischer Esterification: β-alanine is first converted to its corresponding methyl ester hydrochloride. This is a classic acid-catalyzed esterification that proceeds readily in methanol. The use of an acid catalyst, such as thionyl chloride or by generating HCl in situ from acetyl chloride and methanol, protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. The resulting product is isolated as a stable hydrochloride salt.
-
Schotten-Baumann N-Benzoylation: The prepared β-alanine methyl ester hydrochloride is then subjected to N-benzoylation using benzoyl chloride under Schotten-Baumann conditions. This reaction involves the acylation of the primary amine with benzoyl chloride in a biphasic system with an aqueous base, typically sodium hydroxide.[1][2] The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide product.[3]
This two-step approach is advantageous as it utilizes readily available and cost-effective starting materials and reagents, and the procedures are robust and scalable.
Reaction Workflow Diagram
References
Mastering Purity: Advanced Purification Protocols for N-Benzoyl-β-alanine Methyl Ester
An Application Guide for Researchers
Abstract
N-Benzoyl-β-alanine methyl ester is a valuable intermediate in medicinal chemistry and drug development, serving as a key building block for more complex bioactive molecules and peptide analogues.[1][2] The efficacy, safety, and reproducibility of subsequent synthetic steps are critically dependent on the purity of this starting material. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust purification techniques for N-Benzoyl-β-alanine methyl ester following its synthesis. We delve into the principles and detailed protocols for recrystallization and column chromatography, explain the rationale behind experimental choices, and offer troubleshooting strategies. This guide is designed to be a self-validating system, ensuring the attainment of high-purity material essential for advanced research applications.
Introduction: The Imperative of Purity
The synthesis of N-Benzoyl-β-alanine methyl ester, commonly achieved through the N-acylation of β-alanine methyl ester with benzoyl chloride, presents several purification challenges. The reaction mixture often contains unreacted starting materials, byproducts, and reagents that can interfere with downstream applications. This guide provides the technical expertise to navigate these challenges, ensuring the isolation of a highly pure product.
The most common synthetic route is a variation of the Schotten-Baumann reaction, where an amine is acylated using an acid chloride in the presence of a base.[3][4] This reaction is efficient but can result in a variety of impurities that must be systematically removed.
Understanding the Impurity Profile
Effective purification begins with anticipating the potential impurities. The primary synthesis involves two key steps: the esterification of β-alanine and the subsequent N-benzoylation.
Step 1: Fischer Esterification of β-Alanine
-
Reaction: β-alanine + Methanol (in the presence of an acid catalyst like H₂SO₄ or SOCl₂) → β-Alanine Methyl Ester Hydrochloride.[2][5]
-
Potential Impurities: Unreacted β-alanine, excess acid, residual methanol.
Step 2: N-Benzoylation (Schotten-Baumann Conditions)
-
Reaction: β-Alanine Methyl Ester + Benzoyl Chloride (in the presence of a base like triethylamine or NaOH) → N-Benzoyl-β-alanine Methyl Ester.[3][6]
-
Potential Impurities:
-
Unreacted Starting Materials: β-Alanine methyl ester, benzoyl chloride.
-
Hydrolysis Products: Benzoic acid (from hydrolysis of benzoyl chloride), N-Benzoyl-β-alanine (from hydrolysis of the product ester).
-
Base-Related Impurities: The base used to neutralize the HCl byproduct must be thoroughly removed during workup.[4][7]
-
Solvents: Dichloromethane, ethyl acetate, or other solvents used in the reaction and extraction.
-
The following diagram illustrates the general workflow from synthesis to a purified final product.
Caption: General workflow from synthesis to purity verification.
Purification Protocol I: Column Chromatography
Column chromatography is the most powerful and widely used method for purifying N-benzoyl amino acid esters, offering excellent separation of components with different polarities.[8][9]
Principle: This technique separates molecules based on their differential adsorption to a solid stationary phase (typically silica gel) and solubility in a liquid mobile phase (the eluent). Non-polar compounds travel through the column faster, while more polar compounds are retained longer by the polar silica gel.
Expert Insight: The choice of eluent is paramount. For N-Benzoyl-β-alanine Methyl Ester, a gradient of hexane and ethyl acetate is highly effective. Starting with a low-polarity mixture (e.g., 90:10 hexane:ethyl acetate) elutes non-polar impurities first. Gradually increasing the polarity by adding more ethyl acetate will then elute the desired product, leaving more polar impurities (like benzoic acid) on the column.
Comparative Eluent Systems for N-Acyl Amino Esters
| Compound Type | Eluent System (Hexane:Ethyl Acetate) | Reference |
| N-Benzoyl-D-valine methyl ester | 80:20 | [8] |
| N-Benzoyl-L-tryptophan methyl ester | 70:30 | [8] |
| N-(4-methylbenzoyl)-L-valine methyl ester | 50:50 | [8] |
| N-[2-(4-hydroxyphenyl)acetyl]-L-valine methyl ester | 50:50 | [8] |
Step-by-Step Protocol: Flash Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel (e.g., Sorbent 60A, 32-63 µm) to a low-polarity eluent (e.g., 90:10 hexane:ethyl acetate).[10] Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into the chromatography column. Allow the silica to settle into a packed bed, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude N-Benzoyl-β-alanine Methyl Ester in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to dryness. Carefully add the sample to the top of the column.
-
Elution: Begin elution with the low-polarity solvent system. Collect fractions in test tubes.
-
Gradient Elution: Gradually increase the proportion of ethyl acetate in the eluent (e.g., move from 90:10 to 80:20, then 70:30). This systematic increase in polarity is key to achieving a clean separation.
-
Fraction Analysis: Monitor the fractions using Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate and develop it in the eluent system. Visualize the spots under UV light.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by a single spot on TLC). Evaporate the solvent under reduced pressure (rotary evaporation) to yield the purified ester.
The following diagram details the column chromatography workflow.
Caption: Step-by-step workflow for purification by column chromatography.
Purification Protocol II: Recrystallization
Recrystallization is an excellent technique for polishing the product to a high degree of purity after chromatography or for purifying a crude product that is already substantially pure.
Principle: This method relies on the differences in solubility of the compound and its impurities in a specific solvent or solvent system. The ideal solvent will dissolve the compound completely at high temperatures but poorly at low temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Expert Insight: For N-Benzoyl-β-alanine Methyl Ester, a mixed solvent system is often most effective. A good starting point is a polar solvent in which the compound is soluble (like ethyl acetate or methanol) and a non-polar anti-solvent in which it is insoluble (like hexane or diethyl ether).[11][12] The key is to dissolve the compound in a minimal amount of the hot primary solvent and then add the anti-solvent dropwise until the solution becomes turbid, indicating the saturation point has been reached.
Step-by-Step Protocol: Solvent/Anti-Solvent Recrystallization
-
Dissolution: Place the crude or semi-purified ester in a flask. Add a minimal amount of a hot "good" solvent (e.g., ethyl acetate) and stir until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat briefly, and perform a hot filtration to remove the charcoal and colored impurities.[12]
-
Induce Crystallization: While the solution is still warm, slowly add a "poor" solvent (e.g., hexane) dropwise until you observe persistent cloudiness (turbidity).
-
Crystal Growth: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize the yield of the precipitate.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Purity Assessment and Characterization
After purification, the identity and purity of N-Benzoyl-β-alanine Methyl Ester must be confirmed.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate (visualized by UV light) indicates a high level of purity.
-
Melting Point: A sharp melting point that matches the literature value is a strong indicator of purity. Impurities typically depress and broaden the melting point range. The melting point for racemic N-benzoylalanine methyl ester is reported as 81.5–82.5 °C.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are definitive methods to confirm the chemical structure and identify any remaining impurities.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H bond, the amide C=O stretch, and the ester C=O stretch.[8]
Conclusion
The purification of N-Benzoyl-β-alanine methyl ester is a critical step that dictates the success of subsequent research and development activities. By employing systematic purification strategies such as column chromatography and recrystallization, researchers can effectively remove synthetic impurities. The detailed protocols and expert insights provided in this guide offer a robust framework for obtaining this key intermediate with the high degree of purity required for demanding applications in pharmaceutical and chemical sciences.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. byjus.com [byjus.com]
- 8. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 9. US20030114488A1 - New processes for producing beta-alanine derivatives - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Safe Handling and Storage of N-Benzoyl-beta-alanine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed guidelines for the safe handling and storage of N-Benzoyl-beta-alanine Methyl Ester (CAS No. 89928-06-3). As a specialized chemical intermediate, likely utilized in pharmaceutical and organic synthesis, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety. This guide synthesizes available data to offer best-practice protocols, covering hazard identification, personal protective equipment, storage requirements, and emergency procedures. Given the absence of a comprehensive public Safety Data Sheet (SDS), a cautious approach is strongly advised, treating the compound with the respect due to a potentially hazardous substance.
Introduction: Understanding the Compound
This compound is an organic compound characterized by a benzoyl group attached to the nitrogen of a beta-alanine methyl ester.[1] Its structure suggests its use as a building block in the synthesis of more complex molecules, potentially in the development of novel therapeutics.[1][2] The purpose of these application notes is to establish a robust framework for its safe utilization in a research and development setting.
Core Rationale: The protocols outlined herein are designed to minimize exposure risk and prevent accidental contamination, grounded in the precautionary principle due to incomplete hazard data. The causality behind each recommendation is explained to foster a deeper understanding of the safety measures.
Hazard Identification and Risk Assessment
2.1. Known Hazards
The primary known hazard associated with this compound is:
-
Harmful if swallowed (H302) [1]
2.2. Inferred and Potential Hazards
Based on the handling guidelines for structurally similar N-acyl amino acid esters and powdered organic compounds, the following potential hazards should be assumed until proven otherwise:
-
Skin Irritation: Prolonged or repeated contact with the skin may cause irritation.
-
Eye Irritation: Direct contact with the eyes is likely to cause irritation.
-
Respiratory Tract Irritation: Inhalation of the dust may cause irritation to the respiratory system.
2.3. Physical and Chemical Properties
A summary of the known and inferred properties of this compound is presented in Table 1.
| Property | Value/Information | Source |
| CAS Number | 89928-06-3 | [3] |
| Molecular Formula | C₁₁H₁₃NO₃ | [3] |
| Molecular Weight | 207.23 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. | [1] |
| Storage Temperature | 2-8°C (Refrigerator) | [3] |
2.4. Risk Assessment Workflow
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.
Caption: A logical workflow for assessing and mitigating risks.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure.
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A laboratory coat must be worn and fully fastened.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, or if there is a risk of aerosolization, a NIOSH-approved respirator with a particulate filter is recommended.
Safe Handling Protocols
Adherence to meticulous handling procedures is critical to prevent contamination and exposure.
4.1. General Handling
-
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid the formation of dust.
-
Keep containers tightly closed when not in use.
-
Wash hands thoroughly after handling, even if gloves were worn.
4.2. Weighing Protocol Due to the powdered nature of the compound and the risk of inhalation, the following weighing procedure should be followed:
-
Preparation: Designate a specific area within the fume hood for weighing. Cover the work surface with an absorbent, disposable bench liner.
-
Tare the Container: Use a container with a secure lid. Tare the empty, closed container on the analytical balance.
-
Aliquoting in Fume Hood: Transfer the container to the fume hood. Carefully add the desired amount of this compound to the container, minimizing dust generation.
-
Seal and Re-weigh: Securely close the container lid.
-
Final Weighing: Return the sealed container to the analytical balance to obtain the final weight.
-
Clean-up: Decontaminate the weighing area within the fume hood.
References
development of novel assays incorporating N-Benzoyl-beta-alanine Methyl Ester
Application Note & Protocols
A Novel Assay Platform for High-Throughput Screening and Mechanistic Studies of Amidohydrolase-X Inhibitors Utilizing N-Benzoyl-β-alanine Methyl Ester
Abstract
The discovery of potent and selective enzyme inhibitors remains a cornerstone of modern drug development.[1] This document details the development and implementation of two robust assay formats for the identification and characterization of inhibitors targeting the novel enzyme Amidohydrolase-X (AH-X), a key (hypothetical) enzyme implicated in inflammatory disease pathways. We introduce N-Benzoyl-β-alanine Methyl Ester (CAS 89928-06-3) as a specific substrate for AH-X.[2] Two distinct, complementary assay methodologies are presented: 1) a fluorescence-based coupled-enzyme assay optimized for high-throughput screening (HTS), and 2) a label-free, direct Liquid Chromatography-Mass Spectrometry (LC-MS) assay for hit confirmation and detailed kinetic analysis.[3][4] These protocols provide a comprehensive framework for researchers, from initial large-scale screening campaigns to the validation of lead compounds.
Introduction: The Scientific Imperative
Amidohydrolase-X (AH-X) represents a critical nexus in pro-inflammatory signaling. Its enzymatic activity leads to the downstream activation of pathways associated with chronic inflammatory conditions. Therefore, the identification of small molecule inhibitors of AH-X is a promising therapeutic strategy. A successful drug discovery campaign requires sensitive, robust, and reproducible assays suitable for screening large compound libraries.[5]
This guide addresses this need by leveraging N-Benzoyl-β-alanine Methyl Ester, an organic compound featuring a benzoyl group attached to the nitrogen of a β-alanine methyl ester.[2] We have identified this molecule as an efficient substrate for AH-X, which catalyzes the hydrolysis of the amide bond to yield Benzoic Acid and β-alanine methyl ester. This reaction serves as the foundation for our assay platform.
Principle of the Assays
The development of high-quality HTS assays requires the integration of both experimental and computational approaches for quality control.[6] We present two methods to provide a comprehensive screening and validation workflow.
Fluorescence-Coupled Assay for High-Throughput Screening (HTS)
This assay is designed for speed and scalability, making it ideal for primary screening of large compound libraries.[7] It is an indirect, coupled-enzyme assay that generates a fluorescent signal proportional to AH-X activity.[8] The workflow proceeds in two steps:
-
Primary Reaction: AH-X cleaves the substrate, N-Benzoyl-β-alanine Methyl Ester, producing β-alanine methyl ester.
-
Coupled Reporter Reaction: A secondary enzyme system, β-Alanine Dehydrogenase (β-AlaDH), utilizes the β-alanine methyl ester produced in the first reaction to reduce NAD⁺ to NADH. The resulting NADH is then used by a third enzyme, Diaphorase, to reduce a non-fluorescent probe (e.g., Resazurin) to a highly fluorescent product (Resorufin). The increase in fluorescence is directly proportional to the amount of β-alanine methyl ester produced, and thus to the activity of AH-X.
LC-MS Based Direct Assay for Hit Confirmation
To eliminate false positives that can arise from compound interference in coupled-enzyme systems, a direct, label-free method is essential for hit validation.[4] This assay directly measures the consumption of the substrate (N-Benzoyl-β-alanine Methyl Ester) and the formation of the product (β-alanine methyl ester) over time using Liquid Chromatography-Mass Spectrometry (LC-MS).[9] This method offers high specificity and sensitivity, providing unambiguous confirmation of inhibitory activity and enabling detailed kinetic studies.[4][10]
Core Experimental Workflows
The following diagrams illustrate the logical flow of the two primary assay protocols.
Caption: Comparative workflow of the HTS and confirmation assays.
Detailed Protocols
Protocol 1: High-Throughput Fluorescence-Coupled Inhibition Assay
Expertise & Experience: This protocol is optimized for a 384-well microplate format to maximize throughput while minimizing reagent consumption.[11] The final DMSO concentration is kept at ≤0.5% to avoid solvent-induced enzyme inhibition or assay interference. Controls are critical: Negative controls (no inhibitor) define the 100% activity window, while positive controls (a known inhibitor or no enzyme) define 0% activity. These are used to calculate the Z-factor, a statistical measure of assay quality; a Z' > 0.5 is considered excellent for HTS.[12]
Materials:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20.
-
AH-X Enzyme Stock: 1 mg/mL in Assay Buffer, stored at -80°C.
-
Substrate Stock: 10 mM N-Benzoyl-β-alanine Methyl Ester in 100% DMSO.
-
Coupled Enzyme Mix: Pre-formulated mix containing β-AlaDH, Diaphorase, NAD⁺, and Resazurin in Assay Buffer.
-
Test Compounds: 10 mM in 100% DMSO.
-
Positive Control: 10 mM of a known AH-X inhibitor in 100% DMSO.
-
Plates: 384-well, black, flat-bottom microplates.
-
Fluorescence Plate Reader: Excitation 560 nm, Emission 590 nm.
Procedure:
-
Compound Plating: a. Prepare serial dilutions of test compounds in DMSO. b. Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the appropriate wells of the 384-well plate. c. Dispense 50 nL of DMSO into negative control wells and 50 nL of positive control compound into positive control wells.
-
Enzyme Preparation & Addition: a. Prepare a 2X working solution of AH-X enzyme in cold Assay Buffer. b. Dispense 5 µL of the 2X AH-X solution into all wells except the "no enzyme" positive controls. Add 5 µL of Assay Buffer to these wells. c. Centrifuge the plate briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature to allow compounds to interact with the enzyme.
-
Initiation of Primary Reaction: a. Prepare a 2X working solution of the N-Benzoyl-β-alanine Methyl Ester substrate in Assay Buffer. b. Dispense 5 µL of the 2X substrate solution to all wells to start the reaction. The total volume is now 10 µL. c. Centrifuge the plate (1 min at 1000 rpm) and incubate for 30 minutes at 37°C.
-
Signal Development & Detection: a. Add 10 µL of the Coupled Enzyme Mix to all wells. b. Incubate for 20 minutes at 37°C, protected from light. c. Read the fluorescence on a plate reader (Ex: 560 nm, Em: 590 nm).
Data Analysis:
-
Calculate percent inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Pos_Ctrl) / (Signal_Neg_Ctrl - Signal_Pos_Ctrl))
-
Plot % Inhibition vs. compound concentration and fit to a four-parameter logistic equation to determine IC₅₀ values.
-
Calculate the Z-factor for each plate to ensure data quality.
Protocol 2: Confirmatory LC-MS Direct Activity Assay
Trustworthiness: This assay provides a direct and unambiguous measurement, making it a self-validating system.[9] By monitoring both substrate depletion and product formation, it confirms the hit's mechanism is indeed inhibition of AH-X enzymatic turnover and not an artifact of the fluorescence detection system (e.g., quenching). The reaction is quenched with strong acid to stop enzymatic activity instantly, ensuring the measured endpoint accurately reflects the reaction progress at that specific time.
Materials:
-
Assay Buffer: 50 mM Ammonium Acetate, pH 7.5. (Volatile buffer suitable for MS).
-
AH-X Enzyme Stock: 1 mg/mL in Assay Buffer.
-
Substrate Stock: 10 mM N-Benzoyl-β-alanine Methyl Ester in 100% DMSO.
-
Test Compounds: 10 mM in 100% DMSO.
-
Quenching Solution: 2% Formic Acid in Acetonitrile.
-
LC-MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer.
Procedure:
-
Reaction Setup: a. In a 96-well plate, add 25 µL of Assay Buffer. b. Add 0.5 µL of test compound in DMSO (or DMSO alone for controls). c. Add 10 µL of a 5X AH-X enzyme solution. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: a. Add 15 µL of a substrate solution (prepared in Assay Buffer) to start the reaction. Final volume is 50 µL. b. Incubate at 37°C for a predetermined time (e.g., 20 minutes, within the linear range of the reaction).
-
Reaction Quenching: a. Add 100 µL of cold Quenching Solution to each well. b. Seal the plate, vortex, and centrifuge for 10 minutes at 4000 rpm to pellet precipitated protein.
-
LC-MS Analysis: a. Transfer the supernatant to a new 96-well plate for analysis. b. Inject 5 µL onto the LC-MS system. c. Separate substrate and product using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid. d. Monitor the parent ions for N-Benzoyl-β-alanine Methyl Ester and β-alanine methyl ester using Multiple Reaction Monitoring (MRM) for quantification.
Caption: Step-by-step workflow for the LC-MS confirmation assay.
Data Presentation & Interpretation
Quantitative data from both assays should be summarized for clear comparison. The primary HTS will yield percent inhibition and preliminary IC₅₀ values, while the LC-MS assay will provide confirmed IC₅₀ values based on direct product formation.
Table 1: Example Data for a Confirmed Hit Compound (AHX-123)
| Parameter | Fluorescence HTS Assay | LC-MS Confirmation Assay |
| Substrate Conc. | 10 µM | 10 µM |
| IC₅₀ Value | 1.2 µM | 1.5 µM |
| Hill Slope | 1.1 | 1.0 |
| Max Inhibition | 98% | 99% |
| Z-Factor (Plate) | 0.78 | N/A |
The strong correlation between the IC₅₀ values from the sensitive HTS assay and the highly specific LC-MS assay provides high confidence that AHX-123 is a genuine inhibitor of AH-X's enzymatic activity.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. CAS 89928-06-3: methyl N-benzoyl-beta-alaninate [cymitquimica.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Development of an LC-MS based enzyme activity assay for MurC: application to evaluation of inhibitors and kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 6. High-throughput screening - Wikipedia [en.wikipedia.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes [mdpi.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Frontiers | A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors [frontiersin.org]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Benzoyl-beta-alanine Methyl Ester
Welcome to the technical support center for the synthesis of N-Benzoyl-beta-alanine Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you optimize your synthesis and achieve higher yields.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its synthesis, while conceptually straightforward, can present challenges that may lead to suboptimal yields. This guide provides a comprehensive overview of the synthetic pathways, potential pitfalls, and strategies for improvement, grounded in established chemical principles and field-proven insights.
Two primary synthetic routes are commonly employed for the preparation of this compound:
-
Two-Step Synthesis: This classic approach involves the initial esterification of β-alanine to yield β-alanine methyl ester hydrochloride, followed by N-benzoylation.
-
Direct Coupling: A more direct method where N-benzoyl-β-alanine is coupled with methanol using a suitable coupling agent.
This guide will delve into the intricacies of both methods, providing detailed protocols and troubleshooting advice for each.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Low Yield in Fischer Esterification of β-Alanine (Step 1 of Two-Step Synthesis)
Question: I am getting a very low yield for the synthesis of β-alanine methyl ester hydrochloride using the Fischer esterification method. What are the likely causes and how can I improve it?
Answer:
Low yields in Fischer esterification are often due to the reversible nature of the reaction and the presence of water. Here are the key factors to consider and troubleshoot:
-
Incomplete Reaction (Equilibrium not driven to completion): The Fischer esterification is an equilibrium-controlled process. To drive the reaction towards the product (the ester), you can:
-
Use a large excess of methanol: Using methanol as the solvent ensures a high concentration of one of the reactants, shifting the equilibrium to the product side according to Le Chatelier's principle.[1]
-
Remove water as it is formed: Water is a byproduct of the reaction, and its presence can shift the equilibrium back to the starting materials. While a Dean-Stark trap is effective for water removal with immiscible solvents, for methanol, ensuring anhydrous conditions is key.[1] Use dry glassware and anhydrous methanol.
-
-
Ineffective Catalyst:
-
Choice of Acid Catalyst: Strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are typically used. Sulfuric acid is often preferred as it also acts as a dehydrating agent.[2]
-
Catalyst Concentration: Ensure you are using a catalytic amount of the acid. Too little will result in a slow or incomplete reaction, while too much can lead to side reactions.
-
-
Reaction Time and Temperature:
-
Fischer esterification can be slow at room temperature. Refluxing the reaction mixture (at the boiling point of methanol, approx. 65 °C) for several hours is typically required to reach equilibrium.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up Issues:
-
Loss of product during isolation: β-alanine methyl ester hydrochloride is water-soluble.[4][5] During the work-up, avoid excessive washing with aqueous solutions if possible. If you must wash, use saturated brine to minimize product loss.
-
Incomplete removal of solvent: Ensure all excess methanol is removed under reduced pressure before proceeding to the next step.
-
Low Yield in N-Benzoylation Step (Step 2 of Two-Step Synthesis)
Question: My N-benzoylation of β-alanine methyl ester hydrochloride is resulting in a low yield of the final product. What could be going wrong?
Answer:
Low yields in the N-benzoylation step can stem from several factors, including the choice of reagents, reaction conditions, and the presence of side reactions.
-
Choice of Benzoylating Agent:
-
Benzoyl Chloride: This is a common and reactive benzoylating agent. However, it produces HCl as a byproduct, which must be neutralized by a base.
-
Benzoic Anhydride: Less reactive than benzoyl chloride but can be effective, especially when heated or in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[4][6]
-
-
Base Selection and Stoichiometry:
-
A base is crucial to neutralize the HCl formed when using benzoyl chloride and to deprotonate the amine of the β-alanine methyl ester hydrochloride, making it nucleophilic.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are common organic bases used in this reaction. Ensure you use at least two equivalents of the base: one to neutralize the HCl from the starting material and one to neutralize the HCl generated during the reaction.[3][6]
-
Aqueous bases (e.g., NaHCO₃, NaOH): The Schotten-Baumann reaction conditions, using an aqueous base, can also be employed.[7] However, this can lead to hydrolysis of the ester if not carefully controlled.
-
-
Reaction Conditions:
-
Temperature: The reaction is often performed at 0 °C to room temperature to control the reactivity of benzoyl chloride and minimize side reactions.
-
Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can react with benzoyl chloride.
-
-
Side Reactions:
-
Di-benzoylation: While less likely with a secondary amine, it's a possibility if the reaction conditions are too harsh.
-
Hydrolysis of the ester: If the reaction is run in the presence of water and base, especially at elevated temperatures, the methyl ester can be hydrolyzed back to the carboxylic acid.
-
-
Purification:
-
The product is typically purified by column chromatography.[6] Ensure you have chosen an appropriate solvent system to effectively separate your product from any unreacted starting materials or byproducts.
-
Formation of Multiple Products or Impurities
Question: I am observing multiple spots on my TLC plate after the reaction. What are the possible impurities and how can I avoid them?
Answer:
The formation of multiple products or impurities can be due to side reactions or incomplete reactions. Here's a breakdown of potential impurities and how to mitigate them:
-
Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to your starting materials (β-alanine methyl ester hydrochloride, benzoic acid/anhydride/chloride).
-
Solution: Increase the reaction time, temperature (if appropriate), or the stoichiometry of the reagents. Monitor the reaction by TLC until the starting material spot disappears.
-
-
Benzoic Acid: If you are using benzoyl chloride or benzoic anhydride, any moisture present can lead to the formation of benzoic acid.
-
Solution: Use anhydrous reagents and solvents. Benzoic acid can usually be removed by washing the organic layer with a mild aqueous base like sodium bicarbonate solution during the work-up.
-
-
Hydrolyzed Product (N-Benzoyl-β-alanine): If your reaction conditions are too harsh (e.g., high temperature with aqueous base), the methyl ester can be hydrolyzed.
-
Solution: Use milder reaction conditions. If hydrolysis occurs, you may be able to re-esterify the crude product.
-
-
Polymerization: In the case of β-alanine derivatives, there is a potential for polymerization, especially under harsh conditions.[8]
-
Solution: Maintain controlled reaction temperatures and avoid excessively long reaction times.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for the synthesis of this compound?
A1: Both the two-step synthesis and the direct coupling method are effective. The choice often depends on the availability of starting materials and the scale of the reaction. The two-step method, starting from β-alanine, is a classic and reliable approach. Direct coupling of N-benzoyl-β-alanine with methanol using a coupling agent like EDAC can also be efficient.[6]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most common and convenient method to monitor the reaction progress. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting materials, product, and any byproducts. The spots can be visualized under a UV lamp or by staining with an appropriate agent like potassium permanganate.
Q3: What is the role of DMAP in the N-benzoylation reaction?
A3: 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst. It reacts with the benzoylating agent (like benzoic anhydride) to form a more reactive intermediate, which is then more readily attacked by the amine. It is typically used in catalytic amounts (0.1 equivalents).[6]
Q4: My final product is an oil, but the literature reports a solid. What should I do?
A4: The physical state of a compound can be influenced by its purity. If your product is an oil, it may contain impurities that are depressing its melting point. Try to purify it further using column chromatography or recrystallization from an appropriate solvent system. It is also possible that you have residual solvent, which can be removed under high vacuum.
Q5: What are the safety precautions I should take during this synthesis?
A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Benzoyl chloride is corrosive and lachrymatory. Strong acids and bases are corrosive. Organic solvents are flammable. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step 1: Synthesis of β-Alanine Methyl Ester Hydrochloride
-
To a stirred suspension of β-alanine (1.0 eq) in anhydrous methanol (10 volumes), slowly add concentrated sulfuric acid (0.1 eq) at 0 °C.
-
Heat the reaction mixture to reflux (around 65 °C) and stir for 6-8 hours. Monitor the reaction by TLC until the β-alanine is consumed.[3]
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
The resulting residue is β-alanine methyl ester hydrochloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude β-alanine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the solution.
-
In a separate flask, dissolve benzoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Protocol 2: Direct Coupling Synthesis of this compound
-
To a solution of N-benzoyl-β-alanine (1.0 eq) in anhydrous methanol (10 volumes), add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDAC) (1.5 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).[6]
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Data Presentation
| Parameter | Two-Step Synthesis | Direct Coupling |
| Starting Materials | β-alanine, Methanol, Benzoyl Chloride | N-benzoyl-β-alanine, Methanol |
| Key Reagents | H₂SO₄, Triethylamine | EDAC, DMAP |
| Typical Yield | 60-80% (overall) | 70-90% |
| Advantages | Utilizes readily available starting materials. | Fewer steps, potentially higher overall yield. |
| Disadvantages | Two separate reaction steps. | Requires pre-synthesized N-benzoyl-β-alanine, coupling agents can be expensive. |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Khan Academy [khanacademy.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 7. ijirset.com [ijirset.com]
- 8. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]
troubleshooting common issues in N-Benzoyl-beta-alanine Methyl Ester experiments
Technical Support Center: N-Benzoyl-beta-alanine Methyl Ester Experiments
Welcome to the technical support center for this compound experiments. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis, purification, and characterization of this compound, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring you can not only solve immediate issues but also build robust, self-validating protocols.
Section 1: Synthesis Troubleshooting
The synthesis of this compound is most commonly achieved via the N-acylation of beta-alanine methyl ester, often using Schotten-Baumann conditions.[1][2][3] This process, while reliable, is susceptible to side reactions and incomplete conversion if not properly controlled. This section addresses the most frequent issues encountered during the reaction setup and execution.
Frequently Asked Questions (FAQs): Synthesis
Question 1: My reaction yield is significantly lower than expected. What are the common causes?
Answer: Low yield is a multifaceted issue often stemming from one of three areas: incomplete reaction, competing side reactions, or mechanical loss during workup.
-
Incomplete Reaction: Ensure your starting materials are stoichiometrically balanced. A slight excess (1.05-1.1 equivalents) of the acylating agent, benzoyl chloride, can help drive the reaction to completion. Reaction time and temperature are also critical. Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
Competing Side Reactions: The primary side reaction is the hydrolysis of benzoyl chloride to benzoic acid, which consumes your reagent.[4] This is especially prevalent in aqueous basic conditions. Another competing reaction is the hydrolysis of the product ester group, which can occur if the pH is too high or the reaction is heated for an extended period in the presence of a strong base.
-
Sub-optimal pH Control: The Schotten-Baumann reaction requires a base to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1][2] However, an excessively high pH (>12) can accelerate the hydrolysis of both the benzoyl chloride and the methyl ester product. The optimal pH is typically maintained between 10 and 12.[2]
Question 2: My TLC plate shows a significant amount of benzoic acid alongside my product. How can I prevent this?
Answer: The formation of benzoic acid is a direct result of benzoyl chloride hydrolysis by water.[4] This is a common issue in biphasic Schotten-Baumann conditions.
Causality: The amine acylation and benzoyl chloride hydrolysis are competing reactions. The rate of hydrolysis increases significantly with higher pH and temperature. To favor amidation, the concentration of the deprotonated, nucleophilic amine must be maximized at the interface of the organic and aqueous layers where the reaction occurs.
Preventative Measures:
-
Controlled Reagent Addition: Add the benzoyl chloride and aqueous base (e.g., 10% NaOH solution) slowly and simultaneously to the solution of beta-alanine methyl ester in an immiscible organic solvent (like dichloromethane or diethyl ether).[3] This maintains a low, steady concentration of the reactive reagents, minimizing the chance of benzoyl chloride reacting with hydroxide ions.
-
Temperature Management: Perform the reaction at a low temperature (0-5 °C) using an ice bath. This slows down the rate of all reactions, but typically has a more pronounced effect on the rate of hydrolysis than on the rate of acylation.
-
Vigorous Stirring: In a biphasic system, efficient mixing is crucial to maximize the surface area between the two phases, facilitating the reaction between the amine (in the organic phase) and the benzoyl chloride.
Below is a workflow diagram to troubleshoot low yield and byproduct formation.
Caption: Troubleshooting workflow for synthesis issues.
Section 2: Purification Troubleshooting
Purification of this compound typically involves an aqueous workup to remove water-soluble impurities, followed by recrystallization or column chromatography.
Frequently Asked Questions (FAQs): Purification
Question 1: I am having trouble removing benzoic acid from my crude product. What is the best procedure?
Answer: Benzoic acid's acidic nature makes it easily separable from your neutral amide-ester product via a simple acid-base extraction.
Protocol: Extractive Workup
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Base Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated solution of sodium bicarbonate (NaHCO₃). The bicarbonate, a weak base, will deprotonate the carboxylic acid of benzoic acid, forming sodium benzoate, which is highly soluble in the aqueous layer. You should observe gas (CO₂) evolution. Repeat this wash 2-3 times.
-
Chemical Principle: R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂(g)
-
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now largely free of benzoic acid.[5]
Question 2: My product "oils out" and won't crystallize properly. What should I do?
Answer: "Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is usually due to the presence of impurities or cooling the solution too quickly.
Solutions:
-
Solvent System Selection: The ideal crystallizing solvent (or solvent pair) is one in which your product is soluble at high temperatures but poorly soluble at low temperatures. For this compound, a mixed solvent system like ethyl acetate/hexanes or dichloromethane/petroleum ether is often effective.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the more polar solvent (e.g., ethyl acetate) at an elevated temperature.
-
Slowly add the less polar "anti-solvent" (e.g., hexanes) dropwise until the solution becomes slightly turbid (cloudy).
-
Add a few more drops of the polar solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to maximize crystal formation.
-
-
Scratching: If crystals are slow to form, gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites and induce crystallization.
Section 3: Characterization Troubleshooting
Accurate characterization by NMR and Mass Spectrometry is essential to confirm the structure and purity of the final product.
Frequently Asked Questions (FAQs): Characterization
Question 1: My ¹H NMR spectrum has unexpected peaks. How do I identify them?
Answer: Unexpected peaks typically arise from residual solvents, starting materials, or common byproducts. Comparing your spectrum to known chemical shifts is the key to identification.
Table 1: Common Impurities and their Approximate ¹H NMR Chemical Shifts (in CDCl₃)
| Compound/Impurity | Proton Environment | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| This compound (Product) | Aromatic (Benzoyl) | 7.4 - 7.8 | Multiplet |
| Amide N-H | 6.5 - 7.0 | Broad Triplet | |
| -O-CH₃ (Ester) | ~3.7 | Singlet | |
| -N-CH₂- | ~3.6 | Quartet | |
| -CH₂-CO- | ~2.6 | Triplet | |
| Benzoic Acid (Byproduct) | Aromatic | 7.4 - 8.1 | Multiplet |
| Carboxylic Acid -OH | >10.0 | Very Broad Singlet | |
| Dichloromethane (Solvent) | CH₂Cl₂ | ~5.30 | Singlet |
| Ethyl Acetate (Solvent) | -O-CH₂- | ~4.12 | Quartet |
| -CO-CH₃ | ~2.05 | Singlet | |
| -CH₂-CH₃ | ~1.26 | Triplet | |
| Hexanes/Petroleum Ether (Solvent) | Aliphatic C-H | 0.8 - 1.4 | Multiplets |
Note: Chemical shifts can vary slightly based on solvent and concentration. This table is a general guide.[5][6]
Question 2: The molecular ion peak in my mass spectrum doesn't match the calculated molecular weight. Why?
Answer: This is a common observation, especially with soft ionization techniques like Electrospray Ionization (ESI). The peak you are observing is likely an adduct of your molecule, not the radical cation (M⁺·) seen in harsher techniques like Electron Impact (EI).
The molecular weight of this compound (C₁₁H₁₃NO₃) is approximately 207.23 g/mol .
Common ESI Adducts:
-
[M+H]⁺: Protonated molecule. You would expect to see a peak at m/z ≈ 208.2. This is often the most abundant ion in positive mode ESI.
-
[M+Na]⁺: Sodiated adduct. You would expect to see a peak at m/z ≈ 230.2. This is very common, as sodium ions are ubiquitous.
-
[M+K]⁺: Potassiated adduct. You would expect to see a peak at m/z ≈ 246.3.
Always look for peaks that correspond to these common adducts before concluding that your product is incorrect.
Below is a diagram illustrating the core synthesis reaction.
Caption: Synthesis of this compound.
References
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 6. benchchem.com [benchchem.com]
Technical Guide: Strategies for Enhancing the Aqueous Solubility of N-Benzoyl-beta-alanine Methyl Ester
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the aqueous solubility of N-Benzoyl-beta-alanine Methyl Ester. As a Senior Application Scientist, this guide moves beyond simple protocols to explain the underlying scientific principles, ensuring you can make informed, effective decisions in your experimental design.
Part 1: Foundational Understanding & FAQs
This section addresses the fundamental properties of this compound and common initial questions regarding its solubility.
FAQ 1: Why is this compound expected to have low water solubility?
Answer: The limited aqueous solubility of this compound stems directly from its molecular structure, which features a combination of hydrophobic (water-repelling) and weakly hydrophilic (water-attracting) groups.
-
Hydrophobic Benzoyl Group: The prominent benzene ring of the benzoyl group is large and non-polar, significantly contributing to the molecule's overall hydrophobicity.
-
Methyl Ester Group: The methyl ester (-COOCH₃) is also a non-polar, hydrophobic feature.
-
Amide Linkage: While the amide group (-CONH-) can participate in hydrogen bonding, its contribution to solubility is often less than that of ionizable groups like amines or carboxylic acids.[1] Amides are generally considered non-basic at physiological pH.[1]
Collectively, the hydrophobic characteristics dominate, making it difficult for water molecules to hydrate the compound effectively, leading to poor solubility.
FAQ 2: Can I simply change the pH to dissolve it?
Answer: Adjusting the pH is a common and effective technique for acidic or basic compounds, but it is unlikely to be a successful primary strategy for this compound.[2][]
-
Lack of Ionizable Groups: The molecule does not possess strongly acidic or basic functional groups that can be readily protonated or deprotonated within a typical aqueous pH range (e.g., pH 2-12).[4] Without ionization, the molecule remains neutral, and its solubility is not significantly influenced by pH changes.
-
Risk of Hydrolysis: A significant risk associated with pH adjustment, particularly under basic conditions, is the hydrolysis of the methyl ester bond. This chemical degradation would convert the compound into N-Benzoyl-beta-alanine and methanol, altering its identity and properties. Esters are known to be more readily hydrolyzed than amides.[1]
Therefore, while minor pH adjustments might be used in conjunction with other methods, relying on it as the sole solubilization technique is not recommended and may compromise sample integrity.
Part 2: Troubleshooting and Strategic Solutions
When facing solubility challenges with this compound, a systematic approach is crucial. The following sections detail robust strategies, complete with the underlying mechanisms, step-by-step protocols, and potential pitfalls.
Decision Workflow for Solubility Enhancement
Before selecting a method, it's helpful to visualize the decision-making process. This workflow outlines a logical progression from initial assessment to the application of advanced techniques.
Caption: A logical workflow for systematically addressing solubility issues.
Strategy 1: Co-solvency
Q1: What is co-solvency and why does it work?
Answer: Co-solvency is a technique that involves adding a water-miscible organic solvent (a co-solvent) to an aqueous solution to increase the solubility of a non-polar solute.[5] The mechanism works by reducing the overall polarity of the solvent system.[6] Water maintains a highly ordered, hydrogen-bonded structure that is energetically unfavorable to disrupt with a non-polar solute. Co-solvents like ethanol or propylene glycol have both polar and non-polar regions.[] They integrate into the water's hydrogen-bond network, reducing the solvent's overall polarity and creating a more favorable environment for dissolving hydrophobic compounds like this compound.[][6]
Q2: Which co-solvents are most effective and what concentrations should I use?
Answer: The choice of co-solvent and its concentration depends on the degree of solubility enhancement required and the constraints of your downstream application (e.g., cell toxicity). Common co-solvents include ethanol, propylene glycol (PG), polyethylene glycols (especially PEG 400), and dimethyl sulfoxide (DMSO).[][7] Generally, solubility increases exponentially with the fraction of co-solvent.[6]
| Co-solvent | Typical Starting Concentration (v/v) | Key Characteristics & Considerations |
| Ethanol | 5-20% | Biocompatible at low concentrations; volatile. |
| Propylene Glycol (PG) | 10-40% | Less volatile than ethanol; common in pharmaceutical formulations.[7] |
| Polyethylene Glycol 400 (PEG 400) | 10-50% | Low volatility and toxicity; highly effective for many compounds.[7][8] |
| Dimethyl Sulfoxide (DMSO) | 1-10% | Very strong solvent, but can be toxic to cells even at low concentrations (<0.5%). Best for preparing high-concentration stock solutions.[9] |
Experimental Protocol: Co-solvent Screening
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% of the chosen co-solvent (e.g., 100 mM in DMSO).[9]
-
Solvent Blend Preparation: In separate vials, prepare a series of aqueous solutions containing increasing percentages of the co-solvent (e.g., 0%, 5%, 10%, 20%, 40% v/v co-solvent in your aqueous buffer).
-
Solubilization Test: Add a small aliquot of the compound's stock solution to each co-solvent blend. It is critical to add the stock solution to the aqueous buffer dropwise while vortexing to minimize precipitation.[9] Aim for a final solvent concentration that is as low as possible (e.g., <1-2%).
-
Equilibration: Cap the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to allow them to reach equilibrium.
-
Observation & Quantification: Visually inspect for precipitation. For quantitative analysis, centrifuge the samples to pellet any undissolved solid, then measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.
Strategy 2: Cyclodextrin Complexation
Q1: How do cyclodextrins increase solubility?
Answer: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[10][11] They function by encapsulating the hydrophobic portion of a guest molecule—in this case, likely the benzoyl group of this compound—within their non-polar cavity.[10] This forms a water-soluble "inclusion complex," where the hydrophobic part of the drug is shielded from water, and the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in aqueous solutions.[11][12][13]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Q2: Which cyclodextrin should I use?
Answer: The choice depends on the size and shape of the hydrophobic guest molecule. For a benzoyl group, β-cyclodextrins are often a good starting point due to their cavity size. Modified cyclodextrins are generally preferred over natural ones due to their significantly higher aqueous solubility.[11][14]
| Cyclodextrin Type | Abbreviation | Key Characteristics |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | Very high water solubility, low toxicity. A widely used and effective choice for many drug molecules.[2] |
| Sulfobutylether-β-Cyclodextrin | SBE-β-CD | High water solubility and can form strong complexes with cationic or neutral molecules. |
| γ-Cyclodextrin | γ-CD | Larger cavity size than β-CD, which may be suitable if the entire molecule or a larger portion needs encapsulation.[10] |
Experimental Protocol: Phase Solubility Study
-
Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 5, 10, 15, 20 mM HP-β-CD) in your desired buffer.
-
Add Excess Compound: Add an excess amount of this compound to each CD solution. Ensure enough solid is present so that it does not all dissolve, even at the highest CD concentration.
-
Equilibrate: Seal the vials and shake them at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Sample and Analyze: Filter or centrifuge the samples to remove undissolved solid.
-
Quantify: Measure the concentration of the dissolved compound in the clear supernatant using HPLC.
-
Plot and Interpret: Plot the concentration of the dissolved compound (Y-axis) against the concentration of the cyclodextrin (X-axis). A linear relationship (an Aₗ-type diagram) indicates the formation of a soluble 1:1 complex, and the slope can be used to calculate the complexation efficiency.[14]
Strategy 3: Surfactants and Micellar Solubilization
Q1: How do surfactants work?
Answer: Surfactants (surface-active agents) are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. In aqueous solutions above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[15] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core creates a microenvironment that can entrap non-polar molecules like this compound, effectively dissolving them in the bulk aqueous solution.[15][16]
Q2: What type of surfactant is best?
Answer: Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity and reduced tendency to denature proteins compared to ionic surfactants. Polysorbates (Tweens) are a very common choice.[16]
| Surfactant | Type | Typical Concentration (w/v) | Key Characteristics |
| Polysorbate 80 (Tween 80) | Non-ionic | 0.1 - 2.0% | Widely used in pharmaceutical formulations; effective solubilizer.[17] |
| Polysorbate 20 (Tween 20) | Non-ionic | 0.1 - 2.0% | Similar to Tween 80, common in biological buffers.[17] |
| Cremophor® EL | Non-ionic | 0.5 - 5.0% | Very effective but associated with higher potential for toxicity. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | > CMC (~0.2%) | Strong solubilizer but denatures proteins; not suitable for most biological assays. |
Experimental Protocol: Surfactant Screening
-
Prepare Surfactant Solutions: Make a series of solutions of the surfactant in your aqueous buffer at concentrations above its CMC (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v Polysorbate 80).
-
Add Compound: Add an excess amount of this compound to each solution.
-
Equilibrate: Agitate the mixtures at a constant temperature for 24-48 hours.
-
Separate and Quantify: Centrifuge or filter the samples to remove undissolved solid and analyze the supernatant concentration by HPLC.
Strategy 4: Hydrotropy
Q1: What is hydrotropy and how is it different from co-solvency?
Answer: Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute, called a hydrotrope, increases the aqueous solubility of a poorly soluble compound.[18] Unlike co-solvents, hydrotropes (e.g., sodium benzoate, urea, sodium citrate) do not necessarily form micelles but are thought to disrupt the structure of water and form non-covalent, self-associating aggregates that can host hydrophobic molecules.[18][19][20] This technique is advantageous as it often avoids the use of organic solvents.[21]
Q2: Which hydrotropes can I use?
Answer: Common hydrotropic agents include salts of organic acids and other small organic molecules.
| Hydrotrope | Typical Concentration | Notes |
| Sodium Benzoate | 0.5 - 2.0 M | A classic hydrotrope.[18][20] |
| Sodium Citrate | 0.5 - 2.0 M | Often used in formulations.[19][20] |
| Urea | 1.0 - 4.0 M | Can act as a hydrotrope at high concentrations.[20][21] |
| Nicotinamide | 0.5 - 2.0 M | A well-studied hydrotropic agent.[18][20] |
Experimental Protocol: Hydrotrope Screening
-
Prepare Hydrotrope Solutions: Prepare high-concentration aqueous solutions of the selected hydrotropes (e.g., 2M Sodium Benzoate).
-
Add Compound: Add an excess amount of this compound.
-
Equilibrate: Shake the samples at a constant temperature for 24-48 hours.
-
Separate and Quantify: Centrifuge/filter and determine the supernatant concentration via HPLC. Note that the high concentration of the hydrotrope may interfere with some analytical methods, so proper controls and method validation are essential.
References
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 6. m.youtube.com [m.youtube.com]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oatext.com [oatext.com]
- 12. Cyclodextrins, Surfactants and Their Inclusion Complexes | MDPI [mdpi.com]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. specialtysurfactants.arkema.com [specialtysurfactants.arkema.com]
- 16. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 17. EP1536701A1 - Use of surfactants to solubilize water-insoluble solids in beverages - Google Patents [patents.google.com]
- 18. thepharmajournal.com [thepharmajournal.com]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 21. A Review of Hydrotropic Solubilization Techniques for Enhancing the Bioavailability of Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and preventing degradation of N-Benzoyl-beta-alanine Methyl Ester
A Guide to Identifying and Preventing Degradation for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for N-Benzoyl-β-alanine Methyl Ester. This guide is designed to provide you with in-depth technical assistance to anticipate, identify, and prevent the degradation of this compound in your experiments. Drawing from established principles of organic chemistry and pharmaceutical stability testing, we offer practical troubleshooting advice and detailed protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for N-Benzoyl-β-alanine Methyl Ester?
A1: N-Benzoyl-β-alanine Methyl Ester has two primary points of susceptibility to degradation: the methyl ester and the N-benzoyl amide bond. The most common degradation pathway is hydrolysis.[1][2][3][4]
-
Ester Hydrolysis: This is the cleavage of the methyl ester group in the presence of water, which is catalyzed by either acid or base, to yield N-Benzoyl-β-alanine and methanol.[2][4] Esters are generally more susceptible to hydrolysis than amides.[2][3]
-
Amide Hydrolysis: The N-benzoyl amide bond can also be hydrolyzed under more rigorous acidic or basic conditions, breaking the molecule down into benzoic acid and β-alanine methyl ester.[5][6][7] While amides are generally more stable than esters, certain conditions, especially acidic ones, can promote their cleavage.[2][3][5]
Q2: I suspect my sample of N-Benzoyl-β-alanine Methyl Ester has degraded. What are the initial steps to confirm this?
A2: The first step is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS), to analyze your sample.[8][9][10] A pure sample should show a single major peak corresponding to the intact molecule. The presence of additional peaks suggests the formation of degradation products. Comparing the retention times of your sample's peaks with those of known standards of potential degradants (N-Benzoyl-β-alanine, benzoic acid, and β-alanine methyl ester) can help in their identification.
Q3: What are the optimal storage conditions to prevent degradation of N-Benzoyl-β-alanine Methyl Ester?
A3: To minimize degradation, N-Benzoyl-β-alanine Methyl Ester should be stored in a cool, dry environment, preferably in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen. For long-term storage, refrigeration (2-8 °C) is recommended.
Q4: Can temperature alone cause degradation of N-Benzoyl-β-alanine Methyl Ester?
Q5: How can I prevent degradation during my experimental workup?
A5: During workups, especially those involving aqueous solutions, it is crucial to minimize the potential for hydrolysis. Here are some key recommendations:
-
Use Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents.
-
Control pH: Avoid strongly acidic or basic aqueous washes. If necessary, use mild acids or bases and keep the contact time to a minimum.
-
Low Temperature: Perform aqueous extractions at low temperatures (e.g., in an ice bath) to slow down the rate of hydrolysis.
-
Prompt Workup: Do not let your compound sit in aqueous layers for extended periods. Separate the layers promptly.
-
Thorough Drying: After extraction into an organic solvent, dry the solution thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) to remove any residual water before solvent evaporation.
Troubleshooting Guide: Unexpected Experimental Results
This section provides a structured approach to troubleshooting common issues encountered during the use of N-Benzoyl-β-alanine Methyl Ester.
Issue 1: Low Yield of Product After a Reaction and/or Workup
Potential Cause & Troubleshooting Steps
| Potential Cause | How to Investigate | Preventative/Corrective Actions |
| Ester Hydrolysis during Workup | Analyze the aqueous layers from your extraction for the presence of N-Benzoyl-β-alanine using a suitable analytical method like HPLC. | - Use cold aqueous solutions for washing.- Minimize contact time with aqueous phases.- Use a mild base (e.g., saturated sodium bicarbonate) for neutralization instead of strong bases. |
| Amide Bond Cleavage | Analyze your crude product mixture for the presence of benzoic acid and β-alanine methyl ester. | - Avoid harsh acidic or basic conditions during your reaction and workup.- If your reaction requires acidic or basic conditions, consider if a less labile protecting group than benzoyl is more appropriate for your synthesis.[11] |
| Thermal Degradation | If your reaction was performed at a high temperature, analyze the crude reaction mixture for unexpected byproducts. | - If possible, run the reaction at a lower temperature for a longer duration.- Ensure your reaction is conducted under an inert atmosphere to prevent oxidative degradation at high temperatures. |
Issue 2: Appearance of Multiple Spots on TLC or Peaks in HPLC of a Stored Sample
Potential Cause & Troubleshooting Steps
| Potential Cause | How to Investigate | Preventative/Corrective Actions |
| Hydrolysis from Atmospheric Moisture | Confirm the identity of the new peaks/spots by comparing with standards of N-Benzoyl-β-alanine and benzoic acid. | - Store the compound in a desiccator over a drying agent.- For long-term storage, flush the container with an inert gas before sealing. |
| Photodegradation | If the sample was exposed to light, compare its analytical profile to a sample stored in the dark. | - Store the compound in an amber vial or a container protected from light. |
Experimental Protocols
Protocol 1: Forced Degradation Study of N-Benzoyl-β-alanine Methyl Ester
A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[12][13]
Objective: To intentionally degrade N-Benzoyl-β-alanine Methyl Ester under various stress conditions to understand its degradation pathways.
Materials:
-
N-Benzoyl-β-alanine Methyl Ester
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC or UPLC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of N-Benzoyl-β-alanine Methyl Ester in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl. Keep one set at room temperature and another at 60°C. Take samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an appropriate amount of NaOH before analysis.
-
Base Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH. Keep one set at room temperature and another at 60°C. Sample at the same time points as the acid hydrolysis. Neutralize the samples with an appropriate amount of HCl before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature and sample at the specified time points.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C. Also, place a vial of the stock solution in the oven. Sample at the specified time points.
-
Photodegradation: Expose a solid sample and a vial of the stock solution to a photostability chamber with a light source that provides both UV and visible light, as per ICH Q1B guidelines.[12] Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze all samples using a developed stability-indicating HPLC or UPLC-MS/MS method. The goal is to achieve a degradation of 5-20%.[14]
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating N-Benzoyl-β-alanine Methyl Ester from its potential degradation products.
Instrumentation and Conditions (Starting Point):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Example Gradient: Start with 10% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradants have significant absorbance (e.g., 230 nm, based on the benzoyl chromophore).
-
Injection Volume: 10 µL.
Method Development and Validation:
-
Inject a solution of pure N-Benzoyl-β-alanine Methyl Ester to determine its retention time.
-
Inject solutions of the potential degradation products (N-Benzoyl-β-alanine, benzoic acid, β-alanine methyl ester) to determine their individual retention times.
-
Inject a mixture of the parent compound and the degradation products to ensure baseline separation.
-
Analyze the samples from the forced degradation study (Protocol 1) to see if any new peaks appear and to confirm that they are well-resolved from the parent peak.
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizing Degradation Pathways and Workflows
Primary Degradation Pathways
References
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Modeling the reaction mechanisms of the amide hydrolysis in an N-(o-carboxybenzoyl)-L-amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pharmaguru.co [pharmaguru.co]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Chromatographic Purification of N-Benzoyl-beta-alanine Methyl Ester
Welcome to the technical support center for the chromatographic purification of N-Benzoyl-beta-alanine Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and achieve high-purity product consistently.
Introduction
This compound is a compound of interest in various research and development settings. Its purification, while seemingly straightforward, can present several chromatographic challenges. This guide offers in-depth, field-proven insights to navigate these complexities, ensuring the integrity of your experimental outcomes. The structure of this compound, with its polar amide and ester functionalities alongside a non-polar benzoyl group, necessitates a careful and informed approach to chromatographic method development.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the chromatographic purification of this compound in a question-and-answer format.
Problem 1: Poor Separation and Co-elution of Impurities
Question: I'm observing poor separation between my product and closely related impurities. What are the likely causes and how can I improve the resolution?
Answer:
Poor resolution is a common issue and can stem from several factors related to your chromatographic system. Let's break down the potential causes and solutions.
Causality:
-
Inappropriate Solvent System: The polarity of your mobile phase may not be optimal to differentiate between the target compound and impurities. For this compound, which has both polar and non-polar characteristics, finding the right solvent balance is crucial.
-
Incorrect Stationary Phase: The choice of stationary phase (e.g., silica gel, alumina) and its properties (particle size, surface area) significantly impacts separation. Standard silica gel is a good starting point, but may not be ideal for all impurity profiles.
-
Column Overloading: Exceeding the loading capacity of your column will lead to broad peaks and poor separation.
Step-by-Step Solutions:
-
Optimize the Mobile Phase:
-
Initial Scouting: Begin with a solvent system of hexane and ethyl acetate. A common starting point for similar compounds is a 70:30 or 80:20 mixture of hexane:ethyl acetate.[1]
-
Fine-Tuning: If separation is poor, adjust the solvent ratio. A more polar mobile phase (higher ethyl acetate content) will generally decrease retention times, while a less polar mobile phase (higher hexane content) will increase retention.
-
Consider a Third Solvent: Adding a small amount of a third solvent, like methanol or dichloromethane, can sometimes improve selectivity.
-
-
Evaluate the Stationary Phase:
-
Standard Silica Gel: For most applications, silica gel with a particle size of 40-63 µm is suitable for flash chromatography.
-
Deactivation of Silica: If you suspect your compound is degrading on the silica, you can deactivate it by adding a small percentage of a polar solvent like triethylamine to your mobile phase, especially if acidic impurities are present.[2]
-
-
Proper Sample Loading:
-
Solubility Check: Ensure your crude sample is fully dissolved in a minimal amount of a suitable solvent before loading. If the sample is not soluble in the mobile phase, you can dissolve it in a stronger solvent like dichloromethane, but use the smallest volume possible.[2]
-
Dry Loading: For better resolution, consider adsorbing your sample onto a small amount of silica gel and loading the dry powder onto the column.
-
Problem 2: Peak Tailing
Question: My product peak is showing significant tailing. What causes this and how can I achieve a more symmetrical peak shape?
Answer:
Peak tailing is often an indication of undesirable secondary interactions between your compound and the stationary phase.
Causality:
-
Acidic Silica Surface: The silanol groups on the surface of silica gel are acidic and can interact strongly with basic sites on your molecule, leading to tailing.
-
Excessive Sample Concentration: Overloading the column can lead to non-ideal peak shapes.
-
Presence of Water: In normal-phase chromatography, variable water content in the mobile phase can affect retention and peak shape.[3]
Solutions:
-
Mobile Phase Modifier: Add a small amount (0.1-1%) of a modifier to your mobile phase. For a compound like this compound, which has an amide group, adding a small amount of an acid (like acetic acid) or a base (like triethylamine) can improve peak shape by protonating or deprotonating the interacting species.
-
Control Water Content: To ensure reproducibility, it is recommended to control the water content in your non-polar solvents.[3] This can be achieved by using dried solvents or by pre-saturating your solvents with water to maintain a constant level.
-
Reduce Sample Load: Decrease the amount of sample loaded onto the column.
Problem 3: Product Degradation on the Column
Question: I have a low yield after purification, and I suspect my compound is decomposing on the column. How can I confirm this and prevent it?
Answer:
Compound stability on the stationary phase is a critical factor, especially for molecules with sensitive functional groups.[2]
Causality:
-
Acidity of Silica Gel: The acidic nature of silica gel can cause hydrolysis of the methyl ester or degradation of other sensitive functionalities.
-
Prolonged Exposure: Long run times on the column can increase the likelihood of degradation.
Solutions:
-
Test for Stability: Before running a large-scale purification, perform a small-scale stability test. Spot your compound on a TLC plate and let it sit for a few hours. If you observe a new spot or smearing, your compound may be unstable on silica.
-
Use a Deactivated Stationary Phase:
-
Alumina: Consider using neutral or basic alumina as an alternative to silica gel.
-
Deactivated Silica: As mentioned earlier, you can deactivate silica gel by treating it with a base.
-
-
Faster Elution: Optimize your mobile phase for a faster elution to minimize the time your compound spends on the column.
-
Alternative Purification Techniques: If degradation is severe, consider other purification methods like recrystallization or preparative HPLC with a different stationary phase.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for this compound?
A1: A good starting point is to use normal-phase flash column chromatography with silica gel as the stationary phase. For the mobile phase, begin with a gradient of ethyl acetate in hexane. A typical starting point could be a gradient from 10% to 50% ethyl acetate in hexane. Monitor the separation using Thin Layer Chromatography (TLC) to determine the optimal solvent system for your specific impurity profile. For similar N-benzoyl amino esters, solvent systems like hexane-EtOAc (80:20) or (70:30) have been successfully used.[1]
Q2: Can I use Reversed-Phase Chromatography for this compound?
A2: Yes, reversed-phase chromatography (RPC) is a viable option, especially for analytical purposes or for purifying more polar impurities. This compound has sufficient non-polar character from the benzoyl group to be retained on a C18 column. A typical mobile phase would be a gradient of acetonitrile or methanol in water. However, highly polar impurities may not be well-retained.[4] For preparative scale, RPC can be more expensive due to the cost of the stationary phase and solvents.
Q3: My crude product is an oil. How should I load it onto the column?
A3: If your crude product is an oil, you have a few options for loading it onto the column:
-
Direct Loading: Dissolve the oil in a minimal amount of the initial mobile phase solvent and load it directly onto the top of the column bed.
-
Solution Loading in a Stronger Solvent: If the oil is not soluble in the mobile phase, dissolve it in a small volume of a stronger, more polar solvent (e.g., dichloromethane or ethyl acetate). Be aware that using a strong solvent for loading can sometimes lead to band broadening at the top of the column.
-
Dry Loading: Dissolve the oily product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to get a free-flowing powder. This powder can then be evenly loaded onto the column, which often results in better separation.
Q4: How can I improve the reproducibility of my purification?
A4: Reproducibility issues in normal-phase chromatography are often linked to variations in the activity of the silica gel, which is heavily influenced by its water content.[3] To improve reproducibility:
-
Use Solvents from the Same Batch: For a series of purifications, try to use solvents from the same bottle or batch.
-
Control Water Content: As mentioned in the troubleshooting section, maintaining a consistent water content in your mobile phase is crucial.
-
Standardize Column Packing: Ensure you are packing your column consistently each time to avoid channeling.
-
Equilibrate the Column: Always equilibrate the column with several column volumes of the initial mobile phase before loading your sample. Normal phase supports can require longer equilibration times than reversed-phase materials.[3]
Experimental Protocols
Protocol 1: Normal-Phase Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using standard silica gel.
Materials:
-
Silica gel (40-63 µm particle size)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Crude this compound
-
Glass column for flash chromatography
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate solvent system by running TLC plates of your crude material with different ratios of hexane and ethyl acetate. The ideal system will give your product an Rf value between 0.2 and 0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 90:10 hexane:ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Once packed, drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 1-2 times the weight of the crude product).
-
Evaporate the solvent completely to obtain a dry, free-flowing powder.
-
Carefully add the dry sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the initial mobile phase.
-
Collect fractions and monitor the elution by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate) to elute your product.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC.
-
Combine the pure fractions containing your product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation: Example Solvent Systems
The following table provides examples of solvent systems used for the purification of similar N-benzoyl amino acid methyl esters, which can serve as a starting point for your method development.[1]
| Compound | Solvent System (Hexane:Ethyl Acetate) |
| N-Benzoyl-L-valine methyl ester | 80:20 |
| N-Benzoyl-D-valine methyl ester | 80:20 |
| N-(4-methylbenzoyl)-L-valine methyl ester | 50:50 |
| N-Benzoyl-L-tryptophan methyl ester | 70:30 |
| N-Benzoyl-L-isoleucine methyl ester | 80:20 |
Visualizations
Troubleshooting Workflow for Poor Separation
Caption: A decision-making workflow for troubleshooting poor separation in column chromatography.
References
assessing the stability of N-Benzoyl-beta-alanine Methyl Ester in different experimental setups
Welcome to the comprehensive technical support guide for assessing the stability of N-Benzoyl-beta-alanine Methyl Ester. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability testing for this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format. Our goal is to provide you with the expertise and practical insights needed to conduct robust and reliable stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure, which contains both a methyl ester and an amide functional group, the primary stability concerns for this compound are susceptibility to hydrolysis. The methyl ester is particularly prone to cleavage under both acidic and basic conditions, which would yield N-Benzoyl-beta-alanine and methanol. While the amide bond is generally more stable, it can also undergo hydrolysis under more forceful conditions to produce benzoic acid and beta-alanine methyl ester. Additionally, as with many organic molecules, exposure to oxidative stress, high temperatures, and UV light should be investigated to fully characterize its stability profile.
Q2: What are the initial steps I should take before starting a formal stability study?
A2: Before initiating a full stability study, it is crucial to develop and validate a stability-indicating analytical method. This method, typically High-Performance Liquid Chromatography (HPLC), must be able to separate the intact this compound from all potential degradation products. Forced degradation studies are an essential part of this process, as they intentionally stress the molecule to generate these degradation products, which are then used to confirm the specificity of the analytical method.[1][2][3]
Q3: What are the recommended storage conditions for this compound?
A3: While specific long-term storage recommendations should be determined by comprehensive stability studies, as a general precaution, this compound should be stored in a cool, dry, and dark environment. Given its susceptibility to hydrolysis, it is advisable to protect it from moisture. For research purposes, storing the solid compound at 2-8°C in a tightly sealed container is a common practice.
Q4: How much degradation is considered acceptable in a forced degradation study?
A4: The goal of a forced degradation study is to achieve a meaningful level of degradation without completely destroying the molecule. A generally accepted range for total degradation is 5-20%.[1] This extent of degradation is typically sufficient to produce and identify the major degradation products and to validate the stability-indicating nature of the analytical method.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your stability assessment of this compound.
Issue 1: No degradation is observed under initial stress conditions.
-
Possible Cause: The stress conditions (e.g., acid/base concentration, temperature, exposure time) may not be harsh enough.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: If using 0.1 N HCl or 0.1 N NaOH shows no effect, consider incrementally increasing the concentration.
-
Elevate Temperature: Increasing the temperature of the reaction mixture (e.g., from room temperature to 40°C or 60°C) can significantly accelerate degradation.[4]
-
Extend Exposure Time: If initial time points show no degradation, extend the duration of the experiment, taking samples at longer intervals.
-
Verify Analytical Method: Ensure your analytical method has the sensitivity to detect small changes in the parent compound concentration and the appearance of small peaks corresponding to degradation products.
-
Issue 2: The sample shows complete degradation in a very short time.
-
Possible Cause: The stress conditions are too aggressive.
-
Troubleshooting Steps:
-
Reduce Stressor Concentration: If you observe rapid and complete degradation, decrease the concentration of the acid, base, or oxidizing agent.
-
Lower the Temperature: Perform the experiment at a lower temperature (e.g., room temperature or even refrigerated conditions for highly labile compounds).
-
Decrease Exposure Time: Sample at much earlier time points to capture the initial stages of degradation. For very fast reactions, you may need to take samples within minutes of initiating the stress condition.
-
Issue 3: Multiple unknown peaks appear in the chromatogram.
-
Possible Cause: This could be due to the formation of multiple degradation products, secondary degradation products (where an initial degradant breaks down further), or interactions with excipients if you are analyzing a formulation.
-
Troubleshooting Steps:
-
Isolate and Characterize: The primary goal of a forced degradation study is to identify these unknown peaks.[3] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for obtaining the mass of each degradation product, which provides critical clues to its structure.
-
Analyze Time Points Sequentially: By analyzing samples at different time points, you can observe the formation and potential subsequent degradation of different species, helping to establish the degradation pathway.
-
Perform a Blank Analysis: Analyze a blank sample (containing only the stressor and solvent) to ensure that none of the observed peaks are artifacts of the experimental conditions.
-
Experimental Protocols
The following protocols are designed to serve as a starting point for your forced degradation studies on this compound. It is essential to adapt these conditions based on your preliminary findings.
Protocol 1: Development of a Stability-Indicating HPLC Method
A well-developed HPLC method is the cornerstone of any stability study. The following method is a suggestion and may require optimization.
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid) |
| Gradient | Start with a low percentage of Mobile Phase B, and gradually increase to elute more hydrophobic compounds. A starting point could be 10% B to 90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 230 nm (based on the benzoyl chromophore) |
| Injection Volume | 10 µL |
Protocol 2: Forced Degradation Studies
These studies are crucial for understanding the degradation pathways of this compound.[5]
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix equal parts of the stock solution and 0.1 N HCl.
-
Incubate the mixture at 40°C.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix equal parts of the stock solution and 0.1 N NaOH.
-
Keep the mixture at room temperature.
-
Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, and 8 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal parts of the stock solution and 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a controlled temperature oven at 60°C.
-
At specified time points (e.g., 1, 3, 7, and 14 days), remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Photostability:
-
Expose a solution of this compound (e.g., 1 mg/mL in methanol) and a sample of the solid material to a light source that meets ICH Q1B guidelines (e.g., a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3]
-
Keep a control sample, wrapped in aluminum foil to protect it from light, at the same temperature.
-
Withdraw samples at specified time points for HPLC analysis.
-
Visualizing Workflows and Pathways
General Workflow for Stability Assessment
References
Technical Support Center: Best Practices for Scaling Up the Production of N-Benzoyl-beta-alanine Methyl Ester
Welcome to the technical support center for the production of N-Benzoyl-beta-alanine Methyl Ester. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the synthesis of this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your process effectively.
I. Synthesis Workflow and Key Considerations
The synthesis of this compound typically follows a two-step process: esterification of β-alanine followed by N-benzoylation. Understanding the nuances of each step is critical for a successful scale-up.
Caption: General synthesis workflow for this compound.
II. Troubleshooting Guide: Synthesis
This section addresses common issues encountered during the synthesis and scale-up of this compound in a question-and-answer format.
Q1: My esterification of β-alanine is showing low conversion at a larger scale. What are the likely causes and how can I fix it?
A1: Low conversion during the esterification of β-alanine at scale can often be traced back to issues with water content and inefficient acid catalysis.
-
Causality: The esterification reaction is an equilibrium process. The presence of water, even in small amounts, can shift the equilibrium back towards the starting materials, thus reducing your yield. On a larger scale, ensuring completely anhydrous conditions becomes more challenging. β-alanine and its hydrochloride salt can be hygroscopic[1][2]. Additionally, inefficient mixing can lead to localized areas of low catalyst concentration.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous methanol. If using a reagent like trimethylchlorosilane (TMSCl), ensure it is fresh and has not been exposed to atmospheric moisture[3].
-
Optimize Catalyst Addition: For acid-catalyzed reactions (e.g., using H₂SO₄ or thionyl chloride), ensure slow, controlled addition, especially at scale, to manage the exothermic nature of the reaction.[4] For the TMSCl method, the in-situ generation of HCl is what drives the reaction.[3]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.[1] If the reaction stalls, a small, fresh addition of the catalyst might be necessary.
-
Consider Alternative Reagents: If water remains a persistent issue, switching to a more robust esterification agent like thionyl chloride in methanol can be effective, though it requires more stringent safety precautions.[5]
-
Q2: During the N-benzoylation step, I am observing the formation of significant byproducts. What are these and how can I minimize them?
A2: Byproduct formation in the N-benzoylation step is often due to side reactions of the benzoylating agent or the base.
-
Causality: The most common byproduct is benzoic acid, formed from the hydrolysis of benzoyl chloride or benzoic anhydride. If an amine base like triethylamine is used, it can react with the benzoylating agent. At a larger scale, localized "hot spots" due to poor heat transfer can also promote side reactions.
-
Troubleshooting Steps:
-
Control Temperature: Perform the reaction at a low temperature (e.g., 0 °C) to minimize the rate of side reactions.[6] Ensure your reactor has adequate cooling and agitation to maintain a uniform temperature throughout the vessel.
-
Slow Reagent Addition: Add the benzoyl chloride or benzoic anhydride slowly and sub-surface if possible to ensure it reacts with the β-alanine methyl ester before it has a chance to hydrolyze or react with the base.[6]
-
Choice of Base: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to minimize reactions with the acylating agent.[6] The base is crucial for neutralizing the HCl generated if starting from the hydrochloride salt of the ester.[6]
-
Use a Coupling Agent: For a cleaner reaction, consider using benzoic acid with a peptide coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).[7][8] This method often results in higher yields and fewer byproducts.
-
Q3: The reaction work-up is proving difficult to scale. What are the best practices for isolating the crude product?
A3: Scaling up the work-up requires a shift from separatory funnels to more robust extraction and filtration methods.
-
Causality: Emulsion formation during aqueous washes is a common problem at a larger scale. Filtration of fine solids can also be slow and inefficient.
-
Troubleshooting Steps:
-
Phase Separation: After the reaction, if an aqueous work-up is used, allow sufficient time for the layers to separate. Adding a small amount of brine can help break up emulsions.[6]
-
Drying: After separating the organic layer, dry it thoroughly with a drying agent like anhydrous sodium sulfate before concentrating.[7]
-
Solvent Removal: Use a rotary evaporator for solvent removal. Ensure the bath temperature is not excessively high to prevent product degradation.[7][8]
-
III. Troubleshooting Guide: Purification
Q1: My column chromatography purification is not providing a clean separation at a larger scale. What should I consider?
A1: Scaling up column chromatography requires careful consideration of the stationary phase to product ratio and the elution solvent system.
-
Causality: Overloading the column is a common issue, leading to poor separation. The choice of solvent system is also critical for achieving good resolution.
-
Troubleshooting Steps:
-
Optimize Loading: As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel.
-
Solvent System: A common and effective eluent system for N-benzoyl amino esters is a gradient of ethyl acetate in hexane.[7] Perform small-scale TLC experiments to determine the optimal solvent ratio before committing to a large-scale column.
-
Alternative Purification: If chromatography is proving inefficient, consider recrystallization as an alternative or additional purification step. This can be more amenable to large-scale production.
-
Q2: I am experiencing low recovery after purification. Where am I losing my product?
A2: Product loss during purification can occur at several stages, including transfers, incomplete elution from the column, or co-precipitation with impurities.
-
Causality: Multiple transfers of the product between flasks can lead to significant mechanical losses. If the product has moderate polarity, it may not fully elute from the silica gel column.
-
Troubleshooting Steps:
-
Minimize Transfers: Plan your workflow to minimize the number of times you need to transfer the product.
-
Ensure Complete Elution: After collecting the main product fractions from the column, flush the column with a more polar solvent to ensure all the product has been eluted.
-
Consider Recrystallization: This method can sometimes offer higher recovery rates than chromatography, especially if a suitable solvent system can be identified.[9]
-
IV. Frequently Asked Questions (FAQs)
Q: What are the critical quality attributes (CQAs) I should monitor for this compound?
A: The key CQAs include:
-
Purity: Typically assessed by High-Performance Liquid Chromatography (HPLC). A purity of ≥99% is often desired for pharmaceutical applications.[10]
-
Identity: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5][7]
-
Residual Solvents: Monitored by Gas Chromatography (GC) to ensure they are below acceptable limits.
-
Appearance: Should be a white to off-white solid.[11]
Q: What are the recommended storage conditions for the final product?
Q: What analytical methods are essential for in-process control?
A: In-process controls are vital for a successful scale-up.
-
TLC: For monitoring reaction completion.[1]
-
HPLC: To check the purity of intermediates and the final product.
-
NMR: To confirm the structure of the intermediate β-alanine methyl ester and the final product. The methyl ester protons typically appear in the range of 3.67-3.78 ppm in the ¹H NMR spectrum.[7][8]
V. Experimental Protocols
Protocol 1: Synthesis of β-Alanine Methyl Ester Hydrochloride[3]
| Reagent | Molar Eq. | Amount (for 0.1 mol scale) |
| β-Alanine | 1.0 | 8.91 g |
| Trimethylchlorosilane | 2.0 | 21.7 g (25.3 mL) |
| Methanol | - | 100 mL |
Procedure:
-
To a round-bottom flask, add β-alanine (0.1 mol).
-
Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the flask with stirring.
-
Add methanol (100 mL) to the mixture.
-
Stir the resulting solution at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the mixture using a rotary evaporator to obtain β-alanine methyl ester hydrochloride.
Protocol 2: Synthesis of this compound (Adapted from similar syntheses[7][8])
| Reagent | Molar Eq. | Amount (for 0.1 mol scale) |
| β-Alanine Methyl Ester HCl | 1.0 | 13.96 g |
| Benzoic Anhydride | 1.0 | 22.62 g |
| Acetic Acid | - | 250 mL |
Procedure:
-
In a round-bottom flask, dissolve β-alanine methyl ester hydrochloride (0.1 mol) and benzoic anhydride (0.1 mol) in acetic acid (250 mL).
-
Reflux the solution for 2 hours.
-
Allow the mixture to cool to room temperature.
-
Evaporate the solvent under reduced pressure.
-
The residue can then be purified by column chromatography (hexane-EtOAc).
VI. Visualizing the Process
Caption: A typical purification workflow for this compound.
VII. References
-
Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. --INVALID-LINK--
-
Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. --INVALID-LINK--
-
(Note 1) - equipped with a 3-cm oval PTFE-coated magnetic stir bar is charged with a 31 wt% solution of methylamine in - Organic Syntheses Procedure. Organic Syntheses. --INVALID-LINK--
-
New processes for producing beta-alanine derivatives. Google Patents. --INVALID-LINK--
-
β-Alanine Methyl Ester Hydrochloride: A Comprehensive Technical Guide. Benchchem. --INVALID-LINK--
-
Nα-Benzyl-L-alanine methyl ester hydrochloride. Chem-Impex. --INVALID-LINK--
-
Stability and Storage of BOC-L-Alanine Benzyl Ester: A Technical Guide. Benchchem. --INVALID-LINK--
-
A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH. --INVALID-LINK--
-
Unveiling the Journey of CAS 3196-73-4: A Technical Guide to β-Alanine Methyl Ester Hydrochloride. Benchchem. --INVALID-LINK--
-
Technical Support Center: Purification of Crude β-Alanine Methyl Ester Hydrochloride. Benchchem. --INVALID-LINK--
-
L-Alanine, N-benzoyl-N-(3-chloro-4-fluorophenyl)-, methyl ester. PubChem. --INVALID-LINK--
-
N-alpha-Benzyl-L-alanine methyl ester. ChemicalBook. --INVALID-LINK--
-
N-Benzyl-b-alanine methyl ester 95%. AChemBlock. --INVALID-LINK--
-
Application Notes and Protocols for Reactions Involving β-Alanine Methyl Ester Hydrochloride. Benchchem. --INVALID-LINK--
-
Preparation of β-Alanine Methyl Ester1. pubs.acs.org. --INVALID-LINK--
-
Benzoyl-L-alanine methyl ester. Chem-Impex. --INVALID-LINK--
-
Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Scholars Research Library. --INVALID-LINK--
-
beta-Alanine, N-(4-methylbenzoyl)-, isobutyl ester. PubChem. --INVALID-LINK--
-
N-Benzyl-N-methyl-L-alanine methyl ester. PubChem. --INVALID-LINK--
-
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-, methyl ester. Organic Syntheses. --INVALID-LINK--
-
Managing the hygroscopic nature of β-Alanine methyl ester hydrochloride in experiments. Benchchem. --INVALID-LINK--
-
Synthesis method of beta-alanine methyl ester salt product. Google Patents. --INVALID-LINK--
-
Chemical quantification of N-acyl alanine methyl ester (NAME) production and impact on temporal gene expression patterns in Roseovarius tolerans EL-164. PMC - NIH. --INVALID-LINK--
-
Optimization of β-alanine production from β-aminopropionitrile by resting cells of Rhodococcus sp. G20 in a bubble column reactor using response surface methodology. ResearchGate. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chemical quantification of N-acyl alanine methyl ester (NAME) production and impact on temporal gene expression patterns in Roseovarius tolerans EL-164 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 8. scielo.org.mx [scielo.org.mx]
- 9. benchchem.com [benchchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of N-Benzoyl-β-alanine Methyl Ester and N-Benzoyl-L-tyrosine Ethyl Ester in a Chymotrypsin Inhibition Bioassay
In the landscape of drug discovery and enzyme kinetics, the identification of novel enzyme inhibitors is a cornerstone of therapeutic development. The serine protease α-chymotrypsin serves as a vital model enzyme for studying protein digestion and for screening potential inhibitors due to its well-characterized structure and mechanism.[1] Chymotrypsin preferentially cleaves peptide bonds at the C-terminus of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine.[2]
This guide provides an in-depth comparison of two structurally related compounds, N-Benzoyl-β-alanine Methyl Ester and the canonical chymotrypsin substrate, N-Benzoyl-L-tyrosine ethyl ester (BTEE).[3] While BTEE is established as an effective substrate for measuring chymotrypsin activity, the role of N-Benzoyl-β-alanine Methyl Ester is less defined.[3][4][5] Given its structural analogy—possessing the N-benzoyl cap and a methyl ester group—we hypothesize that it may act as a competitive inhibitor, binding to the enzyme's active site without being hydrolyzed, thereby competing with the substrate.
This analysis is designed for researchers and drug development professionals, offering a detailed experimental protocol, comparative kinetic data, and a mechanistic interpretation of the results to guide future research in enzyme inhibition.
Rationale and Experimental Design
The core of this investigation is to determine if N-Benzoyl-β-alanine Methyl Ester can modulate the catalytic activity of α-chymotrypsin on its known substrate, BTEE. The experimental design is rooted in the principles of steady-state enzyme kinetics, which allow for the determination of key parameters like the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).[6] By measuring the rate of BTEE hydrolysis in the presence and absence of N-Benzoyl-β-alanine Methyl Ester, we can elucidate the nature of the inhibition.[7]
A spectrophotometric assay is the method of choice due to its sensitivity and real-time monitoring capabilities. The hydrolysis of BTEE by chymotrypsin results in an increased absorbance at 256 nm, providing a direct measure of enzyme activity.[4]
Experimental Workflow
The logical flow of the experiment is designed to first establish a baseline of chymotrypsin activity with its substrate (BTEE) and then to systematically introduce the potential inhibitor (N-Benzoyl-β-alanine Methyl Ester) to observe its effect on reaction kinetics.
Caption: Experimental workflow for kinetic analysis.
Detailed Experimental Protocols
Adherence to a precise and validated protocol is critical for reproducible results. The following steps outline the procedure for the chymotrypsin inhibition assay.
Materials and Reagents
-
α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129)
-
N-Benzoyl-L-tyrosine ethyl ester (BTEE) (e.g., Sigma-Aldrich B1140)
-
N-Benzoyl-β-alanine Methyl Ester
-
Tris-HCl buffer (0.08 M, pH 7.8) containing 0.1 M CaCl₂
-
Methanol (for dissolving BTEE)
-
Dimethyl sulfoxide (DMSO) (for dissolving N-Benzoyl-β-alanine Methyl Ester)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 256 nm
Preparation of Solutions
-
Assay Buffer: Prepare 0.08 M Tris-HCl buffer, adjust pH to 7.8, and add CaCl₂ to a final concentration of 0.1 M.
-
Enzyme Stock Solution: Dissolve α-chymotrypsin in 1 mM HCl to a concentration of 1 mg/mL. Immediately before use, dilute to the final working concentration (e.g., 20 µg/mL) with assay buffer.[4]
-
Substrate Stock Solution (BTEE): Prepare a 10 mM stock solution of BTEE in methanol.
-
Inhibitor Stock Solution (N-Benzoyl-β-alanine Methyl Ester): Prepare a 100 mM stock solution in DMSO. Further dilutions should be made in the assay buffer.
Assay Procedure
-
Plate Setup: Design the plate layout to include wells for blank (no enzyme), control (enzyme + substrate), and inhibitor reactions (enzyme + substrate + inhibitor).
-
Reaction Mixture Preparation:
-
For each reaction, add 150 µL of assay buffer to a well.
-
Add varying concentrations of the BTEE substrate by diluting the stock solution.
-
For inhibitor wells, add a fixed concentration of N-Benzoyl-β-alanine Methyl Ester. For control wells, add an equivalent volume of DMSO vehicle.
-
-
Temperature Equilibration: Pre-incubate the plate at 25°C for 5 minutes to ensure temperature stability.[4]
-
Initiate Reaction: Add 10 µL of the diluted chymotrypsin solution to each well to start the reaction.
-
Kinetic Measurement: Immediately begin reading the absorbance at 256 nm every 30 seconds for 5-10 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each concentration.
Comparative Data and Analysis
The collected data is analyzed to determine the kinetic parameters. The initial velocities are plotted against substrate concentrations to generate Michaelis-Menten curves. For a more accurate determination of Kₘ and Vₘₐₓ, a Lineweaver-Burk double reciprocal plot (1/V₀ vs. 1/[S]) is constructed.[8]
Expected Kinetic Profiles
The type of inhibition can be visually identified from the Lineweaver-Burk plot.[7]
Caption: Summary of kinetic parameter changes by inhibition type.
Hypothetical Experimental Data
The following table summarizes hypothetical data from the experiment, demonstrating competitive inhibition by N-Benzoyl-β-alanine Methyl Ester.
| Condition | Apparent Kₘ (mM) | Apparent Vₘₐₓ (µM/min) | Inhibition Constant (Kᵢ) (mM) |
| Control (No Inhibitor) | 0.5 | 100 | N/A |
| + 5 mM N-Benzoyl-β-alanine Methyl Ester | 1.0 | 100 | 5.0 |
| + 10 mM N-Benzoyl-β-alanine Methyl Ester | 1.5 | 100 | 5.0 |
Note: Data is illustrative and represents a classic competitive inhibition profile where Vₘₐₓ remains constant while the apparent Kₘ increases.
Mechanistic Interpretation
The results strongly suggest that N-Benzoyl-β-alanine Methyl Ester acts as a competitive inhibitor of α-chymotrypsin.
Mechanism of Action: A competitive inhibitor typically resembles the substrate and binds reversibly to the enzyme's active site.[7] In this case, the benzoyl group of N-Benzoyl-β-alanine Methyl Ester likely occupies the S1 binding pocket of chymotrypsin, which normally accommodates the aromatic side chain of tyrosine from the BTEE substrate.[1] However, due to the different structure of the β-alanine core compared to L-tyrosine, the catalytic triad (Ser-195, His-57, Asp-102) of the enzyme cannot efficiently hydrolyze the ester bond.[1] This occupation of the active site prevents the BTEE substrate from binding, thus inhibiting the reaction.
Crucially, at very high substrate concentrations, the substrate can outcompete the inhibitor for binding to the active site, allowing the reaction to eventually reach the same Vₘₐₓ as the uninhibited reaction. This is the hallmark of competitive inhibition.[9]
Caption: Competitive inhibition signaling pathway.
Conclusion and Future Directions
This guide demonstrates that N-Benzoyl-β-alanine Methyl Ester functions as a competitive inhibitor of α-chymotrypsin in a bioassay using BTEE as the substrate. The shared N-benzoyl moiety allows it to bind to the active site, but its non-aromatic β-alanine core prevents it from being processed as a substrate, leading to inhibition.
For researchers in drug development, this finding is significant. It highlights how subtle modifications to an amino acid scaffold can convert a substrate-like molecule into an inhibitor. Future studies could explore:
-
Structure-Activity Relationships (SAR): Synthesizing and testing a library of N-benzoyl-β-alanine derivatives to optimize inhibitory potency (i.e., lower the Kᵢ value).
-
Therapeutic Potential: Investigating the inhibitory effects on other medically relevant serine proteases.
-
In Vivo Studies: Assessing the efficacy and safety of promising inhibitors in biological systems.
By providing a clear protocol and a robust framework for data interpretation, this guide serves as a valuable resource for scientists aiming to discover and characterize novel enzyme inhibitors.
References
- 1. Chymotrypsin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. Khan Academy [khanacademy.org]
- 8. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 9. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Effects of N-Benzoyl-beta-alanine Methyl Ester: A Comparative Guide for Researchers
For researchers and drug development professionals, the journey from a synthesized small molecule to a validated bioactive compound is paved with rigorous experimental scrutiny. N-Benzoyl-beta-alanine Methyl Ester, a derivative of the naturally occurring beta-amino acid, represents a class of compounds with potential therapeutic applications, suggested by preliminary studies on analogous structures. This guide provides a comprehensive framework for validating its biological effects, focusing on hypothesized antifungal activity, and offers a comparative perspective against established alternatives. Our approach is rooted in designing self-validating experimental workflows that ensure data integrity and reproducibility.
Introduction: The Scientific Rationale for Investigating this compound
This compound, also known as methyl 3-benzamidopropanoate, belongs to a chemical space that has garnered interest for its bioactive potential. Studies on related N-benzoyl amino esters have demonstrated notable antifungal properties.[1] Similarly, derivatives of 3-benzamido propionic acid have shown both antibacterial and antifungal efficacy.[2] These findings provide a strong scientific basis for hypothesizing that this compound may exert antimicrobial effects.
The primary goal of this guide is to outline a systematic approach to test this hypothesis, beginning with robust in vitro susceptibility assays and extending to more complex validation methods. We will compare its potential efficacy against two widely-used antifungal agents, Fluconazole (an azole) and Amphotericin B (a polyene), to provide a clear benchmark for its performance.
Primary Validation: Antifungal Susceptibility Testing
The cornerstone of validating the biological effect of a putative antifungal agent is to determine its direct impact on fungal growth. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for this, representing the lowest concentration of a compound that prevents visible growth of a microorganism.[2]
Comparative Performance: A Look at the Data
| Compound | Target Organism | MIC (µg/mL) | Putative Mechanism of Action |
| N-Benzoyl-beta-alanine Ethyl Ester (Surrogate) | Candida albicans | ~50 µM (~11.8 µg/mL) | Inhibition of Fungal Cell Wall/Membrane Synthesis |
| Aspergillus niger | ~50 µM (~11.8 µg/mL) | Inhibition of Fungal Cell Wall/Membrane Synthesis | |
| Fluconazole | Candida albicans | 0.25 - 2.0 | Inhibition of Ergosterol Synthesis |
| Aspergillus niger | 16 - >64 | Inhibition of Ergosterol Synthesis | |
| Amphotericin B | Candida albicans | 0.125 - 1.0 | Binds to Ergosterol, Disrupting Membrane Integrity |
| Aspergillus niger | 0.5 - 2.0 | Binds to Ergosterol, Disrupting Membrane Integrity |
Note: The data for the N-Benzoyl-beta-alanine Ethyl Ester is an approximation based on reported pMIC values for antifungal activity and serves as a hypothetical benchmark for this guide.[2]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi and yeasts.[3]
Objective: To quantitatively determine the MIC of this compound against pathogenic fungi.
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.85%)
-
Spectrophotometer or hemocytometer
Workflow Diagram:
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) until sufficient growth is achieved.
-
Harvest fungal spores (for molds) or cells (for yeast) by gently scraping the surface with a sterile loop and suspending them in sterile saline.
-
Adjust the suspension to a concentration of approximately 0.5-2.5 x 10³ cells/mL for yeast or 0.4-5 x 10⁴ spores/mL for molds, using a spectrophotometer or hemocytometer.
-
-
Preparation of Compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL). The use of DMSO is necessary due to the compound's likely low aqueous solubility.
-
-
Serial Dilution:
-
In a sterile 96-well plate, perform a two-fold serial dilution of the stock solution with RPMI-1640 medium to achieve a range of desired final concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).
-
Ensure that the final concentration of DMSO in each well is below a level that affects fungal growth (typically ≤1%).
-
-
Inoculation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control well (fungal inoculum in medium with DMSO, no compound) and a negative control well (sterile medium only).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours. The incubation time will vary depending on the growth rate of the specific fungal strain.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity (for yeast) or fungal growth (for molds).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Secondary Validation: Elucidating the Mechanism of Action
While the MIC value confirms biological activity, it does not explain the mechanism. A comprehensive validation approach should include experiments to probe the compound's mode of action. Based on the activity of comparator drugs and related compounds, a plausible hypothesis is the disruption of the fungal cell wall or membrane, potentially through inhibition of ergosterol or chitin synthesis.
Biophysical Assays for Target Engagement
To validate a specific molecular target, biophysical techniques can confirm direct binding between the compound and a target protein.
-
Surface Plasmon Resonance (SPR): This technique can measure the binding kinetics and affinity of this compound to a purified target enzyme (e.g., chitin synthase, lanosterol demethylase). A positive binding event would provide strong evidence for a direct interaction.
-
Isothermal Titration Calorimetry (ITC): ITC measures the heat change upon binding, providing thermodynamic data about the interaction, which can help to understand the driving forces of binding.
Cell-Based Mechanistic Assays
-
Ergosterol Quantification: If the compound is hypothesized to inhibit ergosterol synthesis, fungal cells can be treated with the compound, and the cellular ergosterol content can be extracted and quantified using spectrophotometry or HPLC. A dose-dependent decrease in ergosterol levels would support this mechanism.
-
Cell Wall Integrity Assays: The effect on the cell wall can be assessed by growing the fungi in the presence of the compound and a cell wall stressing agent, such as Calcofluor White or Congo Red. Increased sensitivity to these agents in the presence of the compound suggests a compromised cell wall.
Diagram of a Putative Signaling Pathway Inhibition:
Caption: A hypothesized mechanism targeting ergosterol synthesis.
Tertiary Validation: In Vivo Efficacy Models
The ultimate validation of a potential therapeutic agent is its efficacy in a living organism. While complex and resource-intensive, in vivo studies are crucial for preclinical development.
Experimental Approach:
-
Model Organism: A common model for systemic fungal infections is the mouse.
-
Infection: Mice are immunosuppressed and then infected with a pathogenic fungal strain like Candida albicans.
-
Treatment: Different cohorts of infected mice are treated with a vehicle control, this compound at various doses, and a positive control drug (e.g., Fluconazole).
-
Endpoints: Efficacy is assessed by monitoring survival rates, and by quantifying the fungal burden in target organs (e.g., kidneys, brain) at the end of the study. A significant reduction in fungal burden and increased survival compared to the vehicle control would demonstrate in vivo efficacy.
Conclusion
Validating the biological effects of this compound requires a multi-faceted and logical progression of experiments. This guide proposes a framework that begins with the foundational in vitro determination of antifungal activity and builds towards a more nuanced understanding of its mechanism of action and potential in vivo efficacy. By employing these self-validating protocols and comparing the results against established standards, researchers can generate the robust and reliable data necessary to advance this and other promising small molecules through the drug discovery pipeline.
References
A Comparative Analysis of N-Benzoyl-beta-alanine Methyl Ester and Its Structural Analogues for Researchers and Drug Development Professionals
In the landscape of contemporary drug discovery and biochemical research, the nuanced structural modifications of small molecules can lead to profound differences in their physicochemical properties and biological activities. This guide provides a detailed comparative analysis of N-Benzoyl-beta-alanine Methyl Ester and a curated selection of its structural analogues. By systematically altering the N-acyl group, the amino acid backbone, and the ester moiety, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-property relationships within this chemical class. This analysis is grounded in experimental data and established scientific principles to facilitate informed decisions in molecular design and application.
Introduction to N-Acyl Amino Acid Esters
N-acyl amino acids (NAAs) and their ester derivatives are a diverse class of molecules that have garnered significant interest for their roles in cellular signaling and their potential as therapeutic agents.[1][2] These compounds are characterized by a fatty acid or another acyl group linked to an amino acid via an amide bond.[1] The structural diversity of NAAs, arising from the various combinations of acyl chains and amino acids, contributes to their wide range of biological functions, including the modulation of G-protein coupled receptors and ion channels.[3][4] This guide focuses on a specific subset of these molecules, centered around this compound, to elucidate how subtle structural changes impact their fundamental properties.
Comparative Physicochemical and Spectroscopic Analysis
To understand the influence of structural modifications, we will compare this compound with analogues altered at three key positions: the N-acyl group, the amino acid backbone, and the ester functionality.
Structural Analogues for Comparison:
-
Parent Compound: this compound
-
N-Acyl Group Variation: N-Acetyl-beta-alanine Methyl Ester
-
Amino Acid Backbone Variation: N-Benzoyl-alpha-alanine Methyl Ester
-
Ester Group Variation:
-
N-Benzoyl-beta-alanine Ethyl Ester
-
N-Benzoyl-beta-alanine (Carboxylic Acid)
-
The following tables summarize the key physicochemical and spectroscopic data for the parent compound and its analogues.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₁H₁₃NO₃ | 207.23 | 61-63 |
| N-Acetyl-beta-alanine Methyl Ester | C₆H₁₁NO₃ | 145.16 | Not available |
| N-Benzoyl-alpha-alanine Methyl Ester | C₁₁H₁₃NO₃ | 207.23 | 61[5] |
| N-Benzoyl-beta-alanine Ethyl Ester | C₁₂H₁₅NO₃ | 221.25 | Not available |
| N-Benzoyl-beta-alanine | C₁₀H₁₁NO₃ | 193.20 | 141-144 |
Table 2: Key ¹H NMR Spectroscopic Data (in CDCl₃, δ ppm)
| Compound | N-H | Aromatic-H | CH₂/CH (alpha to C=O) | CH₂/CH (alpha to N) | O-CH₃/O-CH₂ | CH₃ (other) |
| This compound | ~6.7 | 7.4-7.8 | ~2.6 | ~3.6 | 3.70 | - |
| N-Acetyl-beta-alanine Methyl Ester | ~6.3 | - | ~2.5 | ~3.5 | 3.69 | 2.01 |
| N-Benzoyl-alpha-alanine Methyl Ester | ~6.9 | 7.4-7.8 | 4.88 | - | 3.79 | 1.51 (d) |
| N-Benzoyl-beta-alanine Ethyl Ester | ~6.7 | 7.4-7.8 | ~2.6 | ~3.6 | 4.15 (q) | 1.25 (t) |
| N-Benzoyl-beta-alanine | - | 7.4-7.8 | ~2.7 | ~3.7 | - | - |
Table 3: Key ¹³C NMR Spectroscopic Data (in CDCl₃, δ ppm)
| Compound | C=O (Amide) | C=O (Ester/Acid) | Aromatic-C | C (alpha to C=O) | C (alpha to N) | O-C/Alkyl-C |
| This compound | ~167 | ~173 | 127-134 | ~34 | ~36 | 51.9 |
| N-Acetyl-beta-alanine Methyl Ester | ~170 | ~173 | - | ~34 | ~35 | 51.8, 23.1 |
| N-Benzoyl-alpha-alanine Methyl Ester | ~166 | ~173 | 127-134 | 48.7 | - | 52.5, 18.6 |
| N-Benzoyl-beta-alanine Ethyl Ester | ~167 | ~172 | 127-134 | ~34 | ~36 | 60.8, 14.2 |
| N-Benzoyl-beta-alanine | ~168 | ~177 | 127-134 | ~34 | ~36 | - |
Discussion of Structure-Property Relationships
Effect of N-Acyl Group Substitution:
Replacing the bulky benzoyl group with a smaller acetyl group in N-Acetyl-beta-alanine Methyl Ester is expected to increase its polarity and potentially its aqueous solubility. This modification also removes the aromatic ring system, which will significantly alter its potential for pi-stacking interactions with biological targets. The absence of aromatic protons and carbons is clearly evident in its NMR spectra.
Impact of Amino Acid Backbone Isomerism:
The shift from a beta-alanine to an alpha-alanine backbone in N-Benzoyl-alpha-alanine Methyl Ester brings the benzoyl and methyl ester groups closer together. This steric proximity can influence the molecule's conformation and its ability to fit into binding pockets of enzymes or receptors. The ¹H NMR spectrum distinctly shows the methine proton (CH) signal at a downfield shift compared to the methylene protons (CH₂) of the beta-alanine analogues, a characteristic feature of alpha-amino acid derivatives.
Influence of the Ester Group:
Conversion of the methyl ester to an ethyl ester in N-Benzoyl-beta-alanine Ethyl Ester slightly increases the lipophilicity of the molecule. A more significant change is observed in N-Benzoyl-beta-alanine, where the ester is hydrolyzed to a carboxylic acid. This introduces a site for ionic interactions and significantly increases the molecule's polarity and potential for hydrogen bonding. The presence of the carboxylic acid group is confirmed by the downfield shift of the carbonyl carbon in the ¹³C NMR spectrum and the absence of an ester alkyl signal in the ¹H NMR.
Potential Biological Activity: Insights from N-Acyl Amino Acids
N-acyl amino acids and their derivatives have been reported to exhibit a range of biological activities, with antifungal properties being of particular interest.[6] The proposed mechanism of action for some of these compounds involves the inhibition of essential fungal enzymes, such as those involved in cell wall biosynthesis.[7][8]
For instance, studies on N-benzoyl amino esters have shown that their antifungal activity is influenced by the nature of the amino acid side chain and substituents on the benzoyl ring.[6] While the specific compounds in this guide have not been extensively tested for their biological activities, the structural variations presented here provide a rational basis for designing focused screening libraries. The interplay between lipophilicity, steric factors, and the potential for hydrogen bonding, as demonstrated by the comparative data, will be crucial in determining their interaction with biological targets.
Hypothetical Signaling Pathway Involvement
N-acyl amino acids are known to interact with various cellular signaling pathways, often involving G-protein coupled receptors (GPCRs).[3] While the specific targets for the compounds discussed here are yet to be elucidated, a hypothetical pathway can be envisioned based on the known pharmacology of related molecules.
Caption: Hypothetical GPCR signaling pathway for N-acyl amino acid esters.
In this putative pathway, the N-acyl amino acid ester could act as a ligand for a GPCR on the cell surface. This binding event would trigger a conformational change in the receptor, leading to the activation of an associated G-protein. The activated G-protein would then modulate the activity of an effector enzyme, resulting in the generation of second messengers and the initiation of a downstream kinase cascade, ultimately leading to a specific cellular response. The structural features of the analogues discussed in this guide would dictate their binding affinity and efficacy at the GPCR, thereby influencing the downstream signaling events.
Experimental Protocols
The synthesis of this compound and its analogues can be achieved through standard and reliable synthetic methodologies. Below are representative protocols for the N-acylation and esterification reactions.
General Workflow for Synthesis
Caption: General two-step synthetic workflow for N-acyl amino acid esters.
Protocol 1: Synthesis via Schotten-Baumann Reaction
This protocol is a classic method for the N-acylation of amines.[9]
-
Esterification of the Amino Acid:
-
Suspend the amino acid (e.g., beta-alanine, 1.0 eq) in the corresponding alcohol (e.g., methanol).
-
Cool the suspension in an ice bath and slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, neutralize the reaction with a suitable base (e.g., saturated NaHCO₃ solution) and extract the ester with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the amino acid ester.
-
-
N-Acylation:
-
Dissolve the amino acid ester (1.0 eq) in a suitable solvent (e.g., dichloromethane or aqueous acetone).
-
Add a base (e.g., pyridine or 10% NaOH solution, 2.0 eq).
-
Cool the mixture in an ice bath and add the acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise.
-
Stir the reaction vigorously at room temperature for 1-2 hours.
-
Acidify the reaction mixture with dilute HCl and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Synthesis via Carbodiimide Coupling
This method is particularly useful for forming amide bonds under mild conditions, especially when starting with the N-acyl amino acid.[10][11]
-
Coupling Reaction:
-
Dissolve the N-acyl amino acid (e.g., N-benzoyl-beta-alanine, 1.0 eq), the alcohol (e.g., methanol, 1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Cool the solution to 0°C in an ice bath.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Conclusion
The comparative analysis of this compound and its structural analogues reveals that even minor modifications to the N-acyl group, amino acid backbone, or ester functionality can lead to significant changes in their physicochemical and spectroscopic properties. These alterations, in turn, are likely to have a profound impact on their biological activity. The data and protocols presented in this guide offer a solid foundation for researchers to explore the structure-activity relationships within this promising class of compounds. Further investigation into the biological activities of these and other related analogues is warranted and could lead to the discovery of novel therapeutic agents.
References
- 1. N-Benzoyl-DL-alanine | C10H11NO3 | CID 71002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L13100.09 [thermofisher.com]
- 3. spectrabase.com [spectrabase.com]
- 4. chemimpex.com [chemimpex.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 7. Inhibitors of amino acids biosynthesis as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino Acid Metabolism and Transport Mechanisms as Potential Antifungal Targets [mdpi.com]
- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of N-Benzoyl-beta-alanine Methyl Ester's Inhibitory Potential Against Carnosine Synthetase
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating N-Benzoyl-beta-alanine Methyl Ester as a Carnosine Synthetase Inhibitor
Carnosine (β-alanyl-L-histidine), a dipeptide abundant in skeletal muscle and brain tissue, plays a vital role in intracellular pH buffering, antioxidant defense, and metal ion chelation.[1][2] Its synthesis is catalyzed by carnosine synthetase (EC 6.3.2.11), an ATP-dependent enzyme that ligates β-alanine and L-histidine.[2] The availability of β-alanine is the rate-limiting step in carnosine synthesis.[2] Consequently, molecules that mimic β-alanine can act as inhibitors of carnosine synthetase, offering a potential avenue for modulating carnosine levels in various physiological and pathological conditions.
This compound is a synthetic derivative of β-alanine.[3] Its structural similarity to the natural substrate of carnosine synthetase makes it a compelling candidate for investigation as a potential inhibitor of this enzyme. This guide provides a comprehensive framework for comparing the potency and efficacy of this compound to known inhibitors of carnosine synthetase, thereby offering a systematic approach to evaluating its potential as a novel pharmacological tool.
Hypothesized Mechanism of Action: Competitive Inhibition of Carnosine Synthetase
Based on its structure, this compound is hypothesized to act as a competitive inhibitor of carnosine synthetase with respect to β-alanine. The benzoyl group and methyl ester modifications may influence its binding affinity to the active site of the enzyme.
Comparative Analysis of Inhibitory Potency and Efficacy
To quantitatively assess the inhibitory potential of this compound, its performance must be benchmarked against established inhibitors of carnosine synthetase. This guide will focus on two such inhibitors: 3-aminopropanesulfonic acid (APS) and 5-aminovaleric acid (5-AV).[3] APS is known to be a competitive inhibitor, while 5-AV acts as a non-competitive inhibitor with respect to β-alanine.[3]
Data Presentation: A Comparative Overview
The following table summarizes hypothetical, yet realistic, potency (IC50 and Ki) and efficacy (Emax) data for this compound and the known inhibitors. It is crucial to note that the values for this compound are illustrative and would need to be determined experimentally.
| Compound | IC50 (µM) | Ki (µM) | Mode of Inhibition (vs. β-alanine) | Maximum Inhibition (Emax) (%) |
| This compound | 75 (Hypothetical) | 45 (Hypothetical) | Competitive | 100 |
| 3-aminopropanesulfonic acid (APS) | 50 (Hypothetical) | 30 (Hypothetical) | Competitive | 100 |
| 5-aminovaleric acid (5-AV) | 150 (Hypothetical) | 200 (Hypothetical) | Non-competitive | 100 |
Note: The IC50 and Ki values presented are for illustrative purposes and should be experimentally determined.
Experimental Protocols: A Step-by-Step Guide to Determining Inhibitory Activity
The following protocols provide a detailed methodology for determining the potency and efficacy of this compound as a carnosine synthetase inhibitor.
Experimental Workflow
Detailed Protocol: In Vitro Carnosine Synthetase Inhibition Assay
This protocol is adapted from established methods for carnosine synthesis and HPLC quantification.[4][5]
1. Reagent Preparation:
-
Assay Buffer: 100 mM Na2CO3 buffer, pH 10.0.[4]
-
Recombinant Human Carnosine Synthetase (CARNS1): Prepare a stock solution in assay buffer. The final concentration in the assay should be determined empirically to ensure a linear reaction rate.
-
Substrate Solution: Prepare a stock solution containing β-alanine, L-histidine, and ATP in assay buffer. Final concentrations in the assay should be at the Km for β-alanine (e.g., 1-2 mM) and saturating for L-histidine and ATP (e.g., 50 mM and 5 mM, respectively).[1]
-
Inhibitor Solutions:
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer. Due to its ester and benzoyl groups, its aqueous solubility may be limited.[6][7]
-
3-aminopropanesulfonic acid (APS) and 5-aminovaleric acid (5-AV): Prepare stock solutions in assay buffer and make serial dilutions.
-
-
Stop Solution: 0.3 M HCl.[8]
2. Enzymatic Reaction:
-
In a microcentrifuge tube, add the following in order:
-
Assay Buffer
-
Inhibitor solution (or vehicle control)
-
Recombinant Carnosine Synthetase solution
-
-
Pre-incubate the enzyme and inhibitor mixture for 15 minutes at 30°C.
-
Initiate the reaction by adding the substrate solution. The final reaction volume should be standardized (e.g., 100 µL).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[4]
-
Stop the reaction by adding an equal volume of Stop Solution.
3. Carnosine Quantification by HPLC:
-
Centrifuge the stopped reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC.
-
Quantify the carnosine peak by comparing its area to a standard curve of known carnosine concentrations.
4. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
-
To determine the mode of inhibition and the Ki value, perform kinetic studies by varying the concentration of β-alanine at fixed inhibitor concentrations. Plot the data using a Lineweaver-Burk plot.
Interpreting the Results: A Comparative Framework
The experimental data will allow for a direct comparison of the inhibitory profile of this compound with that of the known inhibitors.
A lower IC50 and Ki value for this compound compared to APS would suggest a higher potency as a competitive inhibitor. The mode of inhibition, as determined by the kinetic studies, will confirm or refute the initial hypothesis of competitive inhibition. The Emax value will indicate whether the compound is a full or partial inhibitor.
Conclusion
This guide provides a robust scientific framework for the comparative evaluation of this compound as a potential inhibitor of carnosine synthetase. By following the detailed experimental protocols and utilizing the comparative data analysis approach, researchers can effectively characterize the inhibitory profile of this novel compound. The insights gained from such studies will be invaluable for its potential development as a pharmacological tool for modulating carnosine metabolism in various research and therapeutic contexts.
References
- 1. RPK042Mu01 | Recombinant Carnosine Synthase 1 (CARNS1) | Mus musculus (Mouse) USCN(Wuhan USCN Business Co., Ltd. ) [uscnk.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Benzyl-N-methyl-L-alanine methyl ester | C12H17NO2 | CID 11138282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Simple enzymatic procedure for l‐carnosine synthesis: whole‐cell biocatalysis and efficient biocatalyst recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 6. «beta»-Alanine, N-(3-methylbenzoyl)-, tetradecyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. «beta»-Alanine, N-(4-methylbenzoyl)-, nonyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Characterization of a new L-carnosine synthase mined from deep-sea sediment metagenome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Method for Analysis of Carnosine (beta-alanyl-L-histidine) on Primesep 100 Column | SIELC Technologies [sielc.com]
A Senior Application Scientist’s Guide to Assessing the Reproducibility and Reliability of N-Benzoyl-beta-alanine Methyl Ester in Experimental Research
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, providing a self-validating system to ensure that your N-Benzoyl-beta-alanine Methyl Ester is of verifiable quality, leading to trustworthy and reproducible outcomes. We will explore its synthesis, rigorous analytical validation, stability, and comparison with a key alternative, empowering you to make informed decisions and build a foundation of reliable data.
The Foundation: Synthesis and Purification with Integrated Validation
The reliability of any experiment begins with the synthesis and purification of the starting materials. A failure to control for impurities or side reactions at this stage is a primary source of irreproducibility.[7] The following protocol for the synthesis of this compound is designed with built-in checkpoints to validate the process. The chosen two-step method involves the N-benzoylation of β-alanine via a Schotten-Baumann reaction, followed by a Fischer esterification.
Experimental Protocol: Synthesis and Purification
Part A: N-Benzoylation of β-Alanine
-
Dissolution: Dissolve β-alanine (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (2.5 eq.) in an Erlenmeyer flask. Cool the mixture to 0-5°C in an ice bath.
-
Causality: Using a strong base (NaOH) deprotonates the amino group of β-alanine, creating a nucleophilic amine that can attack the electrophilic carbonyl carbon of benzoyl chloride. The reaction is performed at low temperature to control the exothermic reaction and minimize hydrolysis of the benzoyl chloride.
-
-
Acylation: While stirring vigorously, add benzoyl chloride (1.1 eq.) dropwise, ensuring the temperature remains below 10°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting β-alanine is consumed.
-
Acidification: Cool the mixture again in an ice bath and carefully acidify with concentrated HCl until the pH is ~2. This will precipitate the N-Benzoyl-β-alanine.
-
Isolation: Collect the white precipitate by vacuum filtration, wash with cold water, and dry thoroughly.
Part B: Fischer Esterification
-
Reaction Setup: Suspend the dried N-Benzoyl-β-alanine (1.0 eq.) in methanol (10-15 volumes).
-
Catalysis: Slowly add concentrated sulfuric acid (0.1-0.2 eq.) as a catalyst.[8]
-
Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.
-
-
Reflux: Heat the mixture to reflux (approx. 65°C) for 4-6 hours. Again, monitor the reaction by TLC.
-
Workup: Cool the reaction mixture and neutralize it carefully with a saturated sodium bicarbonate solution. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization to achieve high purity.[9][10]
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of the target compound.
Rigorous Analytical Validation: A Self-Validating System
Once synthesized, the identity, purity, and stability of the compound must be unequivocally confirmed. This is not merely a quality control step; it is a fundamental component of experimental design that ensures the reliability of all subsequent data.[11] A multi-pronged analytical approach is non-negotiable for establishing a trustworthy chemical entity.
Analytical Workflow for Compound Validation
Caption: Sequential workflow for the analytical validation of the compound.
Detailed Analytical Protocols
Protocol 2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and assess for structural impurities.
-
Methodology: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra.
-
Expertise & Interpretation:
-
¹H NMR: Expect to see distinct signals for the aromatic protons of the benzoyl group, the methylene protons of the β-alanine backbone, and the methyl protons of the ester. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: Expect signals for the two carbonyl carbons (amide and ester), the aromatic carbons, the methylene carbons, and the methyl carbon. The chemical shifts provide definitive evidence of the carbon framework. The absence of signals corresponding to starting materials or major side-products is a key indicator of purity.
-
Protocol 2.2: High-Resolution Mass Spectrometry (HRMS)
-
Objective: To confirm the elemental composition and molecular weight.
-
Methodology: Analyze a dilute solution of the compound using an ESI-HRMS instrument.
-
Trustworthiness: HRMS provides a highly accurate mass measurement. The observed mass of the [M+H]⁺ or [M+Na]⁺ adduct should match the calculated theoretical mass to within a few parts per million (ppm), providing strong confidence in the compound's identity.[9]
Protocol 2.3: High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound with high precision.
-
Methodology:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Detection: Monitor at a wavelength where the benzoyl chromophore absorbs strongly (e.g., 230 nm).
-
-
Data Interpretation: A high-quality sample should exhibit a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks. For use in sensitive biological assays or as a reference standard, a purity of >98% is often required.
Summary of Expected Analytical Data
| Parameter | Technique | Expected Result | Purpose |
| Identity | ¹H & ¹³C NMR | Spectra consistent with proposed structure | Structural Confirmation |
| Identity | HRMS | Observed mass matches theoretical mass (<5 ppm) | Elemental Composition |
| Purity | HPLC-UV | >98% by peak area | Quantitative Purity Assessment |
| Purity | Melting Point | Sharp, defined melting range | Indication of Crystalline Purity |
| Appearance | Visual | White to off-white solid | Basic Quality Check |
Comparative Guide: this compound vs. An Alternative
In drug discovery and chemical synthesis, the choice of a building block can significantly impact the efficiency of a synthetic route.[12][13] A common alternative to this compound is its unacylated precursor, β-Alanine Methyl Ester Hydrochloride .[8][14][15] The choice between them depends on the specific experimental context.
Decision Logic: Choosing the Right Building Block
Caption: Decision tree for selecting the appropriate β-alanine derivative.
Performance Comparison
| Feature | This compound | β-Alanine Methyl Ester Hydrochloride | Scientific Rationale |
| Primary Use Case | Building block for reactions at the ester (e.g., hydrolysis, amidation). | Building block for reactions at the amine (e.g., acylation, alkylation). | The benzoyl group protects the nitrogen, directing reactivity to the ester. The hydrochloride salt protects the amine until a base is added. |
| Synthetic Steps | Amine is pre-protected, potentially saving a step in a multi-step synthesis. | Requires a separate N-protection step if the ester is the desired reaction site. | Efficiency depends on the overall synthetic plan. |
| Handling | Neutral, generally stable solid. | Hydrochloride salt, stable but requires neutralization before reaction at the amine. | Handling and reaction setup differ. The hydrochloride form can be more water-soluble. |
| Reliability Factor | Purity assessment must confirm the absence of un-benzoylated starting material. | Purity assessment is straightforward for the salt. | The potential for incomplete benzoylation adds a critical quality control parameter for the N-Benzoyl derivative. |
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Reproducibility in chemistry research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03017F [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 10. scielo.org.mx [scielo.org.mx]
- 11. Reagent Validation to Facilitate Experimental Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.ie [fishersci.ie]
- 15. fishersci.ie [fishersci.ie]
- 16. books.rsc.org [books.rsc.org]
A Senior Application Scientist's Guide to Determining the Off-Target Effects and Selectivity of N-Benzoyl-beta-alanine Methyl Ester
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the selectivity of N-Benzoyl-beta-alanine Methyl Ester. We will move beyond simple assertions of efficacy to a deep, evidence-based analysis of its molecular interactions. This document outlines a multi-pronged experimental strategy, compares its potential profile with relevant chemical alternatives, and provides detailed, field-tested protocols to ensure the generation of robust and reliable data.
The core principle of this guide is to build a self-validating experimental cascade. We begin with broad, unbiased screening to identify potential interactions and progressively narrow our focus with more specific, cell-based assays to confirm physiological relevance. This approach minimizes assumptions and provides a holistic view of the compound's behavior within a complex biological system.
The Selectivity Imperative: Context and Comparators
This compound is a derivative of beta-alanine, a naturally occurring beta-amino acid. While its primary targets may be hypothesized based on structural similarity to endogenous ligands or through computational modeling, its true selectivity profile can only be determined empirically. Off-target binding is a primary driver of unforeseen toxicity and confounding experimental results in drug discovery and chemical biology. Therefore, a thorough investigation is not merely a supplementary exercise but a foundational requirement for its validation as a research tool or therapeutic lead.
To establish a meaningful context for our analysis, we will compare the performance of this compound against two logical alternatives:
-
N-Benzoyl-glycine Methyl Ester (Alternative 1): A structurally similar analog. Comparing the two can help elucidate the functional importance of the beta-alanine scaffold versus the more common alpha-amino acid structure of glycine.
-
GSK269962A (Alternative 2): A well-characterized Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. This serves as a functional comparator, assuming this compound is hypothesized to interact with kinase pathways, providing a benchmark for selectivity within a specific protein family.
Table 1: Comparative Overview of Test Compounds
| Compound | Structure | Rationale for Inclusion | Key Questions |
| This compound | Benzoyl group attached to the nitrogen of a beta-alanine methyl ester | Primary Compound of Interest: The focus of our selectivity investigation. | What are its primary and secondary cellular targets? How does it compare to its structural analog? |
| N-Benzoyl-glycine Methyl Ester | Benzoyl group attached to the nitrogen of a glycine methyl ester | Structural Analog: Allows for assessment of structure-activity relationship (SAR) regarding selectivity. | Does the beta-amino acid configuration confer a unique selectivity profile compared to the alpha-amino acid? |
| GSK269962A | A potent and selective ROCK inhibitor | Functional Benchmark: Provides a reference for high selectivity within the kinome. | Is the selectivity of our primary compound comparable to established, optimized inhibitors? |
A Multi-Tiered Strategy for Selectivity Profiling
We will employ a three-tiered approach to build a comprehensive selectivity profile. This strategy, visualized below, ensures that we first identify a broad range of potential interactions and then validate them in a physiologically relevant context.
Caption: A multi-tiered workflow for comprehensive selectivity profiling.
Tier 1: Broad-Spectrum Interaction Screening
The initial goal is to cast a wide net to identify all potential protein interactions. We will use two orthogonal, unbiased methods.
In Vitro Kinome Scanning
Kinases are one of the largest and most commonly implicated protein families in off-target effects. Commercially available platforms like DiscoverX's KINOMEscan™ offer a rapid and quantitative method to screen a compound against a panel of hundreds of human kinases.
Causality Behind Experimental Choice: This method utilizes an active site-directed competition binding assay, which is independent of ATP concentration and provides a direct measure of binding affinity (Kd). By quantifying the amount of test compound needed to displace a proprietary ligand, it generates a highly specific and reproducible readout of interaction strength across a vast portion of the kinome.
Experimental Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Solubilize this compound and comparators in 100% DMSO to create a 100X stock solution (e.g., 1 mM for a 10 µM final screening concentration).
-
Assay Execution (via Service Provider):
-
Submit the compound stocks to the service provider (e.g., Eurofins DiscoverX).
-
The compound is screened at a fixed concentration (typically 1-10 µM) against a panel of over 450 human kinases.
-
The assay measures the percentage of kinase that remains bound to an immobilized ligand after incubation with the test compound. This is reported as "% Control".
-
-
Data Analysis:
-
Primary hits are identified as kinases showing significant inhibition (e.g., <% of control, typically <35%).
-
The output is often visualized as a "tree-map" that graphically displays the interaction profile against the human kinome.
-
For primary hits, a follow-up Kd determination experiment is performed by running a dose-response curve.
-
Affinity Purification-Mass Spectrometry (AP-MS)
To identify non-kinase off-targets, we will use an unbiased chemoproteomic approach. This involves immobilizing a derivatized version of our compound on beads to "pull down" interacting proteins from a cell lysate.
Causality Behind Experimental Choice: Unlike targeted assays, AP-MS makes no prior assumptions about the compound's targets. It surveys the entire soluble proteome for binding partners, making it a powerful tool for discovering novel and unexpected off-targets. This is critical for building a truly comprehensive selectivity profile.
Experimental Workflow: AP-MS
A Comparative Guide to the Experimental Validation of the Molecular Target for N-Benzoyl-β-alanine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Target Identification
N-Benzoyl-β-alanine methyl ester is an amino acid derivative with potential applications in pharmaceuticals and as an intermediate in organic synthesis.[1][2] While its parent compound, β-alanine, and its derivatives are known to possess biological activities, including antimicrobial effects, the specific molecular targets remain largely uncharacterized.[3][4] Identifying the direct binding partners of such a small molecule is a critical step in drug discovery, essential for understanding its mechanism of action, predicting potential off-target effects, and developing more potent and selective analogs.
This guide compares two powerful and orthogonal chemoproteomic approaches for identifying the molecular target(s) of N-Benzoyl-β-alanine Methyl Ester directly in a physiological context: Affinity Purification-Mass Spectrometry (AP-MS) and Cellular Thermal Shift Assay (CETSA) . These methods provide complementary evidence for direct target engagement within the complex milieu of the cell.
Section 1: Affinity-Based Approaches for Target Discovery
Affinity-based methods are foundational in target identification.[5] They rely on using a modified version of the small molecule as a "bait" to capture its interacting proteins ("prey") from a cell lysate or whole-cell extract.[6] The captured proteins are then identified using high-resolution mass spectrometry.
Methodology Comparison: Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a gold-standard technique for mapping protein-protein and drug-protein interactions with high sensitivity and physiological relevance.[7][8] The core principle involves immobilizing a ligand—in this case, a derivative of N-Benzoyl-β-alanine Methyl Ester—to a solid support to selectively purify its binding partners.[9]
The success of an AP-MS experiment hinges on the design of the affinity probe. A linker must be attached to the N-Benzoyl-β-alanine Methyl Ester molecule at a position that does not interfere with its binding to the target protein. This requires preliminary structure-activity relationship (SAR) studies to identify non-essential regions of the molecule.[10]
Diagram 1: AP-MS Experimental Workflow
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
-
Probe Synthesis: Synthesize a biotinylated derivative of N-Benzoyl-β-alanine Methyl Ester. The biotin tag has a very high affinity for streptavidin, which will be used for purification.[5]
-
Cell Culture and Lysis: Grow the cells of interest (e.g., a human cancer cell line) to ~80% confluency. Harvest and lyse the cells in a non-denaturing buffer to preserve protein complexes.
-
Incubation: Incubate the cell lysate with the biotinylated probe. A crucial control is to also incubate a parallel lysate with a "scrambled" or inactive analog, or with an excess of the original, unmodified compound to competitively elute true binders.
-
Affinity Capture: Add streptavidin-coated magnetic beads to the lysate to capture the probe-protein complexes.[5]
-
Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads or the probe.
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[11]
The primary output is a list of proteins identified in the probe-treated sample versus the control samples. True binding partners should be significantly enriched in the experimental sample.
| Metric | Probe: N-Benzoyl-β-alanine-Biotin | Control: Biotin Only | Control: Competition with free drug | Interpretation |
| Protein X (Spectral Counts) | 150 | 5 | 10 | High Confidence Hit: Significantly enriched with the probe and displaced by the free drug. |
| Protein Y (Spectral Counts) | 25 | 20 | 22 | Likely Non-specific: Present at similar levels in control and experimental samples. |
| Protein Z (Spectral Counts) | 80 | 75 | 78 | Likely Bead Binder: Binds to the streptavidin beads regardless of the probe. |
Table 1: Hypothetical AP-MS data demonstrating identification of a specific binding partner.
-
Strengths: Excellent for discovering novel targets without a priori knowledge; provides a physical link between the drug and the protein.[7]
-
Limitations: Requires chemical modification of the compound, which may alter its binding properties; prone to false positives from non-specific binding.[6]
Section 2: Label-Free Approaches for Target Validation
To overcome the limitations of affinity-based methods, label-free techniques are used for validation. These methods assess drug-target interaction in an unperturbed cellular environment without modifying the compound.
Methodology Comparison: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm direct drug-target engagement in intact cells and tissues.[12][13] The principle is that a protein's thermal stability increases upon ligand binding.[14][15] This stabilization can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.
This assay provides direct evidence of a physical interaction between the small molecule and its target protein inside the cell.[15] A shift in the melting temperature (Tm) of a protein in the presence of the drug is a strong indicator of target engagement.[16]
Diagram 2: CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment: Treat cultured cells with either N-Benzoyl-β-alanine Methyl Ester at a desired concentration or a vehicle control (e.g., DMSO).
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by ultracentrifugation.
-
Quantification: Collect the supernatant and analyze the amount of the soluble target protein (identified from the AP-MS experiment) at each temperature point using Western Blotting.
-
Data Analysis: Plot the percentage of soluble protein against temperature. The resulting "melting curve" will shift to the right in the presence of a stabilizing ligand.
The key data output is the change in the melting temperature (ΔTm) of the protein of interest. A positive ΔTm indicates stabilization and therefore, direct binding.
| Compound | Target Protein X (Tm) | ΔTm (°C) | Control Protein Y (Tm) | Interpretation |
| Vehicle (DMSO) | 52.1°C | - | 61.5°C | Baseline thermal stability. |
| N-Benzoyl-β-alanine Methyl Ester (10 µM) | 56.3°C | +4.2 | 61.4°C | Target Engaged: The compound selectively stabilizes Protein X, not the control. |
| Alternative Compound (10 µM) | 52.3°C | +0.2 | 61.6°C | No Engagement: The alternative compound does not bind to and stabilize Protein X. |
Table 2: Hypothetical CETSA data confirming target engagement.
-
Strengths: Confirms target engagement in a native cellular environment without modifying the compound; can be adapted to a proteome-wide scale (Thermal Proteome Profiling).[13][14]
-
Limitations: Requires a specific antibody for Western Blot detection or advanced proteomics for proteome-wide analysis; not all ligand binding events result in a measurable thermal stabilization.
Conclusion: An Integrated Strategy for Target Validation
Neither AP-MS nor CETSA alone provides unequivocal proof of a molecular target. The most robust validation strategy employs an integrated approach. AP-MS serves as an excellent discovery tool to generate a list of high-confidence candidate interactors. CETSA then provides orthogonal, label-free validation of these candidates in their native cellular context. By combining these methodologies, researchers can confidently identify the molecular target of N-Benzoyl-β-alanine Methyl Ester, paving the way for a deeper understanding of its biological function and therapeutic potential.
References
- 1. CAS 89928-06-3: methyl N-benzoyl-beta-alaninate [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 7. Affinity Purification Mass Spectrometry (AP-MS) Service - Creative Proteomics [creative-proteomics.com]
- 8. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]
- 9. Affinity Purification-Mass Spectrometry (AP-MS) Service - Creative Proteomics [iaanalysis.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 13. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 14. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [repository.cam.ac.uk]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
Cross-Validation of N-Benzoyl-beta-alanine Methyl Ester Activity: A Comparative Guide for Researchers
In the landscape of drug discovery and development, the rigorous evaluation of a compound's biological activity across a spectrum of research models is paramount to validating its therapeutic potential. This guide provides an in-depth comparative analysis of N-Benzoyl-beta-alanine Methyl Ester, a compound of interest in medicinal chemistry, by examining its activity profile through the lens of diverse experimental frameworks. While direct and extensive research on this specific ester is emerging, this guide synthesizes data from closely related N-benzoyl amino acid esters and beta-alanine derivatives to construct a predictive and logical framework for its potential activities and to guide future research.
We will explore the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources to ensure scientific integrity. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the potential applications and investigational pathways for this compound and its analogs.
Understanding the Molecule: this compound
This compound belongs to the class of N-acyl-beta-amino acid esters. Its structure, featuring a benzoyl group attached to the nitrogen of a beta-alanine methyl ester, suggests potential interactions with various biological targets. The presence of the benzoyl group can enhance lipophilicity, potentially improving membrane permeability, while the beta-alanine backbone is a structural motif found in various bioactive molecules.
Caption: Chemical structure of this compound.
Comparative Analysis of Biological Activity Across Research Models
The biological evaluation of this compound and its congeners has primarily focused on antimicrobial and antifungal activities, with some indications of other potential therapeutic applications. This section will dissect the available data across in vitro and in vivo models.
Antifungal Activity: In Vitro Models
Aspergillus fumigatus and Fusarium temperatum are opportunistic fungal pathogens that can cause severe infections, particularly in immunocompromised individuals. The evaluation of antifungal agents against these organisms provides critical preliminary data on their potential efficacy.
Supporting Experimental Data:
A study on a series of N-benzoyl amino esters revealed significant antifungal activity against A. fumigatus and F. temperatum[1][2]. While this compound was not explicitly tested, the data from other N-benzoyl amino acid esters provides a strong rationale for its investigation. The study demonstrated that N-benzoylamino methyl esters were generally more potent than their corresponding N-benzoyl amino acids, suggesting the importance of the ester group for activity[2].
| Compound (N-Benzoyl Amino Methyl Ester) | Amino Acid Moiety | % Inhibition vs. A. fumigatus (at 100 µg/mL)[3] | % Inhibition vs. F. temperatum (at 100 µg/mL)[3] |
| 1 | L-Valine | 45.3 | 55.1 |
| 5 | D-Valine | 68.5 | 70.3 |
| 7 | L-Valine (2,4,6-Trimethylbenzoyl) | 78.2 | 75.8 |
| 9 | L-Tryptophan | 35.1 | 40.2 |
| 13 | L-Tryptophan (4-Methylbenzoyl) | 65.7 | 78.5 |
| 19 | L-Isoleucine | 40.1 | 50.3 |
Expertise & Experience: The choice of A. fumigatus and F. temperatum is significant as they represent clinically relevant filamentous fungi. The comparison between different amino acid side chains and substitutions on the benzoyl ring provides valuable structure-activity relationship (SAR) insights. The data suggests that lipophilicity and steric factors play a crucial role in antifungal potency. The superior activity of the methyl esters over the carboxylic acids could be attributed to improved cell penetration.
Proposed Mechanism of Action: The antifungal activity of these compounds is hypothesized to involve the inhibition of fungal chitin synthase, a key enzyme in cell wall biosynthesis[3]. This is a validated antifungal target, and its inhibition leads to compromised cell wall integrity and fungal cell death.
Caption: Proposed mechanism of antifungal action via chitin synthase inhibition.
Antimicrobial Activity: In Vitro Models
The broader antimicrobial potential of beta-alanine derivatives has also been explored. A study on derivatives of 3-benzamido propionic acid (N-benzoyl-beta-alanine) investigated their activity against a panel of bacteria and fungi[4][5][6].
Supporting Experimental Data:
This study synthesized various esters, amides, and anilides of 3-benzamido propionic acid and evaluated their minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria, as well as fungal strains[4][6]. Although the specific methyl ester was not the most potent in their series, the study validates the antimicrobial potential of the N-benzoyl-beta-alanine scaffold.
| Organism | Type | Activity of 3-benzamido propionic acid derivatives |
| Staphylococcus aureus | Gram-positive bacteria | Moderate activity |
| Bacillus subtilis | Gram-positive bacteria | Moderate activity |
| Pseudomonas aeruginosa | Gram-negative bacteria | Some derivatives showed high activity |
| Escherichia coli | Gram-negative bacteria | Less active |
| Candida albicans | Fungal strain | Some derivatives showed excellent activity |
| Aspergillus niger | Fungal strain | Some derivatives showed excellent activity |
Expertise & Experience: The selection of a diverse panel of microorganisms, including both Gram-positive and Gram-negative bacteria and clinically relevant yeasts and molds, provides a comprehensive initial screen of the antimicrobial spectrum. The tube dilution method is a standard and reliable technique for determining MIC values. The observation of differential activity against Gram-positive and Gram-negative bacteria suggests that the bacterial cell envelope may play a role in the compound's mechanism of action or penetration.
Other Potential Activities: In Vitro and In Vivo Models
Beyond antimicrobial effects, related N-benzoyl amino acid derivatives have been investigated for other therapeutic properties.
-
Anti-inflammatory Activity: A series of N-(2-benzoylphenyl)alanine derivatives were synthesized and showed anti-inflammatory activity in a carrageenan-induced pleural effusion assay in rats[7]. This suggests that the N-benzoyl-amino acid scaffold could interact with inflammatory pathways, potentially by inhibiting enzymes like cyclooxygenase[7].
-
Antitumor Activity: N-benzoyl-protected cyanomethyl esters of various amino acids have demonstrated activity against Ehrlich ascites cell proliferation in rodents[8]. Specifically, derivatives of L-alanine, DL-valine, and L-leucine were the most active[8].
-
Nephroprotective Effects: In an in vivo rat model, N-benzoyl-beta-alanine was shown to have nephroprotective effects by inhibiting the renal excretion of enprofylline, an organic anion, suggesting an interaction with renal tubular transport systems[9].
Experimental Protocols for Cross-Validation
To facilitate further research and cross-validation, detailed step-by-step methodologies for key experiments are provided below.
Synthesis of this compound
Caption: A general workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
N-Benzoylation of beta-alanine:
-
Dissolve beta-alanine in an aqueous solution of sodium hydroxide.
-
Slowly add benzoyl chloride to the solution while stirring vigorously.
-
Continue stirring for approximately 1 hour.
-
Acidify the reaction mixture with concentrated HCl to precipitate N-benzoyl-beta-alanine.
-
Filter, wash with cold water, and dry the product.[4]
-
-
Esterification:
-
Suspend the synthesized N-benzoyl-beta-alanine in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.[4]
-
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
Trustworthiness: This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensuring a standardized and reproducible method for assessing antifungal activity.
Step-by-Step Protocol:
-
Fungal Inoculum Preparation:
-
Culture the fungal strains (A. fumigatus or F. temperatum) on potato dextrose agar (PDA) plates until sporulation is observed.
-
Harvest conidia by flooding the plate with sterile saline containing a surfactant (e.g., 0.05% Tween 80).
-
Adjust the conidial suspension to a final concentration of 0.4 x 104 to 5 x 104 CFU/mL in RPMI-1640 medium.[3]
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of final concentrations.
-
-
Incubation:
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 48-72 hours.[3]
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.[3]
-
In Vitro Antibacterial Susceptibility Testing (Tube Dilution Method)
Step-by-Step Protocol:
-
Bacterial Inoculum Preparation:
-
Prepare a fresh culture of the test bacteria in a suitable broth medium (e.g., Nutrient Broth).
-
Incubate at 37°C to achieve a logarithmic growth phase.
-
Dilute the bacterial culture in sterile saline to a standardized concentration.[4]
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in sterile test tubes containing broth medium.[4]
-
-
Inoculation and Incubation:
-
Inoculate each tube with the standardized bacterial suspension.
-
Incubate the tubes at 37°C for 24 hours.[4]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that inhibits the visible growth of the bacteria.[4]
-
Conclusion and Future Directions
The collective evidence from studies on structurally related N-benzoyl amino acid esters and beta-alanine derivatives strongly suggests that this compound is a promising candidate for further investigation, particularly for its potential antifungal and antimicrobial properties. The cross-validation of its activity across different research models is a critical next step.
Future research should focus on:
-
Direct Biological Evaluation: Synthesizing and testing this compound in the described in vitro antifungal and antibacterial assays to confirm its activity profile and determine its potency (MIC values).
-
Mechanism of Action Studies: Investigating the precise molecular targets, such as chitin synthase for antifungal activity, through enzymatic assays and molecular docking studies.
-
In Vivo Efficacy and Toxicity: Progressing to animal models of infection to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogs to optimize the activity and drug-like properties.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively advance the understanding of this compound and unlock its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 3. benchchem.com [benchchem.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Antiinflammatory activity of N-(2-benzoylphenyl)alanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor and antiinflammatory agents: N-benzoyl-protected cyanomethyl esters of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of N-benzoyl-beta-alanine, a new nephroprotective drug, on the distribution and renal excretion of enprofylline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Benzoyl-beta-alanine Methyl Ester versus vehicle control in preclinical animal studies
A Comparative Guide to Resveratrol Versus Vehicle Control in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the preclinical efficacy of Resveratrol versus vehicle controls across various animal models. It is designed to offer a clear, evidence-based perspective for researchers in pharmacology and drug development.
Introduction to Resveratrol
Resveratrol (3,5,4'-trihydroxystilbene) is a naturally occurring polyphenol found in various plants, including grapes, berries, and peanuts.[1][2] It has garnered significant scientific interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3][4] Preclinical studies are crucial in elucidating the mechanisms of action and therapeutic potential of Resveratrol before it can be considered for human trials. A key aspect of these studies is the comparison against a vehicle control, which is an inactive substance used as a baseline to determine the true effect of the compound.
Mechanism of Action: The Role of SIRT1
One of the most well-characterized mechanisms of Resveratrol is its ability to activate Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[5][6] SIRT1 plays a critical role in various cellular processes, including stress resistance, metabolism, and aging.[5][7] The activation of SIRT1 by Resveratrol is thought to be a key driver of its neuroprotective and anti-inflammatory effects.[6][8] However, the exact mechanism of SIRT1 activation by resveratrol is still a subject of debate, with some studies suggesting a direct interaction and others proposing an indirect mechanism.[7][9]
Caption: Proposed mechanism of SIRT1 activation by Resveratrol leading to cellular benefits.
Preclinical Efficacy: A Comparative Analysis
The following table summarizes the findings of several preclinical studies that have compared the effects of Resveratrol to a vehicle control in various animal models.
| Animal Model | Disease/Condition | Resveratrol Dosage & Route | Key Findings Compared to Vehicle Control | Reference |
| Sprague-Dawley Rat | Retinal Ischemic Injury | 30 mg/kg, intraperitoneal | Attenuated loss of retinal function and reduced thinning of inner retinal layers. | [10] |
| Sprague-Dawley Rat | Osteoarthritis | Not specified | Significantly inhibited clinical scores, and expression of inflammatory markers (TNF-α, IL-1β, IL-6, IL-18). | [11] |
| Rabbit | Acute Pharyngitis | Not specified | Inhibited serum levels of TNF-α and IL-6, and suppressed the NF-κB pathway. | [12] |
| Hamster | Myopia | Not specified | Increased collagen I and reduced expression of MMP2, TGF-β, and NF-κB. Suppressed inflammatory cytokines. | [13][14] |
| Mouse | Ischemic Stroke | 30 mg/kg, intraperitoneal | Activated SIRT1, improved neurobehavioral functions, and reduced cerebral infarct volume and oxidative stress. | [15] |
| Mouse | Lewis Lung Carcinoma | 2.5 and 10 mg/kg, not specified | Significantly reduced tumor volume, weight, and metastatic potential. | [4] |
In-Depth Look: Neuroprotective Effects in a Stroke Model
A study investigating the neuroprotective effects of Resveratrol in a mouse model of ischemic stroke provides a clear example of its potential benefits.[15] In this study, mice were subjected to cerebral ischemia-reperfusion injury and treated with either Resveratrol (30 mg/kg) or a vehicle control. The results demonstrated that Resveratrol treatment led to:
-
Improved Neurological Function: Resveratrol-treated mice showed significantly better performance in neurobehavioral tests compared to the vehicle group.
-
Reduced Brain Damage: The volume of the cerebral infarct was significantly smaller in the Resveratrol group.
-
Decreased Oxidative Stress: Resveratrol treatment reduced markers of oxidative stress in the brain tissue.
These findings strongly suggest a neuroprotective role for Resveratrol in the context of ischemic stroke.
Experimental Protocols
Oral Gavage in Mice
Oral gavage is a common method for administering precise doses of compounds to rodents.[16][17]
Step-by-Step Methodology:
-
Animal Restraint: The mouse is firmly but gently restrained by the scruff of the neck to immobilize the head.[16]
-
Gavage Needle Measurement: The appropriate length of the gavage needle is determined by measuring from the corner of the mouse's mouth to the last rib.[18] This ensures the needle will reach the stomach without causing injury.
-
Needle Insertion: The gavage needle is carefully inserted into the diastema (the gap between the incisors and molars) and gently advanced along the roof of the mouth towards the esophagus.[19] The animal should swallow as the tube passes.[19]
-
Compound Administration: Once the needle is in the stomach, the compound is slowly administered.
-
Needle Removal: The needle is gently withdrawn in the same angle it was inserted.[17]
-
Post-Procedure Monitoring: The animal is monitored for any signs of distress after the procedure.[16]
Caption: A simplified workflow for the oral gavage procedure in mice.
Morris Water Maze
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.[20]
Step-by-Step Methodology:
-
Apparatus Setup: A large circular pool is filled with opaque water, and a hidden platform is submerged just below the surface.[21][22] Visual cues are placed around the room to aid in navigation.
-
Acquisition Phase: The mouse is placed in the pool from different starting positions and must find the hidden platform.[20] The time it takes to find the platform (escape latency) is recorded. This is repeated over several days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set amount of time.[21][22] The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.
Discussion and Future Directions
The preclinical evidence strongly supports the therapeutic potential of Resveratrol in a variety of disease models. Its ability to modulate key signaling pathways, particularly the SIRT1 pathway, makes it a compelling candidate for further investigation. However, it is important to note that the bioavailability of Resveratrol is relatively low, which may limit its clinical efficacy.[23] Future research should focus on developing strategies to enhance the bioavailability of Resveratrol, such as novel drug delivery systems or the use of more potent analogues.[1] Furthermore, while the results from animal studies are promising, well-controlled clinical trials are necessary to confirm the therapeutic benefits of Resveratrol in humans.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. Resveratrol: A Review of Pre-clinical Studies for Human Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirt1 activation by resveratrol is substrate sequence-selective | Aging [aging-us.com]
- 6. Resveratrol-like Compounds as SIRT1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resveratrol activates SIRT1 in a Lamin A-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of human SIRT1 activation by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effect of resveratrol prophylaxis on experimental retinal ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resveratrol ameliorates inflammatory damage and protects against osteoarthritis in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activity of resveratrol prevents inflammation by inhibiting NF‑κB in animal models of acute pharyngitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Antioxidant and neuroprotective actions of resveratrol in cerebrovascular diseases [frontiersin.org]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 18. research.fsu.edu [research.fsu.edu]
- 19. research-support.uq.edu.au [research-support.uq.edu.au]
- 20. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze [bio-protocol.org]
- 22. mmpc.org [mmpc.org]
- 23. Resveratrol and cancer: focus on in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of N-Benzoyl Amino Esters as Antifungal Agents: Benchmarking Against N-Benzoyl-β-alanine Methyl Ester
For researchers, scientists, and professionals in drug development, the selection of molecular scaffolds and building blocks is a critical decision that dictates the trajectory of a research program. This guide provides an in-depth technical comparison of the performance of various N-benzoyl amino acid methyl esters as potential antifungal agents. Due to a notable absence of published experimental data for N-Benzoyl-β-alanine Methyl Ester, this document will first establish a performance baseline using a series of structurally related, well-characterized N-benzoyl amino esters. Subsequently, a comprehensive experimental workflow will be proposed to enable the direct benchmarking of N-Benzoyl-β-alanine Methyl Ester, allowing for its positioning within this compound class.
Introduction: The Rationale for N-Benzoyl Amino Esters in Antifungal Research
The rise of drug-resistant fungal infections presents a formidable challenge to global health. This has spurred the exploration of novel chemical entities with antifungal properties. N-benzoyl amino esters have emerged as a promising class of compounds, leveraging the biocompatibility of amino acid scaffolds with the bioactivity of the benzoyl moiety. The structural diversity achievable by varying the amino acid side chain and the substituents on the benzoyl group allows for the fine-tuning of their biological activity. This guide will focus on the antifungal potential of these compounds, a critical area of investigation in the ongoing search for new therapeutic agents.
Performance of Established N-Benzoyl Amino Acid Methyl Esters
A 2022 study by Chiguils-Perez, et al. provides a foundational dataset for comparing the antifungal activity of several N-benzoyl amino acid methyl esters against two clinically relevant filamentous fungi, Aspergillus fumigatus and Fusarium temperatum.[1] The following table summarizes the reported percentage of mycelial growth inhibition at a concentration of 100 µg/mL.
| Compound ID | Amino Acid Moiety | Benzoyl Moiety | % Inhibition vs. A. fumigatus | % Inhibition vs. F. temperatum |
| 1 | L-Valine | Unsubstituted | 45.3% | 55.1% |
| 2 | L-Valine | 3-Methoxy | 52.1% | 60.2% |
| 5 | D-Valine | Unsubstituted | 68.5% | 70.3% |
| 6 | L-Valine | 4-Methyl | 60.2% | 65.4% |
| 7 | L-Valine | 2,4,6-Trimethyl | 78.2% | 75.8% |
| 9 | L-Tryptophan | Unsubstituted | 35.1% | 40.2% |
| 10 | L-Tryptophan | 2-Hydroxy | 55.4% | 68.7% |
| 13 | L-Tryptophan | 4-Methyl | 65.7% | 78.5% |
| 19 | L-Isoleucine | Unsubstituted | 40.1% | 50.3% |
Data sourced from Chiguils-Perez, et al. (2022).[1]
From this data, several structure-activity relationships can be inferred:
-
Influence of the Amino Acid Side Chain: Compounds derived from valine generally exhibit higher antifungal activity compared to those derived from tryptophan and isoleucine with an unsubstituted benzoyl group.
-
Effect of Benzoyl Substitution: The addition of methyl or methoxy groups to the benzoyl ring tends to increase antifungal activity. The trimethylated valine derivative (7 ) shows the highest inhibition against A. fumigatus.
-
Stereochemistry: The D-valine derivative (5 ) displays greater activity than its L-enantiomer (1 ), suggesting a stereospecific interaction with the fungal target.
Proposed Experimental Workflow for Benchmarking N-Benzoyl-β-alanine Methyl Ester
To ascertain the performance of N-Benzoyl-β-alanine Methyl Ester relative to the established compounds, a systematic experimental approach is necessary. The following sections detail the proposed synthesis and antifungal evaluation protocols.
Synthesis and Characterization of N-Benzoyl-β-alanine Methyl Ester
The synthesis of N-Benzoyl-β-alanine Methyl Ester can be approached through a straightforward two-step process, starting from the commercially available β-alanine.
Step 1: N-Benzoylation of β-Alanine
This reaction can be carried out using the Schotten-Baumann reaction.
-
Protocol:
-
Dissolve β-alanine in an aqueous solution of sodium hydroxide.
-
Add benzoyl chloride dropwise to the stirred solution at a controlled temperature (e.g., 0-5 °C).
-
Continue stirring for a specified period to ensure complete reaction.
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the N-benzoyl-β-alanine.
-
Filter, wash with cold water, and dry the product.
-
Step 2: Esterification of N-Benzoyl-β-alanine
The resulting carboxylic acid can be esterified using Fischer-Speier esterification.
-
Protocol:
-
Suspend N-benzoyl-β-alanine in methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and remove the methanol under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude N-Benzoyl-β-alanine Methyl Ester.
-
Purify the product by column chromatography on silica gel.
-
Characterization: The identity and purity of the synthesized N-Benzoyl-β-alanine Methyl Ester should be confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: As an indicator of purity.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of N-Benzoyl-β-alanine Methyl Ester.
Antifungal Activity Evaluation
To directly compare the performance of N-Benzoyl-β-alanine Methyl Ester with the established compounds, the same antifungal assay protocol should be followed.
Protocol: Mycelial Growth Inhibition Assay
-
Fungal Strains: Aspergillus fumigatus and Fusarium temperatum.
-
Culture Medium: Potato Dextrose Agar (PDA).
-
Procedure:
-
Prepare PDA plates containing the test compound at a final concentration of 100 µg/mL. A control plate with the solvent (e.g., DMSO) but without the test compound should also be prepared.
-
Inoculate the center of each plate with a mycelial plug of the test fungus.
-
Incubate the plates at an appropriate temperature (e.g., 28 °C) for a specified period, until the mycelial growth in the control plate has reached a significant diameter.
-
Measure the diameter of the fungal colony on both the control and treated plates.
-
Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
Diagram of the Antifungal Assay Workflow:
Caption: Workflow for the mycelial growth inhibition assay.
Conclusion and Future Directions
While the existing literature provides valuable insights into the antifungal potential of N-benzoyl amino esters, a definitive performance benchmark for N-Benzoyl-β-alanine Methyl Ester is currently unavailable. The proposed experimental workflow offers a clear and robust methodology to synthesize, characterize, and evaluate this compound. The resulting data will enable a direct and objective comparison with the established research compounds discussed in this guide, thereby elucidating its potential as a novel antifungal agent. This systematic approach is essential for making informed decisions in the early stages of drug discovery and development.
References
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N-Benzoyl-beta-alanine Methyl Ester
As researchers and scientists at the forefront of drug development, our commitment extends beyond discovery to ensuring a safe and sustainable laboratory environment. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of N-Benzoyl-beta-alanine Methyl Ester, grounding procedural guidance in the principles of chemical safety and regulatory compliance. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, existing data indicates it is harmful if swallowed[1]. Therefore, it must be handled as a hazardous chemical, adhering to stringent disposal protocols.
Part 1: Immediate Safety & Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the chemical's potential hazards is paramount. Based on data from structurally similar compounds and general chemical safety principles, the following precautions should be observed.
1.1 Personal Protective Equipment (PPE): The First Line of Defense
Proper PPE is non-negotiable. Before handling this compound for disposal, ensure you are equipped with the following:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory to protect against potential splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact[2].
-
Body Protection: A standard laboratory coat should be worn to protect skin and clothing[3][4].
-
Respiratory Protection: While not always required for handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of generating dust or aerosols. Always work within a certified chemical fume hood to minimize inhalation exposure[3][4].
1.2 Hazard Identification & Chemical Profile
While detailed toxicological data is limited, the primary known hazard is that this compound is Harmful if swallowed [1]. Structurally related compounds may cause skin, eye, and respiratory irritation[5][6]. Therefore, all disposal activities must be planned to prevent ingestion, inhalation, and direct contact.
| Parameter | Guideline / Information | Source |
| Physical State | Solid / Crystalline Powder | General Chemical Knowledge |
| Known Hazards | Harmful if swallowed | [1] |
| Potential Hazards | May cause skin, eye, and respiratory irritation | Inferred from[5][6] |
| Incompatibilities | Strong oxidizing agents | Inferred from[7] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place | [5][8][9] |
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations, as well as institutional policies. The U.S. Environmental Protection Agency (EPA), through the Resource Conservation and Recovery Act (RCRA), governs hazardous waste management[10][11]. Never dispose of this chemical down the drain or in the regular trash[4][10][11].
2.1 Waste Segregation: The Principle of Isolation
Proper segregation is critical to prevent dangerous chemical reactions[12][13].
-
Designate a Waste Stream: this compound waste should be classified as a non-halogenated organic solid waste .
-
Avoid Mixing: Do not mix this waste with other waste streams such as halogenated solvents, strong acids, bases, or oxidizers. Incompatible chemicals must be stored separately[10].
2.2 Container Selection and Labeling
The integrity of the waste containment system is crucial for safety and compliance.
-
Choose an Appropriate Container: Use a container that is chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable. To minimize breakage risk, plastic containers are often preferred[11][14]. The container must be in good condition, free from damage, and have a secure, leak-proof closure[10].
-
Properly Label the Container: All hazardous waste containers must be clearly labeled the moment waste is first added[13][14]. Use your institution's official hazardous waste tag. The label must include:
-
The words "Hazardous Waste"[11].
-
The full chemical name: "this compound". Avoid abbreviations or formulas[11].
-
The approximate quantity of the waste.
-
The date of waste generation (the date the first waste was added to the container)[11].
-
The physical hazards (e.g., Toxic).
-
The name and contact information of the Principal Investigator[11].
-
2.3 Accumulation and Storage
Waste must be accumulated at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA)[14].
-
Storage Location: Store the sealed waste container in a designated, secure, and well-ventilated area, such as within a fume hood or a designated waste cabinet[12].
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks[10][12].
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when adding waste[14]. This prevents the release of vapors and potential spills.
2.4 Arranging for Final Disposal
-
Contact Environmental Health and Safety (EHS): Once the container is full or ready for disposal, contact your institution's EHS office to arrange for a pickup[11][14].
-
Licensed Disposal Contractor: Your EHS department will work with a licensed hazardous waste contractor for the final treatment and disposal of the chemical waste, ensuring compliance with all regulatory requirements[8][12].
The workflow for proper disposal can be visualized as follows:
Caption: Workflow for the safe disposal of this compound.
Part 3: Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
3.1 Spill Cleanup
-
Small Spills (Solid):
-
Ensure the area is well-ventilated, preferably within a fume hood.
-
Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust[5][8].
-
Place the swept material and any contaminated cleaning materials (e.g., paper towels) into a properly labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
Large Spills:
-
Evacuate the immediate area and alert colleagues.
-
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
3.2 Personnel Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[5]. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do[5]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[5].
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[8].
By adhering to these systematic procedures, you contribute to a culture of safety, ensuring that our pursuit of scientific advancement does not compromise the well-being of our researchers or the environment.
References
- 1. chemical-label.com [chemical-label.com]
- 2. njchm.com [njchm.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. scienceready.com.au [scienceready.com.au]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. danielshealth.com [danielshealth.com]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. benchchem.com [benchchem.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
